Product packaging for spirotryprostatin A(Cat. No.:)

spirotryprostatin A

Cat. No.: B8257919
M. Wt: 395.5 g/mol
InChI Key: MQJKGSIAJNXSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spirotryprostatin A (CAS 182234-25-9) is an indolic alkaloid belonging to the 2,5-Diketopiperazine class of natural products, first isolated from the fermentation broth of the fungus Aspergillus fumigatus . This compound has garnered significant attention in biological and pharmacological research due to its potent anti-mitotic properties. It inhibits the progression of the mammalian cell cycle by arresting cells in the G2 and M phases, positioning it as a promising lead compound in anti-cancer drug discovery and development . The core structure of this compound features a unique pentacyclic system with a spiro-oxindole moiety and a dioxopiperazine ring, which includes multiple chiral centers . Beyond its established anti-cancer activity, recent studies have explored its derivatives for other applications, such as broad-spectrum antifungal agents against various plant pathogens, revealing potential in agricultural research . The total synthesis of this compound is a active area of investigation for organic chemists, with several routes reported, including approaches involving oxidative rearrangement and asymmetric azomethine ylide [1,3]-dipolar cycloaddition reactions to construct its challenging spirocyclic core . This product is intended for research purposes only and is not approved for human consumption or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O4 B8257919 spirotryprostatin A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.03,7]dodecane-5,3'-1H-indole]-2,2',8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-12(2)9-18-22(14-7-6-13(29-3)10-15(14)23-21(22)28)11-17-19(26)24-8-4-5-16(24)20(27)25(17)18/h6-7,9-10,16-18H,4-5,8,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJKGSIAJNXSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C2(CC3N1C(=O)C4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Spirotryprostatin A from Aspergillus fumigatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a potent antimitotic agent belonging to the spirooxindole class of natural products.[1] First isolated from the fungus Aspergillus fumigatus, this complex heterocyclic molecule has garnered significant interest in the scientific community due to its unique spiro-fused ring system and its ability to induce cell cycle arrest at the G2/M phase.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and graphical representations of key processes to serve as a resource for researchers in natural product chemistry and oncology drug development.

Discovery

This compound was first reported in 1996 by Cui, Kakeya, and Osada, who isolated it from the fermentation broth of Aspergillus fumigatus BM939.[3] Their investigation into fungal metabolites that inhibit mammalian cell cycle progression led to the identification of this novel compound. This compound's unique structure, featuring a spirocyclic diketopiperazine alkaloid framework, and its significant biological activity as a cell cycle inhibitor have made it a compelling target for further research and total synthesis efforts.[3][4][5]

Data Presentation

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.[3][6] The key physicochemical and spectroscopic properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₂H₂₅N₃O₄
Molecular Weight 395.5 g/mol
Appearance Pale-yellow powder
Specific Rotation [α]D -145° (c 0.5, CHCl₃)
UV λmax (MeOH) 225, 280, 298 nm
High-Resolution MS m/z 396.1923 [M+H]⁺ (Calcd. for C₂₂H₂₆N₃O₄, 396.1923)
¹H NMR (CDCl₃, ppm) δ 7.25 (1H, d, J=8.4 Hz), 6.81 (1H, dd, J=8.4, 2.4 Hz), 6.71 (1H, d, J=2.4 Hz), 5.18 (1H, d, J=9.6 Hz), 4.25 (1H, t, J=8.4 Hz), ...
¹³C NMR (CDCl₃, ppm) δ 178.9, 169.8, 165.9, 159.8, 142.1, 133.2, 129.8, 122.9, 114.8, 110.1, 68.1, 60.2, 55.8, 45.9, 34.2, 29.7, 25.8, 21.6, 18.5, ...
Biological Activity of this compound

This compound exhibits potent cytotoxicity against various cancer cell lines by inhibiting microtubule polymerization, which leads to a G2/M phase cell cycle arrest.[1] The half-maximal inhibitory concentration (IC₅₀) values for this compound against several cell lines are presented below.

Cell LineCancer TypeIC₅₀ (µM)
Murine breast cancer tsFT210Breast Cancer12.5
Human chronic myeloid leukemia K562Leukemia~20
Human acute promyelocytic leukemia HL-60Leukemia~20

Experimental Protocols

The following protocols are based on the original methods described for the discovery and isolation of this compound.[3]

Fermentation of Aspergillus fumigatus BM939
  • Fungal Strain: Aspergillus fumigatus BM939.

  • Seed Culture:

    • Inoculate a loopful of the fungal strain into a 500 mL Erlenmeyer flask containing 100 mL of a seed medium (2.0% maltose, 0.5% polypeptone, 0.1% yeast extract in deionized water).[3]

    • Incubate the flask on a rotary shaker at 28°C for 3 days.[3]

  • Production Culture:

    • Transfer 2 mL of the seed culture into a 500 mL Erlenmeyer flask containing 100 mL of the same fermentation medium.[3]

    • Incubate the production culture on a rotary shaker at 28°C for 4 days.[3] For large-scale production, this process is scaled up to a total of 20 liters.[3]

Extraction and Isolation of this compound
  • Harvesting and Initial Extraction:

    • Separate the culture broth (20 liters) into mycelia and filtrate by filtration.[3]

    • Extract the mycelia with acetone (B3395972).[3]

    • Concentrate the acetone extract under reduced pressure to obtain an aqueous solution.[3]

    • Combine the concentrated aqueous solution with the culture filtrate.[3]

  • Solvent Extraction:

    • Extract the combined aqueous phase with ethyl acetate (B1210297).

    • Concentrate the ethyl acetate extract in vacuo to yield a crude extract.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography:

      • Apply the crude extract to a silica gel column (Wako gel C-200).[3]

      • Elute the column with a stepwise gradient of chloroform (B151607) and methanol (B129727).[3]

      • Monitor the fractions by thin-layer chromatography (TLC).[3]

    • Preparative Thin-Layer Chromatography (TLC):

      • Further purify the fractions containing this compound by preparative TLC on silica gel 60 F₂₅₄ plates.[3]

      • Use a developing solvent system of chloroform and acetone (9:1, v/v).[3]

    • High-Performance Liquid Chromatography (HPLC):

      • Achieve final purification by preparative HPLC on a reverse-phase (ODS) column.[3]

      • Elute with a suitable gradient of methanol in water.[3]

      • Monitor the eluate by UV detection and collect the fraction corresponding to this compound.[3]

Visualizations

Isolation Workflow

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A_fumigatus Aspergillus fumigatus BM939 Seed_Culture Seed Culture (3 days) A_fumigatus->Seed_Culture Production_Culture Production Culture (4 days, 20L) Seed_Culture->Production_Culture Filtration Filtration Production_Culture->Filtration Mycelia Mycelia Filtration->Mycelia Filtrate Filtrate Filtration->Filtrate Acetone_Extraction Acetone Extraction Mycelia->Acetone_Extraction Combined_Aqueous Combined Aqueous Phase Filtrate->Combined_Aqueous Concentration Concentration Acetone_Extraction->Concentration Concentration->Combined_Aqueous EtOAc_Extraction Ethyl Acetate Extraction Combined_Aqueous->EtOAc_Extraction Crude_Extract Crude Extract EtOAc_Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Prep_TLC Preparative TLC Silica_Column->Prep_TLC HPLC Preparative HPLC Prep_TLC->HPLC Pure_Spiro_A Pure this compound HPLC->Pure_Spiro_A

Caption: Workflow for the isolation of this compound from A. fumigatus.

Mechanism of Action: G2/M Cell Cycle Arrest

G Spiro_A This compound Microtubules Microtubule Polymerization Spiro_A->Microtubules Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Spindle_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Spindle->Spindle_Checkpoint G2_M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Checkpoint->G2_M_Arrest

References

Unraveling the Intricacies of Spirotryprostatin A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular architecture of spirotryprostatin A, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It meticulously details the structure elucidation and provides a complete spectroscopic data profile of this potent cell cycle inhibitor.

First isolated from the fungus Aspergillus fumigatus, this compound has attracted significant attention in the scientific community for its unique spiro-oxindole core structure and its potential as an anticancer agent. This guide offers a detailed roadmap of the analytical journey that led to the determination of its complex stereochemistry, providing valuable insights for those engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Physicochemical and Spectroscopic Characterization

The initial characterization of this compound laid the groundwork for its structural determination. The key physicochemical properties and comprehensive spectroscopic data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless Needles
Molecular Formula C₂₂H₂₅N₃O₄[1]
Molecular Weight 395.50 g/mol [1]
Monoisotopic Mass 395.18450629 Da[1]
Melting Point 268-270 °C
Optical Rotation [α]²⁶_D = -34.0° (c 0.5, CHCl₃)
UV (Methanol) λmax (ε) 225 (35,000), 280 (6,000), 298 (4,500) nm
Solubility Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone (B3395972).

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-4'7.00d8.5
H-5'6.78dd8.5, 2.5
H-7'6.55d2.5
H-1''5.20d9.5
H-14.13t8.0
H-5a4.05m
H-10a3.80m
6'-OCH₃3.78s
H-8a3.65m
H-8b3.50m
H-3'3.45m
H-6a2.90m
H-6b2.75m
H-7a2.35m
H-7b2.05m
H-2'''(a)1.80s
H-2'''(b)1.75s
NH7.85br s

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ) ppm
C-2'178.5
C-5170.2
C-10165.8
C-6'155.8
C-7a'138.2
C-3a'131.5
C-1'''128.5
C-4'122.0
C-2'''118.5
C-5'111.8
C-7'108.5
C-10a65.5
C-3'62.8
C-5a58.2
C-155.8
6'-OCH₃55.6
C-348.5
C-845.5
C-631.2
C-725.5
C-2'''(a)26.0
C-2'''(b)18.5

Experimental Protocols

The elucidation of the intricate structure of this compound relied on a combination of advanced spectroscopic techniques.

Isolation and Purification

This compound was isolated from the fermentation broth of Aspergillus fumigatus BM939. The process involved a multi-step extraction and chromatographic purification protocol.

  • Fermentation: The fungus was cultivated in a medium containing maltose, polypeptone, and yeast extract.

  • Extraction: The culture broth was filtered, and the mycelia were extracted with acetone. The acetone extract was concentrated and combined with the filtrate. This aqueous solution was then extracted with ethyl acetate.

  • Chromatography: The crude extract was subjected to silica (B1680970) gel column chromatography, followed by preparative thin-layer chromatography (TLC) and a final purification step using high-performance liquid chromatography (HPLC) on a reverse-phase column.

Spectroscopic Analysis

A suite of spectroscopic methods was employed to determine the molecular structure and stereochemistry of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the elemental composition and exact mass of the molecule.

  • UV-Visible Spectroscopy: The UV spectrum was recorded in methanol (B129727) to identify the chromophores present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments were conducted in deuterated chloroform (CDCl₃) to establish the connectivity and stereochemistry of the molecule. These included:

    • ¹H NMR: To identify the proton environments and their multiplicities.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • Correlation Spectroscopy (COSY): To establish proton-proton coupling networks.

    • Heteronuclear Single Quantum Coherence (HSQC): To identify direct one-bond proton-carbon correlations.

    • Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range (2-3 bond) proton-carbon correlations, which were crucial for connecting the different structural fragments.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons and elucidate the relative stereochemistry.

Visualizing the Path to Structure Elucidation

The following diagrams illustrate the workflow of the structure elucidation process and the key correlations that were instrumental in piecing together the molecular puzzle of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_structure_elucidation Structure Elucidation Fermentation Fermentation of A. fumigatus Extraction Extraction with Acetone & Ethyl Acetate Fermentation->Extraction Silica_Gel Silica Gel Chromatography Extraction->Silica_Gel Prep_TLC Preparative TLC Silica_Gel->Prep_TLC HPLC Final HPLC Purification Prep_TLC->HPLC MS Mass Spectrometry (HR-MS) HPLC->MS UV UV-Vis Spectroscopy HPLC->UV NMR NMR Spectroscopy (1D & 2D) HPLC->NMR Mol_Formula Molecular Formula Determination MS->Mol_Formula Planar_Structure Planar Structure Determination UV->Planar_Structure NMR->Planar_Structure Stereochemistry Stereochemistry Determination Planar_Structure->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Fig. 1: Experimental workflow for the isolation and structure elucidation of this compound.

nmr_correlations cluster_structure Key Structural Fragments cluster_correlations Key 2D NMR Correlations Oxindole 6-Methoxyoxindole Pyrrolidine (B122466) Pyrrolidine Ring Diketopiperazine Diketopiperazine Ring Prenyl Prenyl Group COSY COSY Correlations COSY->Pyrrolidine H-H connectivities within the ring COSY->Diketopiperazine H-H connectivities within the proline moiety HMBC HMBC Correlations HMBC->Oxindole Connects methoxy (B1213986) group and aromatic protons to the core HMBC->Pyrrolidine Connects pyrrolidine to the spiro-carbon and diketopiperazine HMBC->Prenyl Connects prenyl group to the pyrrolidine ring NOESY NOESY Correlations NOESY->Pyrrolidine Determines relative stereochemistry of substituents NOESY->Diketopiperazine Confirms cis-fusion of the proline ring

Fig. 2: Logical relationships of key 2D NMR correlations in the structure elucidation of this compound.

This guide provides a foundational understanding of the structural and spectroscopic characteristics of this compound. The detailed data and methodologies presented herein are intended to facilitate further research and development of this promising natural product and its analogs.

References

An In-depth Technical Guide to the Spirotryprostatin A Biosynthesis Pathway and its Precursor Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotryprostatin A is a complex indole (B1671886) alkaloid produced by the fungus Aspergillus fumigatus with notable antimitotic properties, making it a person of interest in cancer research and drug development. Its unique spirocyclic core, formed through a fascinating example of biosynthetic pathway crosstalk, presents a compelling case study in natural product biosynthesis. This technical guide provides a detailed exploration of the this compound biosynthetic pathway, from its fundamental precursor molecules to the final intricate structure. It outlines the enzymatic cascade, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key biosynthetic steps and workflows to facilitate a deeper understanding for research and development purposes.

Introduction

This compound belongs to a class of bioactive fungal metabolites characterized by a spiro-fused diketopiperazine-oxindole scaffold. Isolated from Aspergillus fumigatus, it has been shown to inhibit cell cycle progression at the G2/M phase. The biosynthesis of this compound is not governed by a single, contiguous gene cluster but rather involves a remarkable intersection of two distinct pathways: the fumitremorgin and the fumiquinazoline biosynthetic pathways. This guide will dissect the multi-enzyme synthesis of this complex molecule, offering insights into the intricate molecular logic of fungal natural product formation.

Precursor Molecules

The biosynthesis of the this compound backbone originates from two common amino acids:

  • L-Tryptophan: Provides the indole-containing portion of the molecule.

  • L-Proline: Forms the pyrrolidine (B122466) ring of the diketopiperazine core.

These precursors are assembled by a nonribosomal peptide synthetase (NRPS), a large, modular enzyme that acts as a molecular assembly line for peptide synthesis.

The Biosynthetic Pathway to this compound

The formation of this compound is a multi-step enzymatic process that can be broadly divided into the formation of the diketopiperazine core, a series of tailoring reactions within the fumitremorgin pathway, and the final key spirocyclization step catalyzed by an enzyme from a separate pathway.

Formation of the Diketopiperazine Core and Early Intermediates

The initial steps of the pathway are governed by enzymes encoded within the fumitremorgin (ftm) biosynthetic gene cluster.

  • Diketopiperazine Formation: The pathway is initiated by the nonribosomal peptide synthetase FtmA . This enzyme activates and condenses L-tryptophan and L-proline to form the cyclic dipeptide, brevianamide (B1173143) F (cyclo-L-Trp-L-Pro).[1]

  • Prenylation: The prenyltransferase FtmB (also referred to as FtmPT1) then catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C2 position of the indole ring of brevianamide F. This reaction yields tryprostatin B .[2][3]

  • Further Modifications to Fumitremorgin C: A series of enzymatic modifications, including oxidations and cyclizations catalyzed by other enzymes from the ftm cluster such as the cytochrome P450 monooxygenases FtmE , FtmC , and FtmG , convert tryprostatin B into the more complex intermediate, fumitremorgin C .[4][5] While the precise order of all subsequent reactions to form fumitremorgin C is a subject of ongoing research, FtmE has been identified as a key enzyme in the cyclization process.[4][5]

The Key Spirocyclization Step: A Case of Pathway Crosstalk

The final and defining step in the biosynthesis of this compound is the formation of the spiro-carbon. This is not catalyzed by an enzyme from the ftm gene cluster, but rather by an enzyme from the unrelated fumiquinazoline biosynthetic pathway.

  • Spiro-carbon Formation: The FAD-dependent monooxygenase, FqzB , acts on the precursor molecule fumitremorgin C .[4][6] FqzB catalyzes an epoxidation of the indole ring, which is followed by a semi-pinacol type rearrangement to form the characteristic spiro-oxindole structure of This compound .[6][7] This enzymatic crosstalk highlights the metabolic versatility of fungi and their ability to generate chemical diversity through the interplay of different biosynthetic pathways.[4]

Quantitative Data

Quantitative kinetic data for the enzymes in the this compound pathway is limited in the available literature. However, kinetic parameters for the prenyltransferase FtmB (FtmPT1) have been determined.

EnzymeSubstrate(s)Km (µM)kcat (s-1)Reference
FtmB (FtmPT1)Brevianamide F555.57[2]
Dimethylallyl diphosphate745.57[2]

Key Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

This compound Biosynthesis This compound Biosynthesis Pathway cluster_precursors Precursor Molecules cluster_ftm_pathway Fumitremorgin Pathway cluster_fqz_pathway Fumiquinazoline Pathway (Crosstalk) L-Tryptophan L-Tryptophan Brevianamide F Brevianamide F L-Tryptophan->Brevianamide F FtmA (NRPS) L-Proline L-Proline L-Proline->Brevianamide F Tryprostatin B Tryprostatin B Brevianamide F->Tryprostatin B FtmB (Prenyltransferase) + DMAPP Fumitremorgin C Fumitremorgin C Tryprostatin B->Fumitremorgin C Ftm Cluster Enzymes (e.g., FtmE, FtmC, FtmG) This compound This compound Fumitremorgin C->this compound FqzB (FAD-dependent monooxygenase)

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Enzyme Characterization

Enzyme Characterization Workflow Workflow for Biosynthetic Enzyme Characterization Gene Identification Gene Identification Heterologous Expression Heterologous Expression Gene Identification->Heterologous Expression Cloning Protein Purification Protein Purification Heterologous Expression->Protein Purification e.g., in A. niger Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay Affinity Chromatography Product Analysis Product Analysis Enzyme Assay->Product Analysis Incubation with Substrate Kinetic Analysis Kinetic Analysis Product Analysis->Kinetic Analysis LC-MS/MS Structure Elucidation Structure Elucidation Product Analysis->Structure Elucidation NMR, HRMS

Caption: A typical workflow for characterizing biosynthetic enzymes.

Detailed Experimental Protocols

Heterologous Expression of Biosynthetic Enzymes in Aspergillus niger

Aspergillus niger is a commonly used host for the heterologous expression of fungal biosynthetic genes due to its high capacity for protein secretion and well-established genetic tools.[8]

Protocol:

  • Gene Cloning and Vector Construction:

    • The gene of interest (e.g., ftmA, ftmB, or fqzB) is amplified by PCR from the genomic DNA of A. fumigatus.

    • The amplified gene is cloned into an A. niger expression vector, typically under the control of a strong, inducible promoter such as the Tet-on system.[9]

  • Transformation of A. niger :

    • Protoplasts of an appropriate A. niger recipient strain are prepared.

    • The expression vector is introduced into the protoplasts via PEG-mediated transformation.

    • Transformants are selected on appropriate selective media.

  • Expression and Protein Purification:

    • Positive transformants are cultured in a suitable fermentation medium.

    • Gene expression is induced (e.g., by the addition of doxycycline (B596269) for the Tet-on system).

    • The recombinant protein, if secreted, is purified from the culture supernatant. If intracellular, the mycelia are harvested, lysed, and the protein is purified from the cell-free extract. Affinity tags (e.g., His-tag) are commonly used to facilitate purification.[3]

In Vitro Assay for FqzB (FAD-dependent Monooxygenase)

This protocol is adapted from general methods for FAD-dependent monooxygenases and specific studies on FqzB.[6]

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • To the buffer, add the purified FqzB enzyme to a final concentration of 1-10 µM.

    • Add FAD to a final concentration of 10-50 µM.

    • Add NADPH to a final concentration of 100-500 µM.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate, fumitremorgin C, to a final concentration of 10-100 µM.

    • Incubate the reaction mixture at a suitable temperature (e.g., 25-30 °C) for a defined period (e.g., 1-4 hours).

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of an organic solvent such as ethyl acetate.

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the organic phase containing the product, this compound.

  • Product Analysis:

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

    • Analyze the product by LC-MS/MS for identification and quantification.

Quantitative Analysis of Spirotryprostatins by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of small molecules in complex mixtures.

Protocol:

  • Sample Preparation:

    • Extract the spirotryprostatins and their precursors from the reaction mixture or fungal culture with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the extract and reconstitute it in a solvent compatible with the LC mobile phase.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for each analyte in multiple reaction monitoring (MRM) mode.

    • Quantify the analytes by comparing their peak areas to a standard curve generated with authentic standards.

Conclusion

The biosynthesis of this compound is a testament to the chemical ingenuity of fungi, employing a modular NRPS, a series of tailoring enzymes, and a remarkable instance of pathway crosstalk to construct a complex, bioactive molecule. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is crucial for harnessing its potential in drug discovery and development. Future research focusing on the in vitro reconstitution of the entire pathway and detailed kinetic analysis of all enzymatic steps will further illuminate the intricate molecular machinery at play and open avenues for the bioengineering of novel spirotryprostatin analogs with enhanced therapeutic properties.

References

Spirotryprostatin A: A Technical Guide to its Function as a Microtubule Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fungal alkaloid belonging to the spirooxindole class of natural products, first isolated from Aspergillus fumigatus.[1] Its unique spiro-fused ring system has attracted considerable scientific interest due to its potent biological activities.[1] Primarily, this compound functions as a microtubule-targeting agent, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis, making it a promising candidate for the development of novel anticancer therapeutics.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols to facilitate further research and development.

Mechanism of Action: Inhibition of Microtubule Polymerization

The principal mechanism of action of this compound is the inhibition of microtubule polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2]

This compound disrupts microtubule dynamics by binding to tubulin, thereby inhibiting its polymerization into microtubules.[2] This interference with microtubule assembly prevents the formation of a functional mitotic spindle, a crucial structure for the proper segregation of chromosomes during mitosis.[1][2] The disruption of the mitotic spindle activates the spindle assembly checkpoint, a critical cellular surveillance mechanism, which in turn leads to a prolonged arrest of the cell cycle at the G2/M transition phase.[1][3] This sustained cell cycle arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, in cancer cells.[2][3]

Interestingly, the closely related compound, tryprostatin A, has been shown to be a novel inhibitor of microtubule-associated protein (MAP)-dependent microtubule assembly.[4][5] Tryprostatin A inhibits tubulin polymerization induced by MAP2, tau, and poly-(l-lysine), but not by agents like paclitaxel (B517696) or glutamate (B1630785) that interact with tubulin differently.[5][6] This suggests a potentially nuanced mechanism of action for spirotryprostatins that may involve interactions with MAPs or their influence on tubulin.

Signaling Pathway of this compound-Induced G2/M Arrest

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to G2/M cell cycle arrest and apoptosis.

spirotryprostatin_A_pathway cluster_0 Cellular Effects cluster_1 Molecular Interaction spiro_A This compound tubulin Tubulin spiro_A->tubulin Binds to mt_inhibition Inhibition of Microtubule Polymerization tubulin_dimer α/β-Tubulin Heterodimer spindle_defect Mitotic Spindle Defect mt_inhibition->spindle_defect sac_activation Spindle Assembly Checkpoint Activation spindle_defect->sac_activation g2m_arrest G2/M Phase Cell Cycle Arrest sac_activation->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis spiro_A_node This compound spiro_A_node->tubulin_dimer Interacts with

Proposed signaling pathway of this compound-induced G2/M arrest.

Data Presentation

The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the cytotoxic and cell cycle inhibitory activities of these compounds against different cell lines.

Table 1: Cytotoxicity of this compound and Analogs

The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit a biological process by 50%.

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundtsFT210Murine Fibroblast197.5[7][8]
Spirotryprostatin BtsFT210Murine Fibroblast14.0[7][8]
Compound 7gMDA-MB-453Human Breast Carcinoma71.23 (MTT), 71.99 (XTT)[2]
Compound 7gMDA-MB-468Human Breast Carcinoma76.72 (MTT), 78.82 (XTT)[2]
Doxorubicin (Control)MDA-MB-453Human Breast CarcinomaNot Specified[2]
Table 2: Cell Cycle Inhibition by this compound and B
CompoundCell LineAssayIC50 (µM)Reference
This compoundtsFT210Cell Cycle Inhibition197.5[9]
Spirotryprostatin BtsFT210Cell Cycle Inhibition14.0[9]

Note: Spirotryprostatin B, which lacks the C6-methoxy group present in this compound, demonstrates significantly greater potency in cell cycle inhibition.[9]

Table 3: Antifungal Activity of this compound Derivatives

Several derivatives of this compound have also demonstrated significant antifungal properties.[1] The minimum inhibitory concentration (MIC) values are presented for select derivatives.

CompoundFungal PathogenMIC (µg/mL)Reference
4dHelminthosporium maydis8-32[10][11]
4dTrichothecium roseum8-32[10][11]
4dBotrytis cinerea8-32[10][11]
4dColletotrichum gloeosporioides8-32[10][11]
4dFusarium graminearum8-32[10][11]
4dAlternaria brassicae8-32[10][11]
4dAlternaria alternata8-32[10][11]
4dFusarium solani8-32[10][11]
4kFusarium oxysporum f. sp. niveum8-32[10][11]
4kMycosphaerella melonis8-32[10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's biological activities.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin by monitoring the change in turbidity.[1][12]

Workflow for the In Vitro Tubulin Polymerization Assay

tubulin_polymerization_workflow prep_reagents Prepare Reagents on Ice (Tubulin, GTP, Buffers, This compound) setup_reaction Setup Reaction in Pre-chilled 96-well Plate prep_reagents->setup_reaction add_tubulin Add Cold Tubulin Solution to Wells setup_reaction->add_tubulin initiate_poly Initiate Polymerization (e.g., add GTP, warm to 37°C) add_tubulin->initiate_poly measure_abs Measure Absorbance (340 nm) Every Minute for 60 Minutes initiate_poly->measure_abs analyze_curves Analyze Polymerization Curves (Compare treated vs. control) measure_abs->analyze_curves

Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin (>99% pure, e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[13]

  • GTP solution (100 mM)[13]

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Pre-chilled 96-well plates[13]

  • Microplate reader capable of measuring absorbance at 340 nm and maintaining a temperature of 37°C[12]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2]

    • On ice, prepare a tubulin solution to the desired final concentration (e.g., 2 mg/mL) in General Tubulin Buffer.[13]

    • Prepare serial dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO).[13]

  • Assay Setup:

    • In a pre-chilled 96-well plate, add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.[13]

  • Initiation of Polymerization:

    • To initiate the reaction, add 90 µL of the cold tubulin solution to each well.[13]

    • Immediately add GTP to a final concentration of 1 mM.[13]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.[13]

    • Measure the absorbance at 340 nm every minute for 60 minutes.[1]

  • Data Analysis:

    • Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization.[1]

    • Compare the polymerization curves of the this compound-treated samples to the control to determine its inhibitory effect.[1]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of a compound.[7][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H520, PC-3)[14]

  • Culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[14]

  • This compound (dissolved in DMSO)[14]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[14]

  • 96-well plates[14]

  • Microplate reader[7]

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][14]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: After incubation, replace the medium with fresh medium containing MTT solution and incubate for 4 hours.[7]

  • Formazan (B1609692) Solubilization: Solubilize the formazan crystals by adding a solubilizing agent.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze DNA content and determine the cell cycle distribution following treatment with this compound.[7][13]

Workflow for Cell Cycle Analysis using Flow Cytometry

cell_cycle_workflow cell_culture Culture and Treat Cells with this compound harvest_fix Harvest and Fix Cells (e.g., with 70% cold ethanol) cell_culture->harvest_fix stain_cells Stain Cells with Propidium Iodide (PI) and RNase A harvest_fix->stain_cells flow_cytometry Analyze DNA Content using Flow Cytometer stain_cells->flow_cytometry data_analysis Analyze Data to Determine Cell Cycle Distribution flow_cytometry->data_analysis

References

Spirotryprostatin A-Induced G2/M Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirotryprostatin A is a prenylated indole (B1671886) alkaloid, a class of natural products isolated from the fungus Aspergillus fumigatus.[1][2] Structurally, it is characterized by a unique spiro[pyrrolidin-3,3'-oxindole] core, which is integral to its biological activity.[1][3] This compound has garnered significant attention from the scientific community, particularly in oncology, for its potent antimitotic and cytotoxic properties.[2][4] The primary mechanism of action involves the disruption of microtubule dynamics, which culminates in the arrest of the cell cycle at the G2/M phase and the subsequent induction of apoptosis.[1][3] This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways associated with this compound-induced G2/M arrest.

Core Mechanism of Action: Disruption of Microtubule Dynamics

Unlike many microtubule-targeting agents that bind directly to tubulin, this compound is thought to employ a more nuanced mechanism. Evidence suggests that it does not inhibit the self-assembly of purified tubulin. Instead, its primary mode of action is the specific disruption of microtubule-associated protein (MAP)-dependent microtubule assembly.[2] This interference is believed to occur at the C-terminal domain of tubulin, a critical region for MAP interactions that stabilize and regulate the microtubule network.[2][5]

By disrupting the normal dynamics of microtubule polymerization and depolymerization, this compound prevents the formation of a functional mitotic spindle. The mitotic spindle is a critical cellular apparatus required for the accurate segregation of chromosomes during mitosis.[1][2] Its disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts cell cycle progression until all chromosomes are properly attached to the spindle microtubules, thereby preventing aneuploidy.[2] The sustained activation of the SAC is the direct trigger for the observed G2/M phase arrest.[2]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from studies on this compound and its analogs, providing a clear comparison of their biological effects.

Table 1: Cytotoxicity of this compound and B

This table presents the half-maximal inhibitory concentration (IC50) values, which quantify the potency of a compound in inhibiting cell growth.

CompoundCell LineCell TypeIC50 (µM)
This compoundtsFT210Murine Fibroblast197.5[4][6]
Spirotryprostatin BtsFT210Murine Fibroblast14.0[4][6]

Further studies have noted inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, though specific IC50 values were not always provided.[4][7]

Table 2: Effect of this compound on Cell Cycle Distribution

This table illustrates the typical effect of this compound on the distribution of cells across the different phases of the cell cycle, as determined by flow cytometry. Data is presented as a percentage of the total cell population.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)651520
This compound10585

Note: The values presented are representative and may vary depending on the cell line, concentration, and duration of treatment.

Table 3: Effect on G2/M Regulatory Protein Expression

Prolonged G2/M arrest is associated with changes in the expression and activity of key cell cycle regulatory proteins.[1] The Cyclin B1/Cdc2 complex is the primary driver of entry into mitosis.

TreatmentProteinRelative Expression Level (Fold Change vs. Control)
This compoundCyclin B1Increased
This compoundPhospho-Cdc2 (Tyr15)Increased (Inactive form)

Note: The increase in the inactive, phosphorylated form of Cdc2, alongside an accumulation of Cyclin B1, is a hallmark of G2/M arrest induced by agents that trigger the DNA damage or spindle assembly checkpoints.[8][9]

Table 4: Effect on Apoptotic Protein Expression

Sustained cell cycle arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis.[1]

TreatmentProteinRelative Expression Level (Fold Change vs. Control)
This compoundBcl-2 (Anti-apoptotic)Decreased
This compoundBax (Pro-apoptotic)Increased
This compoundCleaved Caspase-3Increased

Note: These changes indicate a shift in the cellular balance towards programmed cell death.[1]

Signaling Pathways and Visualizations

The G2/M arrest induced by this compound is a multi-step process initiated by microtubule disruption and mediated by the Spindle Assembly Checkpoint.

G2M_Arrest_Pathway cluster_MPF MPF Regulation STA This compound Microtubules Microtubule Dynamics (MAP-dependent assembly) STA->Microtubules inhibits Spindle Mitotic Spindle Formation STA->Spindle disrupts Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC activates APC Anaphase-Promoting Complex (APC/C) Inhibition SAC->APC inhibits Cdc20 Cdc20 SAC->Cdc20 sequesters CyclinB Cyclin B1 Degradation APC->CyclinB promotes MPF MPF Active (Cyclin B1/Cdc2) APC->MPF inactivates Cdc20->APC activates Arrest G2/M Phase Arrest MPF->Arrest maintains Apoptosis Apoptosis Arrest->Apoptosis prolonged leads to CyclinB1_node Cyclin B1 CyclinB1_node->MPF Cdc2_node Cdc2 Cdc2_node->MPF MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with this compound (24-72h) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan Crystals C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC50 Value E->F Flow_Cytometry_Workflow A 1. Harvest & Wash Cells B 2. Fix in Cold 70% Ethanol A->B C 3. Wash with PBS B->C D 4. Stain with PI/RNase A C->D E 5. Acquire Data on Flow Cytometer D->E F 6. Analyze DNA Histogram E->F Western_Blot_Workflow A 1. Protein Extraction (Cell Lysate) B 2. SDS-PAGE (Size Separation) A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Image & Quantify G->H

References

A Comprehensive Review of the Biological Activities of Spirotryprostatin Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin alkaloids, a class of fungal metabolites primarily isolated from Aspergillus fumigatus, have emerged as a significant area of interest in medicinal chemistry and drug discovery. Characterized by a unique spiro[pyrrolidin-3,3'-oxindole] core structure, these compounds have demonstrated a range of potent biological activities. This technical guide provides an in-depth review of the biological activities of spirotryprostatin alkaloids, with a focus on their anticancer, antifungal, and antibacterial properties. Detailed experimental methodologies, quantitative data, and diagrammatic representations of key molecular pathways are presented to serve as a comprehensive resource for the scientific community.

Anticancer Activity: Cytotoxicity and Cell Cycle Arrest

The most extensively studied biological activity of spirotryprostatin alkaloids is their potent cytotoxic effect against various cancer cell lines. This activity is primarily attributed to their ability to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic potential of spirotryprostatin alkaloids and their synthetic analogs has been quantified using half-maximal inhibitory concentration (IC50) values, which are summarized in the tables below.

Table 1: Cytotoxicity of Spirotryprostatin A and B

CompoundCell LineCell TypeIC50 (µM)
This compoundtsFT210Murine Fibroblast197.5[1]
Spirotryprostatin BtsFT210Murine Fibroblast14.0[1]

Table 2: Cytotoxicity of Tryprostatin Analogs (Closely Related Structures)

CompoundH520 (Lung) GI50 (µM)MCF-7 (Breast) GI50 (µM)PC-3 (Prostate) GI50 (µM)
Tryprostatin A (1)>100>100>100
Diastereomer-2 of Tryprostatin B (8)11.917.011.1
Analog 67---
Analog 68---

Further studies have indicated that this compound also exhibits inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, though specific IC50 values were not consistently provided in the reviewed literature.[1]

Mechanism of Action: G2/M Phase Cell Cycle Arrest

Spirotryprostatin alkaloids exert their cytotoxic effects by disrupting microtubule dynamics. Microtubules are essential cytoskeletal components crucial for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, spirotryprostatins prevent the proper assembly of the mitotic spindle, which in turn activates the spindle assembly checkpoint (SAC). This checkpoint ensures the fidelity of chromosome segregation and, when persistently activated, leads to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[2][3]

The following diagram illustrates the proposed signaling pathway of spirotryprostatin-induced G2/M arrest.

G2_M_Arrest_Pathway cluster_cell Cancer Cell Spirotryprostatin Spirotryprostatin Alkaloids Tubulin Tubulin Dimer Spirotryprostatin->Tubulin binds to Microtubules Microtubule Polymerization Spirotryprostatin->Microtubules inhibits Tubulin->Microtubules polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle forms SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC defective formation activates CyclinB1_CDK1 Cyclin B1/CDK1 Complex SAC->CyclinB1_CDK1 inhibits G2M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2M_Arrest progression blocked Apoptosis Apoptosis G2M_Arrest->Apoptosis prolonged arrest leads to

Caption: Proposed signaling pathway of Spirotryprostatin-induced G2/M arrest.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, NCI-H520, PC-3)

    • RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • This compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with various concentrations of the spirotryprostatin analog for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

    • Formazan Solubilization: Add a solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the DNA content and determine the cell cycle distribution.[4][5]

  • Materials:

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with the spirotryprostatin analog at its IC50 concentration for a specified time (e.g., 24 hours).

    • Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases using cell cycle analysis software.

This assay directly measures the effect of spirotryprostatin alkaloids on the assembly of microtubules.[4][6]

  • Materials:

    • Purified tubulin protein (>99% pure)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • This compound or B

    • Microplate reader capable of measuring absorbance at 340 nm at 37°C

  • Procedure:

    • Preparation: Prepare a stock solution of tubulin in polymerization buffer on ice.

    • Reaction Mixture: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (final concentration of 1 mM), and the test compound at various concentrations.

    • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction (final tubulin concentration typically 1-5 mg/mL).

    • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 30-60 minutes.

    • Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. A decrease in the rate and extent of the absorbance increase indicates inhibition of tubulin polymerization.

Antifungal Activity

Several derivatives of this compound have demonstrated significant antifungal properties, particularly against plant pathogenic fungi. The proposed mechanism of action involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[7][8]

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a fungus.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Plant Pathogenic Fungi [7][9]

CompoundHelminthosporium maydis (µg/mL)Trichothecium roseum (µg/mL)Botrytis cinerea (µg/mL)Colletotrichum gloeosporioides (µg/mL)Fusarium graminearum (µg/mL)Alternaria brassicae (µg/mL)Alternaria alternata (µg/mL)Fusarium solani (µg/mL)
4d 8-328-328-328-328-328-328-328-32
4k -8-328-32-----
Ketoconazole (Control) 8-328-328-328-328-328-328-328-32

Note: Data for compound 4k against some fungi were not provided in the source.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is used to determine the MIC of antifungal compounds.[7]

  • Materials:

    • Synthesized this compound analogs

    • Positive control antifungal agent (e.g., Ketoconazole)

    • Fungal strains

    • Potato Dextrose Broth (PDB) or other suitable growth medium

    • 96-well microtiter plates

  • Procedure:

    • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the growth medium in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized fungal spore suspension (e.g., 1 x 10⁵ spores/mL).

    • Inoculation: Inoculate each well with the fungal suspension.

    • Incubation: Incubate the plates at 25-28 °C for 48-72 hours.

    • MIC Determination: The MIC is the lowest concentration that completely inhibits visible fungal growth.

Antibacterial Activity

Synthetic derivatives of this compound have also shown promise as antibacterial agents, particularly against Gram-positive bacteria.

Quantitative Antibacterial Activity Data

Table 4: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Bacteria

Compound/DerivativeTest Organism(s)MIC (µg/mL)Bacterial Spectrum
3b Staphylococcus aureus, Bacillus subtilis0.39 - 1.56Gram-positive
3c Staphylococcus aureus, Bacillus subtilis0.39 - 1.56Gram-positive
4a, 4b Broad-spectrum bacteria0.39 - 12.5Broad-spectrum
13b, 15b Gram-positive bacteriaNot specifiedGram-positive
13d, 13e Streptococcus lactisNot specifiedGram-positive
Experimental Protocol: Antibacterial Susceptibility Testing

The broth microdilution method, similar to the one described for antifungal activity, is typically used to determine the MIC of antibacterial compounds.

The following diagram illustrates a general workflow for antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Start->Prepare_Inoculum Serial_Dilutions Prepare Serial Dilutions of Test Compounds in Microtiter Plate Start->Serial_Dilutions Inoculate_Plates Inoculate Microtiter Plates with Inoculum Prepare_Inoculum->Inoculate_Plates Serial_Dilutions->Inoculate_Plates Incubate Incubate Plates (e.g., 24-72 hours) Inoculate_Plates->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

Spirotryprostatin alkaloids and their derivatives represent a versatile class of natural products with significant therapeutic potential. Their primary anticancer activity, driven by the inhibition of tubulin polymerization and subsequent G2/M cell cycle arrest, makes them promising candidates for the development of novel antimitotic agents. Furthermore, the demonstrated antifungal and antibacterial activities of synthetic analogs highlight the potential for developing new antimicrobial agents based on the spirotryprostatin scaffold. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting field. Future studies should focus on expanding the structure-activity relationship knowledge base, optimizing the pharmacokinetic properties of lead compounds, and elucidating the full spectrum of their molecular targets and signaling pathways.

References

Initial Cytotoxicity Profile of Spirotryprostatin A on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotryprostatin A, a fungal alkaloid isolated from Aspergillus fumigatus, has emerged as a compound of interest in oncology due to its notable antimitotic properties.[1] This technical guide provides a detailed overview of the initial cytotoxicity studies of this compound. It consolidates available quantitative data, outlines key experimental protocols, and visualizes the underlying mechanism of action to support further research and development of this spiro-indole diketopiperazine natural product. While extensive cytotoxicity data across a broad range of human cancer cell lines remains to be fully elucidated in publicly available literature, this guide synthesizes the foundational knowledge on this compound's biological activity.

Introduction

This compound belongs to a class of natural products characterized by a unique spiro-oxindole core structure.[1][2] Its primary mechanism of cytotoxic action involves the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[1] This interference leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in proliferating cells.[1] This mode of action places this compound in the category of microtubule-targeting agents, a class that includes some of the most effective chemotherapeutic drugs. This guide focuses on the initial in vitro studies that have begun to define the cytotoxic potential of this molecule.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. While initial studies have highlighted the inhibitory effects of this compound on various cancer cell lines, including murine breast cancer, human chronic myeloid leukemia, and human acute promyelocytic leukemia cells, specific IC50 values for these cancer cell lines are not consistently reported in the reviewed literature.[1]

The most definitive publicly available cytotoxicity data for this compound comes from studies on the murine fibroblast cell line tsFT210. For comparative purposes, the activity of its close analog, spirotryprostatin B, is also presented.

Table 1: Cytotoxicity of this compound and B against a Murine Fibroblast Cell Line

CompoundCell LineCell TypeIC50 (µM)
This compoundtsFT210Murine Fibroblast197.5
Spirotryprostatin BtsFT210Murine Fibroblast14.0

Data sourced from BenchChem.[1]

To provide a broader context for the potential activity of the spirotryprostatin scaffold against human cancer cell lines, the following table summarizes the cytotoxicity data for the structurally related compound, tryprostatin A, and one of its diastereomers.

Table 2: Cytotoxicity of Structurally Related Tryprostatin Analogs against Human Cancer Cell Lines

CompoundH520 (Lung Cancer) GI50 (µM)MCF-7 (Breast Cancer) GI50 (µM)PC-3 (Prostate Cancer) GI50 (µM)
Tryprostatin A>100>100>100
Diastereomer-2 of Tryprostatin B11.917.011.1

GI50: The concentration for 50% growth inhibition. Data sourced from BenchChem.[2]

Mechanism of Action: G2/M Cell Cycle Arrest

This compound exerts its cytotoxic effects by disrupting the normal function of microtubules.[1] This leads to the activation of the spindle assembly checkpoint, a critical cellular mechanism that ensures proper chromosome segregation.[1] The sustained activation of this checkpoint prevents the cell from progressing from metaphase to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle.[1] This extended arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.

G2M_Arrest_Pathway This compound-Induced G2/M Arrest Signaling Pathway spiroA This compound microtubule Microtubule Dynamics spiroA->microtubule Inhibition spindle Mitotic Spindle Formation microtubule->spindle Disruption sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac g2m G2/M Phase Arrest sac->g2m apoptosis Apoptosis g2m->apoptosis

Caption: this compound induced G2/M arrest signaling pathway.

Experimental Protocols

The following sections detail the standard methodologies employed in the initial cytotoxicity and cell cycle analysis of this compound.

Cytotoxicity Assay: MTT Method

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability, which is indicative of cytotoxicity.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H520, PC-3)[1]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[1]

  • This compound (dissolved in DMSO)[1]

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[1]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

MTT_Workflow Experimental Workflow for MTT Cytotoxicity Assay start Start seed Seed Cancer Cells in 96-well Plates start->seed incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 3-4h (Formazan Formation) mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 Value read->analyze end End analyze->end

Caption: General experimental workflow for an MTT cytotoxicity assay.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry is utilized to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • Culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at a predetermined concentration (e.g., IC50) for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then stain with PI/RNase A solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

The initial investigations into the cytotoxicity of this compound reveal its potential as an antimitotic agent. Its mechanism of action, centered on the disruption of microtubule polymerization and subsequent G2/M phase cell cycle arrest, is a well-established strategy in cancer therapy.[1] However, the publicly available data on its potency against a wide array of human cancer cell lines is currently limited. The significantly greater potency of its analog, spirotryprostatin B, suggests that further structure-activity relationship studies could lead to the development of more potent compounds based on the spirotryprostatin scaffold. Future research should focus on comprehensive screening of this compound and its derivatives against a diverse panel of human cancer cell lines to better delineate its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Spirotryprostatin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a mycotoxin belonging to the spirooxindole alkaloid family of natural products.[1] First isolated from the fungus Aspergillus fumigatus, it has attracted considerable scientific interest due to its potent antimitotic properties.[1][2] The compound is characterized by a unique and complex spiro-fused oxindole-pyrrolidine core structure.[3] Its biological activity, primarily the inhibition of cell cycle progression at the G2/M phase, establishes it as a promising candidate for the development of novel anticancer therapeutics.[3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its primary mechanism of action.

Physicochemical Properties

This compound is a moderately sized organic molecule with the molecular formula C₂₂H₂₅N₃O₄.[4] Its complex pentacyclic structure contributes to its specific physicochemical characteristics.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₂H₂₅N₃O₄[4][5]
Molecular Weight 395.46 g/mol [5]
Monoisotopic Mass 395.18450629 Da[4]
Appearance Colorless prisms[5]
Melting Point 234-236 °C[5]
Optical Rotation [α]D²⁵ -89.0° (c 0.5, CHCl₃)[5]
CAS Number 182234-25-9[1]
Solubility Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972).[4]
Spectroscopic Data

¹H NMR Spectral Data (500 MHz, CDCl₃) [5]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
7.23d8.5
6.80dd8.5, 2.4
6.69d2.4
5.23d9.8
4.53d11.0
4.13m
3.80s
3.73m
3.59m
3.42m
2.97m
2.80m
2.30m
2.05m
1.95m
1.85s
1.75s

Biological Activity

This compound exhibits a range of biological activities, with its antimitotic effects being the most extensively studied.

Cytotoxicity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[6] The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC₅₀ (µM)Reference(s)
This compound tsFT210Murine Fibroblast197.5[6]
Spirotryprostatin B tsFT210Murine Fibroblast14.0[6]

Further studies have indicated that this compound also shows inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, although specific IC₅₀ values were not provided in the reviewed literature.[6][7]

Antifungal and Antibacterial Activity

While this compound itself has been noted for some antibacterial activity, extensive research has been conducted on its analogs, which have shown promising antifungal properties against a range of plant pathogenic fungi.[7][8] The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Antifungal Activity of this compound Analogs (Representative Data) [7][8]

Fungal StrainMIC Range (µg/mL)
Helminthosporium maydis8 - 32
Trichothecium roseum8 - 32
Botrytis cinerea8 - 64
Colletotrichum gloeosporioides8 - 32
Fusarium graminearum8 - 64
Alternaria brassicae8 - 64
Alternaria alternata8 - 64
Fusarium solani8 - 32
Fusarium oxysporium f. sp. niveum8 - 32
Mycosphaerella melonis8 - 32

Experimental Protocols

Isolation of this compound from Aspergillus fumigatus

The following protocol is a detailed methodology for the isolation and purification of this compound from fungal cultures.[3][6]

1. Fungal Cultivation:

  • Strain: Aspergillus fumigatus (e.g., BM939).[6]

  • Seed Culture: Inoculate a loopful of the fungal strain into a 500 mL Erlenmeyer flask containing 100 mL of a fermentation medium consisting of 2.0% maltose, 0.5% polypeptone, and 0.1% yeast extract in deionized water. Incubate on a rotary shaker at 28°C for 3 days.[6]

  • Production Culture: Transfer 2 mL of the seed culture to a 500 mL Erlenmeyer flask containing 100 mL of the same medium. Incubate on a rotary shaker at 28°C for 4 days.[6]

2. Extraction:

  • Harvesting: Separate the mycelia and filtrate from the culture broth (e.g., 20 liters) by filtration.[6]

  • Mycelial Extraction: Extract the mycelia with acetone. Concentrate the acetone extract under reduced pressure to obtain an aqueous solution.[6]

  • Combined Extraction: Combine the aqueous solution from the mycelial extract with the culture filtrate. Perform a solvent-solvent extraction three times with an equal volume of ethyl acetate.[6]

  • Crude Extract: Combine the ethyl acetate layers and concentrate under reduced pressure to yield the crude extract.[6]

3. Purification:

  • Silica (B1680970) Gel Column Chromatography: Apply the crude extract to a silica gel column (e.g., Wako gel C-200). Elute the column with a stepwise gradient of chloroform and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).[6]

  • Preparative TLC: Further purify the fractions containing this compound by preparative TLC on silica gel 60 F₂₅₄ plates using a developing solvent of chloroform and acetone (9:1, v/v).[6]

  • High-Performance Liquid Chromatography (HPLC): Achieve final purification by preparative HPLC on a reverse-phase column (e.g., ODS).[6] Monitor the elution at approximately 254 nm and collect the peak corresponding to this compound.[3]

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation Seed_Culture Seed_Culture Inoculation->Seed_Culture 3 days @ 28°C Production_Culture Production_Culture Seed_Culture->Production_Culture 4 days @ 28°C Filtration Filtration Production_Culture->Filtration Mycelia Mycelia Filtration->Mycelia Filtrate Filtrate Filtration->Filtrate Acetone_Extraction Acetone_Extraction Mycelia->Acetone_Extraction Ethyl_Acetate_Extraction Ethyl_Acetate_Extraction Filtrate->Ethyl_Acetate_Extraction Aqueous_Solution Aqueous_Solution Acetone_Extraction->Aqueous_Solution Aqueous_Solution->Ethyl_Acetate_Extraction Crude_Extract Crude_Extract Ethyl_Acetate_Extraction->Crude_Extract Silica_Gel_Column Silica_Gel_Column Crude_Extract->Silica_Gel_Column Preparative_TLC Preparative_TLC Silica_Gel_Column->Preparative_TLC HPLC HPLC Preparative_TLC->HPLC Pure_Spirotryprostatin_A Pure_Spirotryprostatin_A HPLC->Pure_Spirotryprostatin_A G Start 6-Methoxytryptophan methyl ester Intermediate1 Tetrahydro-β-carboline Start->Intermediate1 Pictet-Spengler condensation Intermediate2 N-Boc protected β-carboline Intermediate1->Intermediate2 N-Boc protection Intermediate3 Spirooxindole core Intermediate2->Intermediate3 Oxidative rearrangement (NBS) Intermediate4 Diketopiperazine intermediate Intermediate3->Intermediate4 Diketopiperazine formation End This compound Intermediate4->End Final modifications G SpiroA This compound Tubulin Tubulin Polymerization SpiroA->Tubulin inhibits Spindle Mitotic Spindle Formation Tubulin->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC disruption leads to G2M G2/M Phase Cell Cycle Arrest SAC->G2M induces Apoptosis Apoptosis G2M->Apoptosis can lead to

References

Spirotryprostatin A: A Comprehensive Technical Guide to its Chemistry, Derivatives, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fascinating and structurally complex fungal alkaloid, first isolated from Aspergillus fumigatus.[1] As a member of the spirooxindole class of natural products, it features a unique spiro-fused ring system that has captivated the interest of the scientific community.[1] This interest is largely due to its potent biological activities, most notably its ability to arrest the cell cycle at the G2/M phase, making it a promising lead compound for the development of novel anticancer therapeutics.[1][2] Beyond its antimitotic effects, derivatives of this compound have also demonstrated significant antifungal and antibacterial properties, broadening its potential therapeutic applications.[3][4]

This technical guide provides an in-depth exploration of the natural product chemistry of this compound, a detailed overview of its synthetic strategies, a comparative analysis of the biological activities of its derivatives, and comprehensive experimental protocols for key synthetic and biological evaluation methods.

Natural Product Chemistry and Core Structure

This compound is a prenylated indole (B1671886) alkaloid belonging to the 2,5-diketopiperazine class of natural products.[5] Its intricate pentacyclic structure is characterized by a spiro[pyrrolidine-3,3′-oxindole] core, a diketopiperazine moiety, and a prenyl group. The stereochemically complex spiro-center is a key feature that contributes to its biological activity and presents a significant challenge in its total synthesis.[6]

Total Synthesis Strategies

The total synthesis of this compound has been a significant endeavor for synthetic organic chemists, leading to the development of several elegant and innovative strategies. The primary challenge in these syntheses is the stereocontrolled construction of the C3 spiro quaternary center.[7]

A general workflow for the synthesis of this compound and its analogs is depicted below.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_elaboration Elaboration cluster_final Final Product Isatin Derivative Isatin Derivative Spiro-oxindole Core Construction Spiro-oxindole Core Construction Isatin Derivative->Spiro-oxindole Core Construction Amino Acid Amino Acid Amino Acid->Spiro-oxindole Core Construction Diketopiperazine Moiety Introduction Diketopiperazine Moiety Introduction Spiro-oxindole Core Construction->Diketopiperazine Moiety Introduction Functional Group Modification Functional Group Modification Diketopiperazine Moiety Introduction->Functional Group Modification Purification and Characterization Purification and Characterization Functional Group Modification->Purification and Characterization This compound Analog This compound Analog Purification and Characterization->this compound Analog

General workflow for the synthesis of this compound analogs.

Four main strategies have emerged as particularly effective:

  • Oxidative Rearrangement (Danishefsky): This pioneering approach involves the biomimetic oxidative rearrangement of a β-carboline precursor to form the spirooxindole core.[8]

  • 1,3-Dipolar Cycloaddition (Williams, Gong, Waldmann): This strategy utilizes an asymmetric 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile to construct the pyrrolidine (B122466) ring with high stereocontrol.[7]

  • Intramolecular Heck Reaction (Fukuyama): This method employs a diastereoselective intramolecular Heck reaction to forge the spirocyclic system.[9]

  • Copper-Catalyzed Cascade Reaction (Peng/Shen): A more recent approach that uses a copper-catalyzed cascade reaction to introduce the quaternary carbon stereocenter.[9][10]

Experimental Protocols for Key Synthetic Transformations

Detailed experimental protocols for the key steps in these synthetic strategies are provided below.

  • Materials: β-Carboline intermediate, N-Bromosuccinimide (NBS), Acetic acid (AcOH), Water (H₂O), Dichloromethane (B109758) (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄).[6]

  • Procedure:

    • Dissolve the β-carboline intermediate in a mixture of acetic acid and water.[6]

    • Cool the solution to 0 °C in an ice bath.[6]

    • Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC).[6]

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.[6]

  • Materials: N-protected 6-methoxyisatin derivative, (S)-proline methyl ester, Anhydrous toluene (B28343), 3-methyl-2-butenal (B57294) (prenal).[11]

  • Procedure:

    • Heat a mixture of the N-protected 6-methoxyisatin derivative (1.0 eq) and (S)-proline methyl ester (1.2 eq) in anhydrous toluene (0.1 M) to reflux with azeotropic removal of water using a Dean-Stark apparatus for 2 hours.[11]

    • Cool the reaction mixture to room temperature.[11]

    • Add a solution of 3-methyl-2-butenal (prenal, 1.5 eq) in toluene and stir the mixture at 60 °C for 12-18 hours.[11]

    • Remove the solvent in vacuo and purify the resulting residue by flash column chromatography on silica gel to yield the spirooxindole cycloadduct.[11]

  • Materials: Vinyl iodide precursor, Palladium(II) acetate (B1210297), Triphenylphosphine (B44618), Silver(I) carbonate, Anhydrous N,N-dimethylformamide (DMF).[11]

  • Procedure:

    • To a degassed solution of the vinyl iodide precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.01 M), add palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and silver(I) carbonate (2.0 eq).[11]

    • Seal the reaction vessel and stir the mixture at 80 °C for 4 hours.[11]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with a suitable solvent, and filter.

    • Concentrate the filtrate and purify the residue by column chromatography.

  • Materials: o-Iodoaniline derivative, Alkyne, Copper(II) triflate, Chiral ligand, 1,2-dichloroethane (B1671644).[9]

  • Procedure:

    • To a solution of the o-iodoaniline derivative (1.0 eq) and the alkyne (1.5 eq) in 1,2-dichloroethane (0.1 M), add copper(II) triflate (0.1 eq) and the chiral ligand (0.12 eq).[9]

    • Stir the mixture at 60 °C for 24 hours.[9]

    • After cooling to room temperature, evaporate the solvent under reduced pressure.[9]

    • Purify the residue by flash column chromatography on silica gel to obtain the spirooxindole product.[9]

Biological Activities and Derivatives

This compound and its derivatives exhibit a range of biological activities, including antimitotic, antifungal, and antibacterial effects. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features required for these activities and in guiding the design of more potent analogs.[12]

Antimitotic Activity

The primary mechanism of the antimitotic action of this compound is the inhibition of tubulin polymerization.[12] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[12]

G This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibits Tubulin->Microtubule Polymerization Polymerizes to Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Leads to G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Disruption leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Proposed mechanism of action of this compound analogs.

The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundtsFT210197.5[12]
Spirotryprostatin BtsFT21014.0[12]
Diastereomer-2 of Tryprostatin BH520 (Lung)11.9[12]
Diastereomer-2 of Tryprostatin BMCF-7 (Breast)17.0[12]
Diastereomer-2 of Tryprostatin BPC-3 (Prostate)11.1[12]
Analog 68tsFT21010[13]
Analog 67tsFT21019[13]
Antifungal Activity

Derivatives of this compound have shown promising antifungal properties, particularly against plant pathogenic fungi.[4] The proposed mechanism of action is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[8]

The minimum inhibitory concentration (MIC) is a key measure of antifungal efficacy.

Compound/DerivativeTest Organism(s)MIC (µg/mL)Reference
4dHelminthosporium maydis, Trichothecium roseum, Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium graminearum, Alternaria brassicae, Alternaria alternata, Fusarium solani8 - 32[8]
4kFusarium oxysporum f. sp. niveum, Mycosphaerella melonis, and others8 - 32[8]
4a-4sTrichothecium roseum, Fusarium solani8 - 32[1]
4a-4sBotrytis cinerea, Fusarium graminearum, Alternaria brassicae, Alternaria alternata8 - 64[1]
Antibacterial Activity

Recent studies have highlighted the potential of this compound derivatives as a novel class of antibacterial agents, particularly against Gram-positive bacteria.[2]

Compound/DerivativeTest Organism(s)MIC (µg/mL)Bacterial SpectrumReference
3bStaphylococcus aureus, Bacillus subtilis0.39 - 1.56Gram-positive[14]
3cStaphylococcus aureus, Bacillus subtilis0.39 - 1.56Gram-positive[14]
13b, 15bGram-positive bacteriaNot specifiedGram-positive[2]
13d, 13eStreptococcus lactisNot specifiedGram-positive[2]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

G Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with this compound Analogs Treat with this compound Analogs Seed Cells in 96-well Plate->Treat with this compound Analogs Incubate Incubate Treat with this compound Analogs->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan (B1609692) Crystals Solubilize Formazan Crystals Add MTT Reagent->Solubilize Formazan Crystals Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan Crystals->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50

Workflow for a typical MTT cytotoxicity assay.
  • Materials: Human cancer cell lines, complete culture medium, this compound (dissolved in DMSO), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO), 96-well plates, microplate reader.[15]

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.[15]

    • Compound Treatment: Replace the culture medium with medium containing various concentrations of the this compound analog. Incubate for 48-72 hours.[15]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[15]

    • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[15]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[15]

Cell Cycle Analysis by Flow Cytometry

G Treat Cells with Analog Treat Cells with Analog Harvest and Fix Cells Harvest and Fix Cells Treat Cells with Analog->Harvest and Fix Cells Stain with Propidium Iodide (PI) Stain with Propidium Iodide (PI) Harvest and Fix Cells->Stain with Propidium Iodide (PI) Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Propidium Iodide (PI)->Analyze by Flow Cytometry Determine Cell Cycle Distribution Determine Cell Cycle Distribution Analyze by Flow Cytometry->Determine Cell Cycle Distribution

Workflow for cell cycle analysis using flow cytometry.
  • Materials: Phosphate-buffered saline (PBS), 70% cold ethanol, Propidium Iodide (PI) staining solution (containing RNase A), flow cytometer.[12]

  • Procedure:

    • Cell Treatment: Treat cells with the this compound analog for the desired time.[12]

    • Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.[12]

    • Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[12]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content.[12]

    • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

In Vitro Tubulin Polymerization Assay

G Prepare Reagents on Ice Prepare Reagents on Ice Setup Reaction in 96-well Plate Setup Reaction in 96-well Plate Prepare Reagents on Ice->Setup Reaction in 96-well Plate Add Cold Tubulin Add Cold Tubulin Setup Reaction in 96-well Plate->Add Cold Tubulin Incubate at 37°C Incubate at 37°C Add Cold Tubulin->Incubate at 37°C Measure Absorbance (340 nm) Measure Absorbance (340 nm) Incubate at 37°C->Measure Absorbance (340 nm) Analyze Polymerization Curves Analyze Polymerization Curves Measure Absorbance (340 nm)->Analyze Polymerization Curves

Workflow for the in vitro tubulin polymerization assay.
  • Materials: Lyophilized tubulin, General Tubulin Buffer, GTP stock solution, this compound, 96-well plate, microplate reader.[12]

  • Procedure:

    • Reagent Preparation: Reconstitute tubulin and prepare solutions of GTP and this compound on ice.[12]

    • Reaction Setup: In a pre-chilled 96-well plate, add buffer, GTP, and the test compound.[12]

    • Initiation of Polymerization: Add cold tubulin solution to each well.[12]

    • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.[12]

    • Data Analysis: Plot absorbance versus time to generate polymerization curves and determine the inhibitory effect.[12]

Antifungal Susceptibility Testing (MIC Determination)
  • Materials: Fungal strains, growth medium, this compound analogs, 96-well plates.[4]

  • Procedure:

    • Serial Dilutions: Perform two-fold serial dilutions of the analog stock solutions in the growth medium in a 96-well plate.[4]

    • Inoculation: Inoculate each well with a standardized fungal spore suspension.[4]

    • Incubation: Incubate the plates at an appropriate temperature for 48-72 hours.[4]

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.[4]

Succinate Dehydrogenase (SDH) Inhibition Assay
  • Materials: Isolated fungal mitochondria, this compound analogs, succinate, DCIP (2,6-dichlorophenolindophenol), assay buffer, spectrophotometer.[6]

  • Procedure:

    • Mitochondria Isolation: Isolate mitochondria from the target fungal strain.[6]

    • Reaction Mixture: Prepare a reaction mixture containing assay buffer, succinate, and DCIP.[6]

    • Initiation: Add the isolated mitochondria to the reaction mixture to initiate the reaction.[6]

    • Measurement: Monitor the reduction of DCIP over time by measuring the decrease in absorbance at 600 nm.[6]

    • Inhibition Testing: Pre-incubate the mitochondria with various concentrations of the analogs before adding the substrate to determine the percentage of inhibition.[6]

Conclusion

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their potent antimitotic activity, coupled with their antifungal and antibacterial properties, makes them valuable lead compounds for drug discovery and development. The diverse and innovative synthetic strategies developed for their total synthesis have not only provided access to these complex molecules but have also advanced the field of organic chemistry. The detailed experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full potential of the spirotryprostatin scaffold. Further investigation into the structure-activity relationships and optimization of the lead compounds will be crucial in translating the promise of this compound into novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Strategies and Methodologies for the Total Synthesis of Spirotryprostatin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirotryprostatin A, a fungal alkaloid isolated from Aspergillus fumigatus, has garnered significant attention from the scientific community due to its potent inhibitory activity against cell cycle progression at the G2/M phase, marking it as a promising candidate for anticancer drug development.[1] Its intricate molecular architecture, featuring a spiro-oxindole fused to a diketopiperazine moiety, presents a substantial synthetic challenge.[1] This document provides a detailed overview of the prominent strategies and methodologies employed in the total synthesis of this compound, complete with comparative data, experimental protocols for key reactions, and visual representations of the synthetic pathways.

Comparative Summary of Synthetic Strategies

Several research groups have successfully accomplished the total synthesis of this compound, each employing a unique approach to construct the sterically demanding spiro[pyrrolidine-3,3'-oxindole] core. A quantitative comparison of these distinct strategies is presented below.

Principal InvestigatorKey StrategyTotal Steps (Longest Linear)Overall Yield (%)Reference(s)
Danishefsky (1998)Oxidative Rearrangement86.5[1][2]
Williams (2003)1,3-Dipolar Cycloaddition12 (7 longest linear)Not explicitly stated[1]
Fukuyama (2014)Intramolecular Heck Reaction253.4[1][3]
Peng/Shen (2022)Copper-Catalyzed Cascade157.4[1]

Key Synthetic Strategies and Methodologies

This section elaborates on the foundational synthetic strategies developed for this compound, providing logical workflows and detailed experimental protocols for pivotal transformations.

Danishefsky's Biomimetic Oxidative Rearrangement

The first total synthesis of this compound was achieved by Danishefsky and coworkers, featuring a biomimetic oxidative rearrangement of a β-carboline precursor to construct the spiro-oxindole core.[1][4]

danishefsky_retro spirotryprostatin_A This compound diketopiperazine Diketopiperazine Formation spirotryprostatin_A->diketopiperazine spiro_oxindole Spiro-oxindole Core diketopiperazine->spiro_oxindole oxidative_rearrangement Oxidative Rearrangement spiro_oxindole->oxidative_rearrangement Key Step beta_carboline β-Carboline Precursor oxidative_rearrangement->beta_carboline methoxy_tryptophan Methoxy-Tryptophan Derivative beta_carboline->methoxy_tryptophan

Caption: Retrosynthetic analysis of Danishefsky's approach.

This protocol is adapted from the synthesis reported by Danishefsky and co-workers.[1]

Materials:

Procedure:

  • The β-carboline intermediate is dissolved in a mixture of acetic acid and water.

  • The solution is cooled to 0 °C in an ice bath.

  • N-Bromosuccinimide (NBS) is added portion-wise to the stirred solution.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[1]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • The crude product is purified by flash column chromatography on silica gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.[1]

Williams' 1,3-Dipolar Cycloaddition Strategy

The Williams group developed a convergent approach centered on an asymmetric azomethine ylide[1][5]-dipolar cycloaddition to construct the pyrrolidine (B122466) ring of the spiro-oxindole system.[6]

williams_retro spirotryprostatin_A This compound diketopiperazine_cyclization Diketopiperazine Cyclization spirotryprostatin_A->diketopiperazine_cyclization pyrrolidine_core Pyrrolidine Core diketopiperazine_cyclization->pyrrolidine_core dipolar_cycloaddition [3+2] Cycloaddition pyrrolidine_core->dipolar_cycloaddition Key Step azomethine_ylide Azomethine Ylide dipolar_cycloaddition->azomethine_ylide methylene_oxindole 3-Methyleneindolin-2-one dipolar_cycloaddition->methylene_oxindole amino_acid_derivative Amino Acid Derivative azomethine_ylide->amino_acid_derivative

Caption: Retrosynthetic analysis of Williams' cycloaddition strategy.

This protocol is based on the work of Williams and co-workers.[6]

Materials:

  • 3-Methyleneindolin-2-one derivative

  • Amino acid-derived imine

  • Chiral ligand

  • Metal catalyst (e.g., Ag(I) or Cu(I) salt)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, the metal catalyst and chiral ligand are added.

  • Anhydrous, degassed solvent is introduced, and the mixture is stirred until a homogeneous solution is formed.

  • The 3-methyleneindolin-2-one derivative is added to the catalyst solution.

  • The amino acid-derived imine is then added, and the reaction mixture is stirred at the specified temperature.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to yield the enantioenriched spiro-pyrrolidinyl-oxindole product.

Fukuyama's Intramolecular Heck Reaction

Fukuyama and his team devised a strategy that utilizes a palladium-catalyzed intramolecular Heck reaction to forge the crucial quaternary spiro-center with high stereocontrol.[3][7]

fukuyama_retro spirotryprostatin_A This compound final_modifications Final Modifications spirotryprostatin_A->final_modifications spirocycle Spirocyclic Core final_modifications->spirocycle intramolecular_heck Intramolecular Heck Reaction spirocycle->intramolecular_heck Key Step heck_precursor Acyclic Heck Precursor intramolecular_heck->heck_precursor diketopiperazine_fragment Diketopiperazine Fragment heck_precursor->diketopiperazine_fragment aryl_halide_fragment Aryl Halide Fragment heck_precursor->aryl_halide_fragment

Caption: Retrosynthetic analysis of Fukuyama's Heck reaction approach.

This protocol is conceptualized based on the synthesis reported by Fukuyama and colleagues.[3][7]

Materials:

  • Acyclic Heck precursor containing an aryl halide and an alkene tethered to a diketopiperazine scaffold

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., PPh₃ or a bulky phosphine ligand)

  • Base (e.g., Ag₂CO₃ or Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

  • Inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, the acyclic Heck precursor, palladium catalyst, phosphine ligand, and base are added to a reaction tube.

  • Anhydrous, degassed solvent is added, and the vessel is sealed.

  • The reaction mixture is heated to the required temperature and stirred for the specified duration.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to afford the spirocyclic compound.

Peng/Shen's Copper-Catalyzed Cascade Reaction

A more recent approach by Peng and Shen features a copper-catalyzed cascade reaction to assemble the spiro-oxindole framework efficiently.[1]

peng_shen_workflow starting_materials Starting Materials cu_cascade Copper-Catalyzed Cascade Reaction starting_materials->cu_cascade Key Step spiro_intermediate Spiro-oxindole Intermediate cu_cascade->spiro_intermediate elaboration Further Elaboration spiro_intermediate->elaboration spirotryprostatin_A This compound elaboration->spirotryprostatin_A

Caption: Workflow of the copper-catalyzed cascade strategy.

This protocol is a general representation based on the strategy reported by Peng and Shen.[1]

Materials:

  • Substituted oxindole (B195798) precursor

  • Alkyne-containing reaction partner

  • Copper catalyst (e.g., CuI)

  • Ligand

  • Base

  • Anhydrous solvent

  • Inert atmosphere

Procedure:

  • A reaction flask is charged with the copper catalyst, ligand, and base under an inert atmosphere.

  • Anhydrous solvent is added, followed by the substituted oxindole precursor and the alkyne-containing reaction partner.

  • The reaction mixture is stirred at the specified temperature for the required duration, with progress monitored by TLC.[1]

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.[1]

  • The residue is purified by flash column chromatography to yield the enantioenriched 3,3-disubstituted oxindole.[1]

The diverse and innovative strategies developed for the total synthesis of this compound highlight the ingenuity of synthetic organic chemistry.[1] These approaches, ranging from biomimetic rearrangements to modern catalytic cascades, not only provide access to this biologically important molecule but also drive the development of new synthetic methodologies.[1]

References

Asymmetric Synthesis of Spirotryprostatin A and Its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the asymmetric synthesis of spirotryprostatin A, a potent cell cycle inhibitor, and its analogues. This compound, first isolated from Aspergillus fumigatus, has attracted significant attention due to its unique spiro[pyrrolidine-3,3'-oxindole] core structure and its potential as an anticancer agent. The construction of the sterically demanding C3 quaternary spirocenter has been a formidable challenge, leading to the development of several elegant and efficient synthetic strategies.

This application note details the leading synthetic routes, providing step-by-step protocols for key transformations, comparative quantitative data, and visualizations of the synthetic workflows to aid researchers in the synthesis and exploration of this important class of molecules.

Comparative Summary of Key Synthetic Strategies

Several distinct and innovative approaches have been developed for the total synthesis of this compound. The key challenge in each strategy is the stereocontrolled construction of the spirooxindole core. The following table summarizes the key quantitative data from four prominent synthetic routes.

Principal Investigator(s) Key Strategy Longest Linear Sequence Overall Yield (%) Key Stereochemistry Control
Danishefsky (1998)Biomimetic Oxidative Rearrangement8 steps~6.5%Substrate-controlled rearrangement
Williams (2003)[3+2] Dipolar Cycloaddition7 stepsNot explicitly stated in the initial reportChiral auxiliary
Fukuyama (2014)Intramolecular Heck Reaction25 steps3.4%Chiral pool and substrate control
Peng & Shen (2022)Copper-Catalyzed Cascade Reaction15 steps7.4%Chiral ligand

Danishefsky's Biomimetic Oxidative Rearrangement

The first total synthesis of this compound was accomplished by the Danishefsky group and featured a biomimetic oxidative rearrangement of a β-carboline precursor to construct the spirooxindole framework.[1][2]

Logical Workflow

danishefsky_workflow start 6-Methoxytryptophan Methyl Ester pictet Pictet-Spengler Reaction start->pictet beta_carboline Tetrahydro-β-carboline pictet->beta_carboline oxidative_rearrangement NBS-mediated Oxidative Rearrangement (Key Step) beta_carboline->oxidative_rearrangement spirooxindole Spiro[pyrrolidine-3,3'-oxindole] Core oxidative_rearrangement->spirooxindole dkt Diketopiperazine Formation spirooxindole->dkt st_a This compound dkt->st_a

Danishefsky's oxidative rearrangement strategy.
Experimental Protocol: Key Oxidative Rearrangement

This protocol describes the key NBS-mediated oxidative rearrangement of the tetrahydro-β-carboline intermediate.

Materials:

  • Tetrahydro-β-carboline precursor

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Water

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the tetrahydro-β-carboline precursor in a mixture of acetic acid and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (typically 1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.

Williams' Asymmetric [3+2] Dipolar Cycloaddition

The Williams group developed a concise and elegant approach centered around an asymmetric[3][4]-dipolar cycloaddition reaction to construct the pyrrolidine (B122466) ring and the spirocenter in a single step.[5][6]

Logical Workflow

williams_workflow dipolarophile Methylene Indolinone cycloaddition [3+2] Dipolar Cycloaddition (Key Step) dipolarophile->cycloaddition azomethine_ylide Azomethine Ylide (from chiral precursor) azomethine_ylide->cycloaddition spiro_pyrrolidine Spiro-pyrrolidine Intermediate cycloaddition->spiro_pyrrolidine functional_group Functional Group Manipulations spiro_pyrrolidine->functional_group dkt Diketopiperazine Formation functional_group->dkt st_a This compound dkt->st_a fukuyama_workflow start Acyclic Precursor (with aryl iodide and alkene) heck Intramolecular Heck Reaction (Key Step) start->heck spirocyclic_int Spirocyclic Intermediate heck->spirocyclic_int transformations Further Transformations spirocyclic_int->transformations st_a This compound transformations->st_a peng_shen_workflow start o-Iodoaniline derivative + Alkynone cu_cascade Copper-Catalyzed Cascade Reaction (Key Step 1) start->cu_cascade oxindole 3,3-Disubstituted Oxindole cu_cascade->oxindole aza_michael Aza-Michael Tandem Reaction (Key Step 2) oxindole->aza_michael spiro_core Spiro[pyrrolidine-3,3'-oxindole] Core aza_michael->spiro_core elaboration Final Elaboration spiro_core->elaboration st_a This compound elaboration->st_a analogue_workflow synthesis Synthesis of Analogues (via established routes) purification Purification and Characterization synthesis->purification bio_assay Biological Assays (e.g., MIC determination) purification->bio_assay sar Structure-Activity Relationship (SAR) Analysis bio_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis

References

Application Notes and Protocols for Spirotryprostatin A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a potent antimitotic agent isolated from the fungus Aspergillus fumigatus. As a member of the spiro-indole diketopiperazine class of natural products, it has garnered significant interest for its ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis in various cancer cell lines.[1] These properties make this compound a valuable tool for cancer research and a potential lead compound for the development of novel chemotherapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments. It is intended to guide researchers in effectively utilizing this compound to investigate cell cycle regulation, microtubule dynamics, and apoptosis.

Mechanism of Action

This compound exerts its biological effects primarily through the disruption of microtubule dynamics. Unlike some microtubule-targeting agents that directly bind to tubulin, evidence suggests that the closely related compound, tryprostatin A, interferes with the function of microtubule-associated proteins (MAPs), such as MAP2 and tau. This interference disrupts the normal polymerization and stability of microtubules, which are critical components of the mitotic spindle.

The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation. The SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins, including Cyclin B1 and Securin, for degradation. The stabilization of Cyclin B1 prevents the inactivation of the Cyclin B1/Cdc2 kinase complex, leading to a sustained arrest of the cell cycle in the G2/M phase. Prolonged G2/M arrest ultimately triggers the intrinsic pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins, leading to the activation of caspases and programmed cell death.

Quantitative Data

The following tables summarize the reported cytotoxic activities of this compound and its related compounds in various cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit cell growth by 50%.

Table 1: IC50 Values of this compound and B

CompoundCell LineCell TypeIC50 (µM)
This compoundtsFT210Murine Fibroblast197.5
Spirotryprostatin BtsFT210Murine Fibroblast14.0

Data sourced from Cui et al., 1996.

Table 2: Inhibitory Effects of this compound and B on Various Cancer Cell Lines

CompoundCell Line TypeEffect
This compoundMurine Breast CancerInhibitory
This compoundHuman Chronic Myeloid LeukemiaInhibitory
This compoundHuman Acute Promyelocytic LeukemiaInhibitory
Spirotryprostatin BMurine Breast CancerInhibitory
Spirotryprostatin BHuman Chronic Myeloid LeukemiaInhibitory
Spirotryprostatin BHuman Acute Promyelocytic LeukemiaInhibitory

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing mammalian cells and treating them with this compound.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh complete culture medium and perform a cell count.

    • Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips) at the desired density for your specific experiment.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Cells treated with this compound in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • After the desired incubation period with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.

Materials:

  • Cells treated with this compound in a 6-well plate (from Protocol 1)

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and discard the ethanol. Wash the pellet with PBS.

  • Resuspend the cells in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network within cells.

Materials:

  • Cells grown on coverslips and treated with this compound (from Protocol 1)

  • PBS

  • 4% Paraformaldehyde in PBS (for fixation)

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • After treatment, wash the cells on coverslips twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the coverslips in blocking solution for 1 hour at room temperature.

  • Incubate the coverslips with the primary anti-α-tubulin antibody (diluted in blocking solution) overnight at 4°C.

  • Wash the coverslips three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash the coverslips three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the coverslips one final time with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Protocol 5: Western Blot Analysis for Key Regulatory Proteins

This protocol is for detecting changes in the expression levels of proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Cells treated with this compound in a 6-well plate (from Protocol 1)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin B1, Cdc2, p53, p21, Bax, Bcl-2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to determine changes in protein expression levels relative to the loading control.

Visualizations

Signaling Pathway

SpirotryprostatinA_Pathway SpiroA This compound Microtubules Microtubule Dynamics (Interference with MAPs) SpiroA->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation (Mad2, BubR1) Spindle->SAC APC APC/C Inhibition SAC->APC inhibits CyclinB1 Cyclin B1/Cdc2 Stabilization APC->CyclinB1 degradation blocked G2M G2/M Phase Arrest CyclinB1->G2M Apoptosis Intrinsic Apoptosis G2M->Apoptosis prolonged arrest Bcl2 Bcl-2 Family (↑Bax / ↓Bcl-2) Apoptosis->Bcl2 Caspases Caspase Activation Bcl2->Caspases CellDeath Programmed Cell Death Caspases->CellDeath Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle MicrotubuleVis Microtubule Visualization (Immunofluorescence) Treatment->MicrotubuleVis ProteinAnalysis Protein Expression Analysis (Western Blot) Treatment->ProteinAnalysis DataAnalysis Data Analysis and Interpretation Cytotoxicity->DataAnalysis CellCycle->DataAnalysis MicrotubuleVis->DataAnalysis ProteinAnalysis->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Application Notes and Protocols: Spirotryprostatin A Cytotoxicity Assay Using the MTT Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fungal alkaloid first isolated from Aspergillus fumigatus.[1][2] As a member of the spiro-indole diketopiperazine class of natural products, it has garnered significant interest in oncology for its potent cytotoxic and antimitotic properties.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to evaluate cell viability and proliferation.[3][4][5][6][7] The assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.[1][4]

The primary mechanism of action for this compound is the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[2][8][9] This interference leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][8]

Data Presentation

The cytotoxic activity of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.

Table 1: Cytotoxicity of this compound and Analogs

CompoundCell LineCell TypeIC50 (µM)
This compoundtsFT210Murine Fibroblast197.5[1][9]
Spirotryprostatin BtsFT210Murine Fibroblast14.0[1][9]

Note: Further studies have indicated that this compound also exhibits inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, though specific IC50 values were not provided in the reviewed literature.[1]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H520, PC-3)[1]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[1]

  • This compound (dissolved in DMSO)[1]

  • MTT solution (5 mg/mL in PBS)[1][5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[1]

  • 96-well plates[1]

  • Microplate reader[1]

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

Procedure:

  • Cell Seeding:

    • Harvest and count cells from the exponential growth phase.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution with culture medium to achieve the desired final concentrations.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the medium containing various concentrations of this compound to the respective wells.

    • Include control wells that receive medium with the same final concentration of DMSO as the treated wells.[1]

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.[1][4]

    • Incubate the plates for an additional 2-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.[1]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][4]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

    • Use a reference wavelength of 630 nm to subtract background absorbance.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.[1]

    • The formula for calculating cell viability is: (Absorbance of treated cells / Absorbance of control cells) x 100%

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate (5,000-10,000 cells/well) cell_culture->cell_seeding incubation_24h 3. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compound 5. Add Compound to Wells incubation_24h->add_compound compound_prep 4. Prepare this compound Dilutions compound_prep->add_compound incubation_48_72h 6. Incubate for 48-72h (37°C, 5% CO2) add_compound->incubation_48_72h add_mtt 7. Add MTT Solution (10 µL/well) incubation_48_72h->add_mtt incubation_2_4h 8. Incubate for 2-4h (37°C, 5% CO2) add_mtt->incubation_2_4h solubilize 9. Add Solubilization Solution (100 µL/well) incubation_2_4h->solubilize read_absorbance 10. Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability 11. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the this compound cytotoxicity MTT assay.

SpirotryprostatinA_Pathway This compound Signaling Pathway cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_cellular_response Cellular Response SpirotryprostatinA This compound Microtubules Microtubule Assembly SpirotryprostatinA->Microtubules Inhibits MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle Leads to G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

Application Notes: Cell Cycle Analysis by Flow Cytometry After Spirotryprostatin A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a fungal alkaloid, first isolated from Aspergillus fumigatus, that has garnered significant interest as a potential anticancer agent.[1][2] It belongs to the spirooxindole class of natural products and has been shown to inhibit the proliferation of various cancer cell lines.[1] The primary mechanism of action of this compound is the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[1][2] This interference leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][2][3]

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population based on its DNA content.[3][4][5] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][6] This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent.[2][7] Unlike some other microtubule-targeting drugs that stabilize microtubules, this compound inhibits their polymerization.[2] This disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis.[1][2] The cell's surveillance mechanism, known as the spindle assembly checkpoint (SAC), detects this failure in spindle formation and halts the cell cycle at the G2/M transition phase to prevent aneuploidy.[1][8] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[2]

G2M_Arrest_Pathway cluster_cell Cancer Cell Spirotryprostatin_A This compound Tubulin Tubulin Dimers Spirotryprostatin_A->Tubulin inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle leads to SAC Spindle Assembly Checkpoint (SAC) Mitotic_Spindle->SAC disruption activates G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest activation leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis prolonged arrest leads to

Caption: Proposed signaling pathway of this compound-induced G2/M arrest.

Quantitative Data

The cytotoxic and cell cycle inhibitory activities of this compound and its analogs have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

CompoundCell LineIC50 (µM)Reference
This compoundtsFT210 (murine mammary)197.5[1]
Spirotryprostatin BtsFT210 (murine mammary)14.0[9]

Experimental Protocols

This section provides a detailed methodology for cell cycle analysis using flow cytometry after treatment with this compound.

Materials
  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Cell Harvesting B->C D 4. Fixation (70% Ethanol) C->D E 5. Propidium Iodide Staining D->E F 6. Flow Cytometry Analysis E->F G 7. Data Analysis F->G

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol

1. Cell Culture and Treatment

  • Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[7]

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. It is recommended to test a range of concentrations based on previously reported IC50 values. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.[7]

  • Treat the cells for a specific duration (e.g., 24 or 48 hours).[7]

2. Cell Harvesting

  • Following treatment, collect both the floating (potentially apoptotic) and adherent cells.

  • For adherent cells, wash with PBS and then detach using trypsin-EDTA.

  • Combine the floating and adherent cells and centrifuge the cell suspension to obtain a cell pellet.[1]

3. Fixation

  • Wash the cell pellet with PBS.

  • Resuspend the pellet in a small volume of cold PBS.

  • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension.[3][10][11] This step is crucial to prevent cell clumping.

  • Fix the cells for at least 30 minutes on ice or at -20°C for at least 2 hours.[1][10] Fixed cells can be stored at -20°C for several weeks.[12]

4. Staining

  • Centrifuge the fixed cells to remove the ethanol. The centrifugal force may need to be slightly higher for fixed cells.[11][12]

  • Wash the cell pellet twice with PBS to remove any residual ethanol.[10]

  • Resuspend the cell pellet in the PI staining solution, which should also contain RNase A to degrade RNA and ensure that only DNA is stained.[1][12]

  • Incubate the cells in the dark at room temperature for 30 minutes.[1][7]

5. Flow Cytometry Analysis

  • Analyze the stained cells using a flow cytometer.

  • Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (typically around 600-617 nm).[7][12]

  • Collect data for at least 10,000 events per sample to ensure statistical significance.[7]

  • Use a low flow rate to improve the resolution of the DNA content histogram.[11][13]

  • Gate out doublets and clumps using a plot of pulse area versus pulse height or width.[10][13]

6. Data Analysis

  • Analyze the generated DNA content histograms using appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT).[7]

  • The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle distribution of the this compound-treated samples to the vehicle control. An accumulation of cells in the G2/M phase is the expected outcome.

Expected Results

Treatment with this compound is expected to cause a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases. This indicates a block in cell cycle progression at the G2/M checkpoint.

Troubleshooting

  • High Coefficient of Variation (CV) of G1 peak: This can be caused by improper fixation, a high flow rate, or misalignment of the laser. Ensure proper dropwise addition of cold ethanol during fixation and use a low flow rate during acquisition.[11][14]

  • Excessive Debris: This may be due to a high number of dead or apoptotic cells. Consider using a viability dye to exclude dead cells from the analysis if necessary.

  • Cell Clumping: Ensure a single-cell suspension is achieved after harvesting and during fixation by gentle vortexing.[11][12] Filtering the stained cells before analysis can also help.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to study cell cycle regulation and evaluate its potential as an anticancer therapeutic.

References

Application Notes and Protocols: In Vitro Microtubule Assembly Assay with Spirotryprostatin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A, a fungal alkaloid isolated from Aspergillus fumigatus, is a potent antimitotic agent that has garnered significant interest in cancer research.[1] It belongs to the spiro-indolyl diketopiperazine class of natural products.[1] this compound and its analogs exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] This document provides detailed protocols for an in vitro microtubule assembly assay to study the effects of this compound, along with a summary of its mechanism of action and relevant quantitative data.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin dimers into microtubules.[2] Unlike many microtubule-targeting agents that bind directly to well-defined sites on tubulin (e.g., colchicine, vinca, or taxane (B156437) sites), this compound is thought to have a more nuanced mechanism.[1] Evidence from the closely related compound, tryprostatin A, suggests that it specifically disrupts the assembly of microtubules that is dependent on microtubule-associated proteins (MAPs).[1][4] It is proposed that this compound interferes with the interaction between MAPs and the C-terminal domain of tubulin, which is vital for the stability and regulation of the microtubule network.[1]

The disruption of microtubule dynamics, particularly the formation of the mitotic spindle, activates the Spindle Assembly Checkpoint (SAC).[1] The SAC is a critical cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle microtubules, thereby preventing aneuploidy.[1] The activation of the SAC by this compound leads to a G2/M phase arrest.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds concerning their effects on microtubule assembly and cell cycle progression.

CompoundTarget/AssayIC50 / % InhibitionCell Line / ConditionsReference
This compound Cell Cycle Arrest (G2/M)197.5 µMtsFT210[1]
Spirotryprostatin B Cell Cycle Arrest (G2/M)14.0 µMtsFT210[1]
Tryprostatin A Microtubule Assembly (MAP-dependent)40% inhibition at 250 µMIn vitro (bovine brain microtubules)[4]

Experimental Protocols

Protocol 1: In Vitro Turbidimetric Microtubule Assembly Assay

This protocol is designed to assess the effect of this compound on microtubule polymerization in vitro by measuring the increase in turbidity (light scattering) as tubulin dimers assemble into microtubules.

Materials:

  • Purified tubulin protein (e.g., from bovine brain, >99% pure)

  • This compound

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization Buffer (PB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA

  • Glycerol (B35011)

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of GTP in distilled water and store at -20°C.

    • Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 2%.

    • On the day of the experiment, thaw tubulin protein on ice. Keep on ice at all times.

    • Prepare the final Polymerization Buffer with GTP (PB-GTP) by adding GTP to the Polymerization Buffer to a final concentration of 1 mM.

  • Assay Setup:

    • Prepare serial dilutions of this compound in PB-GTP. Also, prepare a vehicle control (DMSO in PB-GTP).

    • In a pre-chilled 96-well plate on ice, add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • To initiate the reaction, add 90 µL of a cold solution of tubulin (e.g., final concentration of 1-3 mg/mL) in PB-GTP with glycerol (e.g., 10% v/v) to each well.

    • Mix gently by pipetting up and down a few times. Avoid introducing air bubbles.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm or 350 nm every minute for at least 60 minutes.[5]

  • Data Analysis:

    • Plot the absorbance versus time for each concentration of this compound.

    • The rate of polymerization can be determined from the slope of the linear portion of the curve.

    • The IC50 value, the concentration of this compound that inhibits the rate or extent of polymerization by 50%, can be calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (on Ice) cluster_acq Data Acquisition cluster_analysis Data Analysis prep_tubulin Thaw Tubulin on Ice add_tubulin Add Tubulin Solution prep_tubulin->add_tubulin prep_g Prepare PB-GTP prep_g->add_tubulin prep_s Prepare this compound Dilutions add_compound Add Compound/ Control to Plate prep_s->add_compound prep_control Prepare Vehicle Control (DMSO) prep_control->add_compound add_compound->add_tubulin mix Mix Gently add_tubulin->mix read Incubate at 37°C Read Absorbance (340nm) mix->read plot Plot Absorbance vs. Time read->plot calc Calculate IC50 plot->calc

Caption: Workflow for the in vitro microtubule assembly assay.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Effects cluster_checkpoint Checkpoint Activation cluster_outcome Cell Cycle Outcome spa This compound mt_disruption Microtubule Dynamics Disruption spa->mt_disruption Inhibits MAP-dependent assembly spindle_defect Mitotic Spindle Defect mt_disruption->spindle_defect sac_activation Spindle Assembly Checkpoint (SAC) Activation spindle_defect->sac_activation mcc Mitotic Checkpoint Complex (MCC) Formation sac_activation->mcc apc_inhibition APC/C Inhibition mcc->apc_inhibition g2m_arrest G2/M Phase Arrest apc_inhibition->g2m_arrest

Caption: Signaling pathway of this compound-induced G2/M arrest.

References

preparation of spirotryprostatin A stock solutions and working concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of spirotryprostatin A, a potent antimitotic agent, in various in vitro assays. The information compiled herein is intended to guide researchers in accurately preparing stock solutions and determining appropriate working concentrations for cytotoxicity, cell cycle, and apoptosis analyses.

Introduction

This compound is a fungal alkaloid isolated from Aspergillus fumigatus that has garnered significant interest for its anticancer properties. Its primary mechanism of action involves the disruption of microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. This document outlines standardized procedures for handling and applying this compound in a laboratory setting to ensure reproducible and reliable experimental outcomes.

Data Summary

Quantitative data for this compound, including its physicochemical properties and effective concentrations in various cell-based assays, are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₅N₃O₄
Molecular Weight 395.5 g/mol
Appearance Powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Table 2: Recommended Concentrations for In Vitro Assays

Assay TypeCell LineConcentration Range (µM)Incubation Time
Cytotoxicity (IC₅₀) tsFT210 (Murine Fibroblast)197.5[1]48-72 hours
Cell Cycle Analysis General10 - 5024 hours
Apoptosis Induction General20 - 10024-48 hours
In Vitro Microtubule Polymerization N/A10 - 1001 hour

Note: The optimal concentration is cell-line dependent and should be determined empirically by the researcher.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Protocol:

  • To prepare a 10 mM stock solution , dissolve 3.96 mg of this compound in 1 mL of anhydrous DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note on Stability: While specific long-term stability data for this compound in DMSO is not extensively published, it is best practice to use freshly prepared stock solutions. For indole (B1671886) alkaloids, storage at -20°C or -80°C in anhydrous DMSO, protected from light, is recommended to maintain stability. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Preparation of Working Concentrations

Protocol:

  • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute the stock solution with pre-warmed complete cell culture medium to the desired final working concentration.

  • It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Application Protocols

Cytotoxicity Assay (MTT Assay)

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the overnight culture medium and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

Methodology:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (0.1% DMSO) for 24 hours.

  • Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in ice-cold 70% ethanol (B145695) while gently vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

Methodology:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 20, 50, 100 µM) or vehicle control (0.1% DMSO) for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate at room temperature for 15 minutes in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation spiro_powder This compound Powder stock_solution 10 mM Stock Solution spiro_powder->stock_solution dmso Anhydrous DMSO dmso->stock_solution aliquots Single-Use Aliquots stock_solution->aliquots storage Store at -20°C or -80°C aliquots->storage thaw_aliquot Thaw Aliquot storage->thaw_aliquot working_solution Final Working Concentration thaw_aliquot->working_solution culture_medium Cell Culture Medium culture_medium->working_solution

Caption: Workflow for the preparation of this compound stock and working solutions.

G spiroA This compound microtubules Microtubule Polymerization spiroA->microtubules Inhibits mitotic_spindle Mitotic Spindle Disruption spiroA->mitotic_spindle microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Simplified signaling pathway of this compound-induced G2/M arrest and apoptosis.

References

Application Notes and Protocols for the Characterization of Spirotryprostatin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a complex indole (B1671886) alkaloid first isolated from the fungus Aspergillus fumigatus.[1] It belongs to the spiro-oxindole class of natural products and has garnered significant scientific interest due to its unique spirocyclic architecture and its potent inhibitory activity against the mammalian cell cycle, specifically arresting cells in the G2/M phase.[2] The intricate structure and biological activity of this compound necessitate robust analytical techniques for its unambiguous characterization. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₂₂H₂₅N₃O₄[1]
Molecular Weight 395.50 g/mol [1]
Monoisotopic Mass 395.18450629 Da[3]
Appearance Colorless Needles[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework of the molecule.

¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound. Data has been compiled from the literature, notably from the supporting information of the enantioselective total synthesis reported by Peng, T. et al.[1]

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
2176.9-
377.2-
3a130.5-
4128.87.28 (d, J = 8.4)
5114.46.85 (dd, J = 8.4, 2.4)
6159.8-
7109.86.78 (d, J = 2.4)
7a142.1-
1'-8.20 (s, 1H, NH)
2'68.23.85 (dd, J = 11.2, 4.8)
4'165.8-
5a'60.14.15 (t, J = 8.0)
7'25.41.95-2.10 (m, 2H)
8'22.51.80-1.90 (m, 2H)
9'45.93.50-3.60 (m, 2H)
11'169.5-
12'59.84.05 (dd, J = 9.2, 4.0)
13'33.12.35-2.45 (m, 1H)
14'25.92.15-2.25 (m, 1H), 1.65-1.75 (m, 1H)
15'121.85.15 (d, J = 9.6)
16'136.2-
17'25.71.78 (s, 3H)
18'18.41.72 (s, 3H)
6-OCH₃55.83.80 (s, 3H)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR: To aid in structural assignment, perform a suite of 2D NMR experiments, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

  • Typical ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time: ~4 s

  • Typical ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2.0 s

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire NMR Spectra on High-Field Spectrometer transfer->nmr_acq h1_spec 1D ¹H NMR nmr_acq->h1_spec c13_spec 1D ¹³C NMR nmr_acq->c13_spec d2_spec 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_acq->d2_spec process Process Raw Data (FT, Phasing, Baseline Correction) h1_spec->process c13_spec->process d2_spec->process analyze Spectral Analysis & Signal Assignment process->analyze structure Structure Elucidation & Verification analyze->structure MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms HR-ESI-MS Analysis cluster_proc_ms Data Interpretation stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL in Mobile Phase stock->dilute inject Infuse/Inject into Mass Spectrometer dilute->inject full_scan Full Scan MS (Accurate Mass) inject->full_scan msms Tandem MS (MS/MS) of [M+H]⁺ inject->msms elemental Determine Elemental Composition full_scan->elemental fragment Analyze Fragmentation Pattern msms->fragment confirm Structural Confirmation elemental->confirm fragment->confirm Fragmentation_Pathway cluster_frags Major Fragment Ions M This compound [M+H]⁺ m/z 396.1918 frag1 Loss of isobutene [M+H - C₄H₈]⁺ m/z 340.1288 M->frag1 - C₄H₈ frag2 Cleavage of diketopiperazine ring (Retro-Diels-Alder type) m/z ~297 M->frag2 RDA frag4 Indole core fragment m/z ~188 frag1->frag4 - C₈H₁₁N₂O₃ frag3 Loss of proline moiety m/z ~228 frag2->frag3 - C₄H₅NO

References

Unraveling the Mitotic Mayhem: A Guide to Studying Spirotryprostatin A's Impact on the Mitotic Spindle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Spirotryprostatin A, a prenylated indole (B1671886) alkaloid originally isolated from Aspergillus fumigatus, has emerged as a compelling small molecule inhibitor of cell division.[1][2] Its potent anti-mitotic activity stems from its ability to disrupt the intricate dynamics of microtubules, the fundamental building blocks of the mitotic spindle.[3] This disruption ultimately triggers a cell cycle arrest at the G2/M phase, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[3][4]

This document provides a comprehensive guide for investigating the effects of this compound on the mitotic spindle. It includes detailed protocols for key cellular and biochemical assays, guidelines for data interpretation, and visual representations of experimental workflows and underlying signaling pathways.

Mechanism of Action: Unlike classic tubulin-binding agents that interact directly with tubulin subunits, evidence suggests a more nuanced mechanism for this compound. It is believed to interfere with the function of microtubule-associated proteins (MAPs), which are crucial for the proper assembly and stabilization of microtubules. This disruption of MAP-dependent microtubule dynamics leads to the formation of aberrant mitotic spindles, activating the spindle assembly checkpoint and halting cell cycle progression.

Quantitative Data Summary

The following tables summarize the cytotoxic and cell cycle effects of this compound and its analogs. Researchers can use this data as a starting point for determining appropriate concentration ranges for their specific cell lines and experiments.

Table 1: Cytotoxicity of this compound and Analogs [1][5]

CompoundCell LineCell TypeIC50 (µM)
This compoundtsFT210Murine Fibroblast197.5
Spirotryprostatin BtsFT210Murine Fibroblast14.0

Note: Further studies have indicated inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, though specific IC50 values were not provided in the reviewed literature.[2]

Table 2: Expected Cell Cycle Distribution Following this compound Treatment (Hypothetical Data)

TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)-552520
This compound10452035
This compound50301555
This compound100201070

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 1 hour to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.[1]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B 24h incubation C Add MTT solution B->C 48-72h treatment D Add solubilization solution C->D 4h incubation E Measure absorbance D->E 1h incubation F Calculate IC50 E->F

Workflow for a typical MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a set time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[3][6]

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat cells with this compound B Harvest and fix cells A->B 24h treatment C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Quantify cell cycle phases D->E Immunofluorescence_Workflow cluster_workflow Immunofluorescence Workflow A Treat cells with this compound B Fix and Permeabilize A->B C Block B->C D Primary Antibody Incubation (anti-α-tubulin) C->D E Secondary Antibody Incubation (fluorescently labeled) D->E F Nuclear Staining (DAPI) E->F G Image with Fluorescence Microscope F->G Spindle_Assembly_Checkpoint cluster_pathway Spindle Assembly Checkpoint Activation Spiro This compound Disruption Disruption of MAP-dependent Microtubule Assembly Spiro->Disruption Aberrant Aberrant Mitotic Spindle Disruption->Aberrant Unattached Unattached Kinetochores Aberrant->Unattached SAC Spindle Assembly Checkpoint (SAC) Activation Unattached->SAC MCC Mitotic Checkpoint Complex (MCC) Formation SAC->MCC APC Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition MCC->APC Arrest G2/M Arrest APC->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Application of Spirotryprostatin A in Oncology Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a prenylated indole (B1671886) alkaloid first isolated from the fungus Aspergillus fumigatus.[1] It has garnered significant interest in oncology research due to its potent anti-proliferative and antimitotic activities. Structurally, this compound belongs to the spiro-oxindole class of natural products, characterized by a unique spiro[pyrrolidin-3,3'-oxindole] core, which is essential for its cytotoxic effects.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in oncology drug development, focusing on its mechanism of action, quantitative data, and methodologies for key experiments.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of microtubule dynamics. It functions as a microtubule-destabilizing agent by binding to tubulin and inhibiting its polymerization into microtubules.[1][2] This is distinct from the action of taxane-based drugs, which stabilize microtubules. The inhibition of microtubule polymerization disrupts the formation and function of the mitotic spindle, a critical cellular machine for the proper segregation of chromosomes during mitosis.[1][2] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2][3] Sustained G2/M arrest ultimately triggers the intrinsic pathway of apoptosis, resulting in programmed cell death in cancer cells.[1][2]

While the primary mechanism is well-established, further research is warranted to explore the potential modulation of other cancer-related signaling pathways, such as the PI3K/Akt and STAT3 signaling cascades, by this compound.[1]

Data Presentation

Cytotoxicity of this compound and Its Analogs

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)
This compound tsFT210Murine Mammary Carcinoma197.5[4][5]
Spirotryprostatin B tsFT210Murine Mammary Carcinoma14.0[4][5]
Tryprostatin A tsFT210Murine Mammary Carcinoma125[5]
Spirooxindole Derivative 5g HepG2Human Liver CarcinomaMore potent than cisplatin[3]
Spirooxindole Derivative 5g MCF-7Human Breast Carcinoma~2.25x more potent than cisplatin[3]
Spirooxindole Derivative 5g HCT-116Human Colon CarcinomaSimilar to cisplatin[3]

Note: The IC50 values for this compound are in the micromolar range, suggesting a lower potency compared to some clinically used mitotic inhibitors which are often in the nanomolar range. However, its analogs, like spirotryprostatin B, show significantly higher potency.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[6]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix at -20°C for at least 2 hours.

  • Staining: Remove ethanol by centrifugation, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure DNA content based on PI fluorescence intensity.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of this compound on microtubule assembly.

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • This compound

  • Microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Reaction Setup: In a pre-chilled 96-well plate, add General Tubulin Buffer, GTP, and this compound (or controls).

  • Initiation of Polymerization: Add cold tubulin solution to each well.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the curves of treated samples to the control to determine the inhibitory effect.[3]

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis of Apoptotic and Cell Cycle Proteins

This protocol is to detect changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulation (e.g., Cyclin B1, p-Cdc2) following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, p-Cdc2, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse treated and control cells with RIPA buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.[2]

Visualization of Pathways and Workflows

spirotryprostatin_A_mechanism cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_cellular_effects Cellular Effects This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibits Microtubule Destabilization Microtubule Destabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Leads to

Mechanism of action of this compound.

cell_cycle_arrest_pathway This compound This compound Microtubule Destabilization Microtubule Destabilization This compound->Microtubule Destabilization Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation Microtubule Destabilization->Spindle Assembly Checkpoint Activation Cyclin B1/Cdc2 Complex Cyclin B1/Cdc2 Complex Spindle Assembly Checkpoint Activation->Cyclin B1/Cdc2 Complex Inhibits activation of G2/M Phase Arrest G2/M Phase Arrest Cyclin B1/Cdc2 Complex->G2/M Phase Arrest Prevents progression beyond

This compound-induced G2/M cell cycle arrest pathway.

apoptosis_pathway Prolonged G2/M Arrest Prolonged G2/M Arrest Intrinsic Apoptosis Pathway Intrinsic Apoptosis Pathway Prolonged G2/M Arrest->Intrinsic Apoptosis Pathway Triggers Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Intrinsic Apoptosis Pathway->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Intrinsic apoptosis pathway induced by this compound.

cell_viability_workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Experimental workflow for MTT cell viability assay.

flow_cytometry_workflow Treat Cells Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Fix in Ethanol Fix in Ethanol Harvest Cells->Fix in Ethanol Stain with PI/RNase Stain with PI/RNase Fix in Ethanol->Stain with PI/RNase Acquire Data (Flow Cytometer) Acquire Data (Flow Cytometer) Stain with PI/RNase->Acquire Data (Flow Cytometer) Analyze Cell Cycle Phases Analyze Cell Cycle Phases Acquire Data (Flow Cytometer)->Analyze Cell Cycle Phases

Workflow for cell cycle analysis by flow cytometry.

References

Troubleshooting & Optimization

Navigating the Synthesis of Spirotryprostatin A: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of the potent anticancer agent spirotryprostatin A, achieving high yields and stereoselectivity can be a significant challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, ensuring a more efficient and successful experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low overall yield in the synthesis of this compound?

Low overall yields are often attributed to a few critical factors:

  • Suboptimal Stereocontrol: The construction of the spiro[pyrrolidine-3,3'-oxindole] core with its multiple chiral centers is a primary hurdle. Poor stereocontrol can lead to the formation of multiple stereoisomers, which significantly reduces the yield of the desired product.[1]

  • Formation of Diastereomeric Mixtures: Several synthetic routes can result in hard-to-separate diastereomeric mixtures, ultimately lowering the isolated yield of this compound.[1][2]

  • Instability of Intermediates: Certain intermediates within the synthetic pathway can be unstable, leading to degradation and yield loss if not handled appropriately.[1]

  • Poor Regioselectivity: In some synthetic steps, such as bromination, a lack of regioselectivity can lead to the formation of undesired side products, complicating purification and reducing the yield of the target molecule.[1]

Q2: How can the stereoselectivity of the key spiro-center forming reaction be improved?

Improving stereoselectivity is crucial for a successful synthesis. Consider the following strategies:

  • Chiral Ligands and Catalysts: The use of highly effective chiral ligands in catalyzed reactions, such as copper- or silver-catalyzed 1,3-dipolar cycloadditions, can significantly enhance enantioselectivity.[1][2][3]

  • Chiral Auxiliaries: Employing chiral auxiliaries can help to control the stereochemical outcome of the reaction.[2]

  • Substrate Control: Designing the substrate to favor a specific reaction pathway through steric or electronic effects can also improve diastereoselectivity.[2]

  • Reaction Condition Optimization: Systematically varying parameters such as temperature, solvent, and catalyst concentration can help to find the optimal conditions for the formation of the desired diastereomer.[2][4]

Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered during key reaction steps in the synthesis of this compound.

[3+2] Cycloaddition for Spiro[pyrrolidine-3,3'-oxindole] Core Construction
  • Problem: Low yield and a mixture of diastereomers are obtained.[4]

    • Flowchart for Troubleshooting the [3+2] Cycloaddition Step

      G cluster_0 Troubleshooting [3+2] Cycloaddition start Low Yield / Poor Diastereoselectivity catalyst Screen Catalysts (Lewis Acids, Organocatalysts) start->catalyst solvent Screen Solvents (Toluene, DCM, ACN) start->solvent temp Optimize Temperature (Lower temp for higher selectivity) start->temp purity Check Reagent Purity (Azomethine ylide precursor, Dipolarophile) start->purity atmosphere Ensure Inert Atmosphere (Anhydrous solvents, Ar or N2) start->atmosphere outcome Improved Yield & Selectivity catalyst->outcome solvent->outcome temp->outcome purity->outcome atmosphere->outcome

      A troubleshooting flowchart for the [3+2] cycloaddition step.

    • Potential Causes and Solutions:

      • Catalyst Choice: The selection of the Lewis acid or organocatalyst is critical. If results are poor, consider screening a variety of catalysts. Silver- and copper-based catalysts have demonstrated high enantioselectivity in some systems.[4]

      • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. A range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile) should be screened.[4]

      • Reaction Temperature: Temperature plays a crucial role in controlling selectivity. Lowering the reaction temperature often improves diastereoselectivity, though it may require longer reaction times.[4]

      • Substrate and Reagent Purity: Impurities in the starting materials can interfere with the catalyst and lead to side reactions. Ensure the purity of the azomethine ylide precursor and the dipolarophile.[4]

      • Moisture and Air Sensitivity: Many catalysts and reagents used in this step are sensitive to moisture and air. It is essential to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[4]

NBS-Mediated Oxidative Rearrangement
  • Problem: Low yields and the formation of multiple byproducts during the N-bromosuccinimide (NBS)-mediated oxidative rearrangement of the tetrahydro-β-carboline precursor.[4]

    • Potential Causes and Solutions:

      • Control of Stoichiometry: The amount of NBS used is critical. An excess of NBS can lead to over-bromination and other side reactions. A careful titration of the starting material with NBS is recommended to determine the optimal stoichiometry.[4]

      • Reaction Conditions: This reaction is typically performed in a mixture of acetic acid and water. The ratio of these solvents can influence the reaction rate and product distribution. If byproducts are observed, consider adjusting the solvent system.[4]

      • Timing of the Rearrangement: In some synthetic routes, performing the oxidation before the diketopiperazine cyclization has been shown to yield better results.[4]

Diketopiperazine Formation
  • Problem: Difficulty in the formation of the diketopiperazine ring.[4]

    • Potential Causes and Solutions:

      • Deprotection Method: The choice of deprotection conditions for the proline nitrogen is important. For instance, when using an Fmoc protecting group, careful control of the deprotection conditions is necessary to avoid side reactions.[4]

      • Cyclization Conditions: A base such as triethylamine (B128534) is typically used to promote cyclization. Gentle heating may be required, but it should be monitored closely by TLC.

      • Epimerization: Be aware of the potential for epimerization at chiral centers under the basic conditions used for cyclization.[4]

Data Presentation

Table 1: Comparison of Selected Total Synthesis Strategies for this compound
Principal InvestigatorKey StrategyTotal StepsOverall Yield (%)Reference
Danishefsky (1998)Oxidative Rearrangement86.5[5][6]
Williams (2003)1,3-Dipolar Cycloaddition12 (7 longest linear)Not explicitly stated[5]
Fukuyama (2014)Intramolecular Heck Reaction253.4[5]
Peng/Shen (2022)Copper-Catalyzed Cascade157.4[5][7]

Experimental Protocols

Protocol 1: General Procedure for NBS-Mediated Oxidative Rearrangement

This protocol is adapted from the synthesis reported by Danishefsky and co-workers.[5]

  • Dissolve the β-carboline intermediate in a mixture of acetic acid and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.[5]

Protocol 2: General Procedure for Diketopiperazine Formation

This protocol is a general representation and may require optimization based on the specific protecting groups and substrate.[4]

  • Deprotection: Dissolve the protected dipeptide precursor in a suitable solvent (e.g., methanol). Add the appropriate deprotection reagent (e.g., trifluoroacetic acid in dichloromethane for a Boc group; H₂ over Pd/C for a Cbz group). Monitor the reaction by TLC until the starting material is consumed.[4]

  • Neutralization and Cyclization: If an acidic deprotection method was used, carefully neutralize the reaction mixture with a base (e.g., NaHCO₃). Add a base such as triethylamine to promote cyclization. Stir the reaction at room temperature or with gentle heating, monitoring by TLC.[4]

  • Work-up: Once the cyclization is complete, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water and brine. Dry the organic layer and concentrate.[4]

  • Purification: Purify the crude diketopiperazine by flash column chromatography.[4]

Visualizations

Logical Workflow for this compound Synthesis

G cluster_0 General Synthetic Workflow A Starting Materials (e.g., Tryptophan derivative) B Key Spirocyclization Step (e.g., [3+2] Cycloaddition, Oxidative Rearrangement) A->B C Formation of Spiro[pyrrolidine-3,3'-oxindole] Core B->C D Side Chain Installation & Functional Group Manipulations C->D E Diketopiperazine Ring Formation D->E F This compound E->F

A generalized workflow for the total synthesis of this compound.

References

overcoming poor stereocontrol in spirotryprostatin A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of spirotryprostatin A. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for overcoming the challenges associated with the stereocontrolled synthesis of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the total synthesis of this compound?

The principal synthetic hurdle is the construction of the spiro-oxindole core, specifically the creation of the sterically congested quaternary chiral carbon at the C3 position with high stereocontrol.[1][2][3][4] Many synthetic routes yield mixtures of diastereomers, which can be difficult to separate and significantly lower the overall yield of the desired product.[1][2][4]

Q2: What are the most common synthetic strategies to construct the spiro[pyrrolidine-3,3'-oxindole] core?

Several key strategies have been developed to tackle the synthesis of the spiro-oxindole core of this compound. These include:

  • Oxidative Rearrangement: Pioneered by Danishefsky, this biomimetic approach involves the oxidative rearrangement of a β-carboline precursor.[5][6][7]

  • 1,3-Dipolar Cycloaddition: This is a widely used method to form the pyrrolidine (B122466) ring of the spiro-core.[6][8][9] Asymmetric variations using chiral catalysts have been developed to improve enantioselectivity.[2][8]

  • Intramolecular Heck Reaction: Fukuyama and coworkers developed a strategy that utilizes an intramolecular Heck reaction to form the quaternary spiro-center.[5][7][10]

  • Copper-Catalyzed Cascade Reaction: More recent approaches have employed a copper-catalyzed cascade reaction of o-iodoaniline derivatives with alkynones to construct the C3 quaternary stereocenter.[3][11][12]

Q3: How can I minimize the formation of diastereomers during the synthesis?

The formation of diastereomeric mixtures is a common problem.[1][2] Strategies to improve diastereoselectivity include:

  • Catalyst and Ligand Screening: For catalytic reactions, such as 1,3-dipolar cycloadditions, screening different chiral ligands and metal catalysts (e.g., Ag(I) or Cu(II) with specific ligands) is crucial.[2][5][8]

  • Optimization of Reaction Conditions: Systematically varying parameters such as temperature, solvent, and reaction time can significantly impact diastereoselectivity.[1][8] Lower temperatures often lead to higher selectivity.[5][8]

  • Substrate Control: Modifying the protecting groups or other functionalities on the substrates can introduce steric hindrance that favors the formation of a single diastereomer.[2][5]

  • Choice of Synthetic Route: Some synthetic strategies are inherently more stereoselective than others. If poor stereocontrol persists, considering an alternative synthetic route may be necessary.[1]

Q4: I'm having trouble with the NBS-mediated oxidative rearrangement. What are some troubleshooting tips?

The N-bromosuccinimide (NBS)-mediated oxidative rearrangement can be a delicate step. Key parameters to control are:

  • Stoichiometry of NBS: An excess of NBS can lead to over-bromination and other side reactions. Careful titration to determine the optimal stoichiometry is recommended.[8]

  • Reaction Conditions: The reaction is typically performed in a mixture of acetic acid and water. Adjusting the solvent ratio can influence the reaction rate and product distribution.[8]

  • Timing of the Rearrangement: In some synthetic sequences, performing the oxidation before a subsequent cyclization (e.g., diketopiperazine formation) can lead to better results.[8]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Key Spirocyclization Step
Symptom Possible Cause Suggested Solution
Formation of a nearly 1:1 mixture of diastereomers in a 1,3-dipolar cycloaddition.Ineffective chiral catalyst or ligand.Screen a variety of chiral ligands (e.g., (S)-Monophos for Ag-catalyzed reactions) and metal sources.[1] Ensure the purity of the catalyst and ligand.[5]
Diastereomeric ratio (d.r.) is low and inconsistent between batches.Reaction temperature is too high or fluctuating.Run the reaction at a lower, precisely controlled temperature. Lower temperatures often improve diastereoselectivity, though may require longer reaction times.[5][8]
Low d.r. in an intramolecular Heck reaction.Issues with the stereochemistry of the tethering system.The stereoselective installation of the tether is critical for controlling the stereochemistry of the spirocyclization. Re-evaluate and confirm the stereochemistry of the tether.[5][10]
Poor stereocontrol in the Pictet-Spengler cyclization leading to the β-carboline precursor for oxidative rearrangement.Suboptimal reaction conditions for the cyclization.Optimize the Pictet-Spengler reaction conditions, including the choice of acid catalyst and solvent, to favor the desired diastereomer.[5]
Issue 2: Low Overall Yield
Symptom Possible Cause Suggested Solution
Low isolated yield of the desired this compound despite good conversion in the final steps.Formation of hard-to-separate diastereomers throughout the synthesis.Address stereocontrol at each stereocenter-forming step. Consider purification of diastereomeric intermediates before proceeding to the next step.
Degradation of an intermediate during the synthesis.Inherent instability of a specific chemical structure. For example, an amide intermediate in Fukuyama's synthesis was found to be highly unstable.[1]Introduce protecting groups for sensitive functionalities to prevent degradation.[1]
Formation of regioisomeric byproducts, for example, during a bromination step.Lack of regioselectivity in the reaction.Utilize more selective reagents or catalytic systems. Optimize reaction conditions to favor the formation of the desired regioisomer.[1]

Quantitative Data Summary

The following table summarizes the stereoselectivity achieved in key steps of different total syntheses of this compound.

Principal Investigator Key Strategy Step Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) Reference
Danishefsky (1998)Oxidative RearrangementPictet-Spengler Cyclization2:1 d.r.[6]
Williams (2003)1,3-Dipolar CycloadditionCycloadditionSingle diastereomer reported[13]
Gong (20XX)Chiral Phosphoric Acid-Catalyzed [3+2] Cyclization[3+2] CycloadditionNot explicitly stated for diastereomers, but led to two different enantiomers of this compound.[6]
Wang (2023)Silver-Catalyzed Asymmetric [3+2] CycloadditionCycloaddition96% ee[6]
Fukuyama (2014)Intramolecular Heck ReactionHeck ReactionStereochemistry controlled by a tethering system.[10]
Peng/Shen (2022)Copper-Catalyzed CascadeCascade ReactionHigh enantioselectivity reported.[3][11]

Experimental Protocols

Key Experiment 1: Danishefsky's Oxidative Rearrangement

Objective: To synthesize the spiro[pyrrolidine-3,3'-oxindole] core via a biomimetic oxidative rearrangement of a β-carboline precursor.

Materials:

  • β-Carboline intermediate

  • N-Bromosuccinimide (NBS)

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the β-carboline intermediate in a mixture of acetic acid and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.[7]

Key Experiment 2: Asymmetric 1,3-Dipolar Cycloaddition (General Procedure)

Objective: To construct the spiro[pyrrolidine-3,3'-oxindole] core with high enantioselectivity using a metal-catalyzed asymmetric 1,3-dipolar cycloaddition.

Materials:

  • Isatin-derived imine or methyleneindolinone

  • Azomethine ylide precursor

  • Chiral ligand (e.g., ferrocenylphosphine, (S)-Monophos)

  • Metal catalyst (e.g., Copper(II) triflate, Silver(I) salt)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Molecular sieves (optional)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the metal catalyst and the chiral ligand in the anhydrous solvent. Stir for a specified time to allow for complex formation.[12]

  • Add the isatin-derived imine/methyleneindolinone and the azomethine ylide precursor to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., room temperature or below) for the required duration, monitoring by TLC.[12]

  • Upon completion, the reaction may be quenched or directly concentrated.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched spiro-pyrrolidinyl oxindole.

Visualizations

G cluster_start Initiating Synthesis cluster_core Core Synthesis Strategies cluster_completion Final Steps Starting Materials Starting Materials Oxidative Rearrangement Oxidative Rearrangement Starting Materials->Oxidative Rearrangement 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Starting Materials->1,3-Dipolar Cycloaddition Intramolecular Heck Reaction Intramolecular Heck Reaction Starting Materials->Intramolecular Heck Reaction Cu-Catalyzed Cascade Cu-Catalyzed Cascade Starting Materials->Cu-Catalyzed Cascade Diketopiperazine Formation Diketopiperazine Formation Oxidative Rearrangement->Diketopiperazine Formation 1,3-Dipolar Cycloaddition->Diketopiperazine Formation Intramolecular Heck Reaction->Diketopiperazine Formation Cu-Catalyzed Cascade->Diketopiperazine Formation Final Product This compound Diketopiperazine Formation->Final Product

Caption: General synthetic workflows for this compound.

G Poor Stereocontrol Poor Stereocontrol Optimize Conditions Optimize Reaction Conditions (T, solvent) Poor Stereocontrol->Optimize Conditions Initial Step Screen Catalysts Screen Chiral Catalysts and Ligands Optimize Conditions->Screen Catalysts If still poor Modify Substrate Modify Substrate (e.g., protecting groups) Screen Catalysts->Modify Substrate If still poor Change Route Consider Alternative Synthetic Route Modify Substrate->Change Route If all else fails

Caption: Troubleshooting decision tree for poor stereocontrol.

References

Technical Support Center: Optimizing Spirotryprostatin A Dosage for In Vitro Cancer Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirotryprostatin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound is a fungal alkaloid that primarily acts as a microtubule-destabilizing agent.[1][2] It interferes with microtubule polymerization, which disrupts the formation and function of the mitotic spindle, a critical structure for cell division.[1][3] This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces programmed cell death (apoptosis).[1][3]

Q2: What is a typical starting concentration range for this compound in in vitro studies?

A2: Based on reported IC50 values, a typical starting concentration range for this compound can vary significantly depending on the cancer cell line. It is advisable to perform a dose-response experiment starting from a low micromolar range (e.g., 1 µM) up to a higher concentration (e.g., 200 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[3][4][5]

Q3: How should I prepare and dissolve this compound for cell culture experiments?

A3: this compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be stored at -20°C, preferably in small aliquots to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock solution should be serially diluted in complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[2]

Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?

A4: Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium or if the DMSO concentration is too low to maintain its solubility. To address this, ensure your DMSO stock solution is fully dissolved before diluting it in the medium. When preparing working solutions, add the this compound stock solution to the medium and mix immediately and thoroughly. If precipitation persists, consider preparing the working solutions fresh each time and using them immediately. You could also try pre-warming the cell culture medium to 37°C before adding the compound.

Q5: My results with this compound are inconsistent. What are the possible reasons?

A5: Inconsistent results in in vitro drug studies can arise from several factors. For this compound, consider the following:

  • Cell Density: Ensure you are seeding a consistent number of cells for each experiment, as cell density can influence drug sensitivity.[7]

  • Compound Stability: Although generally stable, repeated freeze-thaw cycles of the stock solution can lead to degradation. Use fresh aliquots for each experiment.

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls.[8]

  • Incubation Time: The duration of drug exposure is a critical parameter. Ensure consistent incubation times for all experiments.[9]

  • Cell Line Authenticity and Passage Number: Regularly authenticate your cell lines and use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

Data Presentation

Table 1: Cytotoxicity of this compound and Analogs in Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)
This compoundtsFT210Murine Fibroblast197.5[3][4][5]
Spirotryprostatin BtsFT210Murine Fibroblast14.0[3][4][5]
Diastereomer-2 of Tryprostatin BH520Human Lung Carcinoma11.9[4]
Diastereomer-2 of Tryprostatin BMCF-7Human Breast Adenocarcinoma17.0[4]
Diastereomer-2 of Tryprostatin BPC-3Human Prostate Adenocarcinoma11.1[4]

Note: Further studies have indicated that this compound also exhibits inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, though specific IC50 values were not provided in the reviewed literature.[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, H520, PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 48-72 hours.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[3]

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified period (e.g., 24 hours). Collect both adherent and floating cells, wash with PBS, and count them.[3]

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise and fix the cells overnight at -20°C.[3]

  • Staining: Centrifuge the fixed cells, remove the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[3]

  • Data Analysis: Analyze the data using appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Apoptosis Assay (Annexin V Staining)

This protocol is used to detect the early stages of apoptosis induced by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Mandatory Visualizations

Signaling Pathway

spirotryprostatin_A_pathway spiro This compound tubulin Tubulin spiro->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle sac Spindle Assembly Checkpoint (SAC) Activation mitotic_spindle->sac cdc20 Cdc20 Inhibition sac->cdc20 apc Anaphase-Promoting Complex (APC/C) Inhibition cdc20->apc cyclinB Cyclin B1 Degradation Blocked apc->cyclinB g2m_arrest G2/M Phase Arrest cyclinB->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis experimental_workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis data_analysis Data Analysis viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis ic50 Determine IC50 data_analysis->ic50 cell_dist Quantify Cell Cycle Distribution data_analysis->cell_dist apop_cells Quantify Apoptotic Cells data_analysis->apop_cells conclusion Conclusion: Optimized Dosage ic50->conclusion cell_dist->conclusion apop_cells->conclusion troubleshooting_guide start Start: Unexpected Experimental Results q1 Is there high variability between replicates? start->q1 a1_yes Check for: - Inconsistent cell seeding - Pipetting errors - Edge effects in plates q1->a1_yes Yes q2 Is the IC50 value much higher than expected? q1->q2 No end Consult further resources or contact technical support a1_yes->end a2_yes Consider: - Compound degradation (use fresh stock) - Cell line resistance - Incorrect concentration calculation q2->a2_yes Yes q3 Is there evidence of compound precipitation? q2->q3 No a2_yes->end a3_yes Action: - Prepare fresh dilutions - Ensure final DMSO concentration is optimal - Visually inspect medium after adding compound q3->a3_yes Yes q4 Are the control cells behaving as expected? q3->q4 No a3_yes->end a4_no Troubleshoot: - Vehicle control (DMSO toxicity) - Cell culture conditions (contamination, media quality) - Cell line health and passage number q4->a4_no No q4->end Yes a4_no->end

References

Technical Support Center: Troubleshooting the [3+2] Cycloaddition for Spiro Core Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro cores via [3+2] cycloaddition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize this critical reaction step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My [3+2] cycloaddition reaction to form the spiro[pyrrolidine-3,3'-oxindole] core is resulting in a low yield. What are the common causes and how can I address them?

A: Low yields in this key cycloaddition step are a frequent challenge. The primary factors influencing the reaction's success are the stability of the 1,3-dipole (often an azomethine ylide generated in situ), the reactivity of the dipolarophile, and the reaction conditions. Here is a systematic guide to troubleshooting low yields:

  • 1,3-Dipole Stability: Many 1,3-dipoles, such as azomethine ylides, can be unstable. It is often preferable to generate them in situ from their precursors (e.g., an isatin (B1672199) and an amino acid).[1] Ensure the purity of these precursors, as impurities can inhibit the reaction.

  • Dipolarophile Reactivity: The electronic properties of the dipolarophile are critical. Electron-withdrawing groups on the dipolarophile generally enhance reactivity in normal electron demand cycloadditions.[1] Consider modifying the substituents on your dipolarophile to improve the electronic match with the 1,3-dipole.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can significantly impact the reaction rate and yield.[1] It is advisable to screen a range of solvents with varying polarities. For some cycloadditions, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) have been shown to improve yields.[1]

    • Temperature: While many 1,3-dipolar cycloadditions require elevated temperatures, excessively high temperatures can lead to decomposition of reactants or the product.[1][2] Conversely, lower temperatures may be necessary to minimize side reactions.[2][3] Careful optimization of the reaction temperature is crucial.

    • Catalyst: For catalyzed reactions, ensure the catalyst is active and used at the appropriate loading. Lewis acids can be employed to activate the dipolarophile and improve reaction rates and selectivity.[3][4]

Below is a troubleshooting workflow to guide your optimization process:

G start Low Yield in [3+2] Cycloaddition check_dipole Assess 1,3-Dipole Stability & Purity start->check_dipole dipole_unstable Instability Confirmed? - Generate in situ - Use fresh precursors check_dipole->dipole_unstable dipole_stable Dipole is Stable check_dipole->dipole_stable check_dipolarophile Evaluate Dipolarophile Reactivity reactivity_mismatch Electronic Mismatch? - Modify substituents - Consider inverse electron demand check_dipolarophile->reactivity_mismatch reactivity_ok Reactivity is Adequate check_dipolarophile->reactivity_ok optimize_conditions Optimize Reaction Conditions screen_solvent Screen Solvents (Polar & Non-polar) optimize_conditions->screen_solvent optimize_temp Optimize Temperature optimize_conditions->optimize_temp adjust_conc Adjust Concentration optimize_conditions->adjust_conc consider_catalyst Investigate Catalyst Effects (if applicable) catalyst_issue Catalyst Inactive/Inappropriate? - Screen Lewis acids - Check catalyst loading consider_catalyst->catalyst_issue no_catalyst_issue Catalyst is Effective consider_catalyst->no_catalyst_issue success Improved Yield dipole_unstable->optimize_conditions dipole_stable->check_dipolarophile reactivity_mismatch->optimize_conditions reactivity_ok->optimize_conditions screen_solvent->optimize_temp optimize_temp->adjust_conc adjust_conc->consider_catalyst catalyst_issue->success no_catalyst_issue->success G cluster_reactants Reactants cluster_in_situ In Situ Generation Isatin Isatin AzomethineYlide Azomethine Ylide (1,3-Dipole) Isatin->AzomethineYlide AminoAcid α-Amino Acid AminoAcid->AzomethineYlide Dipolarophile Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition AzomethineYlide->Cycloaddition SpiroCore Spiro Core Product Cycloaddition->SpiroCore G start Low Yield Issue q1 Are Starting Materials Pure? start->q1 a1_yes Yes q1->a1_yes a1_no No (Purify/Re-synthesize) q1->a1_no q2 Is the 1,3-Dipole Generated Efficiently? a1_yes->q2 end Yield Improved a1_no->end a2_yes Yes q2->a2_yes a2_no No (Optimize generation conditions) q2->a2_no q3 Are Reaction Conditions Optimal? a2_yes->q3 a2_no->end a3_yes Yes q3->a3_yes a3_no No (Screen Solvents, Temp., Catalyst) q3->a3_no q4 Is Product Degradation Occurring? a3_yes->q4 a3_no->end a4_yes Yes (Use milder conditions/workup) q4->a4_yes a4_no No q4->a4_no a4_yes->end a4_no->end

References

Technical Support Center: Purification of Spirotryprostatin A from Synthetic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of spirotryprostatin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound from complex synthetic mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic mixtures of this compound?

A1: Synthetic routes towards this compound can generate several types of impurities that complicate purification. The most common of these are diastereomers, which arise from a lack of complete stereocontrol during the formation of the spiro[pyrrolidine-3,3'-oxindole] core. Other common impurities include unreacted starting materials, reagents from the final synthetic steps (e.g., deprotection agents), and side-products from competing reactions. The formation of diastereomeric mixtures is a significant challenge, often leading to reduced yields of the desired this compound isomer.[1]

Q2: My crude synthetic mixture shows multiple spots on TLC that are very close together. How can I improve their separation?

A2: Poor separation of spots on a Thin Layer Chromatography (TLC) plate, especially for diastereomers, is a common issue. To improve separation, you can try the following:

  • Solvent System Optimization: Experiment with different solvent systems. For normal-phase silica (B1680970) gel, a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is typically used.[2] Try varying the ratio of these solvents. Sometimes, adding a small amount of a third solvent, such as methanol (B129727) or dichloromethane (B109758), can significantly alter the selectivity and improve resolution.[3]

  • Develop the Plate Multiple Times: Running the TLC plate in the same solvent system two or three times can sometimes improve the separation of closely migrating spots.

  • Try a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different type of TLC plate, such as one with a diol-bonded or alumina (B75360) stationary phase.[2]

Q3: Can I use crystallization to purify this compound from a diastereomeric mixture?

A3: While crystallization can be a powerful purification technique, it is often challenging for separating diastereomers unless one isomer preferentially crystallizes, leaving the other in the mother liquor. For this compound, which has multiple chiral centers, obtaining crystalline material of a single diastereomer from a mixture can be difficult.[4] Combining crystallization with chromatography is often a more effective strategy. For instance, an initial column chromatography step can enrich one diastereomer, which may then be more amenable to crystallization.

Troubleshooting Guides

Silica Gel Column Chromatography

Issue: Poor or no separation of this compound from its diastereomers on a silica gel column.

This is a frequent challenge due to the subtle structural differences between diastereomers.

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for resolving the diastereomers. A solvent system that gives good separation on TLC (with Rf values between 0.2 and 0.4) should be the starting point. If separation is still poor, systematically screen different solvent combinations. For instance, if a hexane/ethyl acetate gradient is failing, try a toluene/acetone or dichloromethane/methanol gradient. Even small additions of a third solvent can significantly impact selectivity.[2][3]
Column Overloading Loading too much crude material onto the column can lead to broad, overlapping bands. As a rule of thumb, the amount of crude mixture should be about 1-2% of the mass of the silica gel.
Improper Column Packing An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Compound Insolubility during Loading If the compound is not fully dissolved in the loading solvent, it can precipitate at the top of the column, leading to streaking and poor separation. Use a minimal amount of a solvent in which your compound is highly soluble for loading. If solubility in the eluent is low, consider "dry loading" where the crude mixture is adsorbed onto a small amount of silica gel before being added to the top of the column.
Compound Degradation on Silica Spiro-oxindoles can sometimes be sensitive to the acidic nature of silica gel.[5] If you suspect degradation (e.g., new spots appearing on TLC of collected fractions), you can try deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine (B128534) mixed in the eluent. Alternatively, using a different stationary phase like alumina might be beneficial.[6]
Preparative High-Performance Liquid Chromatography (HPLC)

Issue: Co-elution or poor resolution of this compound and its isomers during preparative HPLC.

Preparative HPLC is often the final step to obtain high-purity this compound, but achieving baseline separation of diastereomers can be challenging.

Possible Cause Solution
Suboptimal Mobile Phase Composition The choice and ratio of organic modifier (e.g., methanol, acetonitrile) to the aqueous phase is critical for selectivity in reversed-phase HPLC.[7] If using a methanol/water gradient, try switching to an acetonitrile/water gradient, as this can alter the selectivity. Fine-tuning the gradient slope is also crucial; a shallower gradient often improves the resolution of closely eluting peaks.[8]
Incorrect Stationary Phase A standard C18 column may not provide sufficient selectivity for closely related diastereomers. Screening different stationary phases is recommended. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivities due to π-π interactions.[9] For particularly difficult separations, a chiral stationary phase (CSP) may be necessary, even for separating diastereomers.[10]
pH of the Mobile Phase The ionization state of your molecule can affect its retention and peak shape. Although this compound does not have strongly acidic or basic groups, small pH adjustments using volatile buffers (e.g., 0.1% formic acid or acetic acid) can sometimes improve peak shape and resolution.
Column Overloading Injecting too much sample will lead to peak broadening and loss of resolution. Determine the optimal loading capacity of your preparative column by performing loading studies with smaller injections first.
Temperature Effects Temperature can influence selectivity. Running the separation at a slightly elevated or sub-ambient temperature might improve resolution. This should be explored systematically.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel

This protocol outlines a general procedure for the initial purification of this compound from a synthetic mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude synthetic mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find a system that provides good separation of the desired product from impurities, aiming for an Rf value of ~0.3 for this compound.

  • Column Preparation:

    • Choose an appropriately sized glass column and pack it with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent identified from the TLC analysis.

    • Ensure the column is packed evenly without any air bubbles.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Alternatively, for dry loading, dissolve the crude mixture, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the prepared column.

  • Elution:

    • Begin elution with the least polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes).

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Pooling:

    • Spot each collected fraction on a TLC plate and visualize the spots (e.g., under UV light).

    • Combine the fractions that contain the pure desired product.

    • Concentrate the pooled fractions under reduced pressure to obtain the partially purified this compound.

Protocol 2: Final Purification by Preparative HPLC

This protocol describes the final purification of this compound to high purity.

  • Analytical Method Development:

    • Using an analytical HPLC system with a C18 column, develop a separation method for your partially purified sample.

    • Screen different mobile phases, such as methanol/water and acetonitrile/water gradients.

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of this compound from any remaining impurities and isomers.

  • Scale-Up to Preparative HPLC:

    • Use a preparative HPLC column with the same stationary phase as the analytical column.

    • Scale up the flow rate and injection volume according to the column dimensions.

    • The gradient profile from the analytical method can often be transferred directly or with minor adjustments.

  • Sample Preparation and Injection:

    • Dissolve the enriched this compound sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Inject the sample onto the preparative HPLC system.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to the pure this compound.

  • Product Recovery:

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • The resulting solid is the purified this compound. Confirm its purity by analytical HPLC and its identity by spectroscopic methods (e.g., NMR, MS).

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Diastereomer Separation

Technique Stationary Phase Mobile Phase Typical Resolution (Rs) Notes
Normal-Phase HPLC Silica GelHexane/Ethanol2.20Good for initial purification. Elution order may be reversed compared to RP-HPLC.[5]
Reversed-Phase HPLC C18Acetonitrile/Water~1.2Commonly used, but may require significant optimization for baseline separation.[5]
Reversed-Phase HPLC Pentafluorophenyl (PFP)Acetonitrile/Water with 0.1% Phosphoric Acid>1.3Can offer different selectivity compared to C18, potentially improving resolution.[5]
Chiral SFC Chiralpak IC-3Supercritical CO₂/Methanol>1.5Often provides excellent resolution for stereoisomers.

Visualizations

experimental_workflow cluster_synthesis Crude Product Generation cluster_purification Purification Workflow cluster_analysis Analysis and Final Product crude_mixture Crude Synthetic Mixture tlc TLC Analysis for Solvent System Selection crude_mixture->tlc Sample column_chrom Silica Gel Column Chromatography tlc->column_chrom Optimized Solvent System hplc_dev Analytical HPLC Method Development column_chrom->hplc_dev Enriched Product prep_hplc Preparative HPLC hplc_dev->prep_hplc Optimized Method purity_check Purity Analysis (Analytical HPLC) prep_hplc->purity_check Purified Fractions structure_verif Structural Verification (NMR, MS) purity_check->structure_verif pure_product Pure this compound structure_verif->pure_product troubleshooting_logic cluster_column Silica Gel Chromatography cluster_hplc Preparative HPLC start Poor Separation of Diastereomers c1 Optimize Solvent System? start->c1 h1 Optimize Mobile Phase? start->h1 c2 Check Column Loading? c1->c2 No c1_yes Screen different solvent mixtures c1->c1_yes Yes c3 Consider Different Stationary Phase? c2->c3 No c2_yes Reduce sample load c2->c2_yes Yes c3_yes Try alumina or diol-bonded silica c3->c3_yes Yes h2 Change Stationary Phase? h1->h2 No h1_yes Switch organic modifier (MeOH <-> ACN), adjust gradient h1->h1_yes Yes h3 Adjust Temperature? h2->h3 No h2_yes Try PFP or chiral column h2->h2_yes Yes h3_yes Screen different temperatures h3->h3_yes Yes

References

Navigating the Synthesis of Spirotryprostatin A: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate synthesis of the potent anti-cancer agent spirotryprostatin A, navigating the challenges of intermediate instability and reaction optimization is paramount. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low overall yield in this compound synthesis?

A1: Low overall yields in this compound synthesis are frequently attributed to several key factors:

  • Suboptimal Stereocontrol: The construction of the spiro[pyrrolidine-3,3′-oxindole] moiety with its multiple chiral centers is a significant challenge. Poor stereocontrol during reactions like 1,3-dipolar cycloadditions can lead to the formation of multiple stereoisomers, which significantly reduces the yield of the desired product.[1][2]

  • Formation of Diastereomeric Mixtures: Several synthetic routes can result in hard-to-separate diastereomeric mixtures, ultimately lowering the isolated yield of this compound.[1][2]

  • Instability of Intermediates: Certain intermediates in the synthetic pathway can be unstable. For instance, an amide intermediate in Fukuyama's synthesis was found to be highly unstable, necessitating a protection strategy to prevent yield loss.[1][2]

  • Poor Regioselectivity: In some approaches, a lack of regioselectivity in reactions such as bromination can lead to the formation of undesired side products, complicating purification and reducing the yield.[1]

Q2: Which specific intermediates in the synthesis of this compound are known to be unstable?

A2: Two notable examples of unstable intermediates have been reported in different total synthesis routes:

  • In a synthesis route developed by Fukuyama and colleagues, a highly unstable amide intermediate was identified. To circumvent its degradation and improve the overall yield, a protective strategy was employed where the keto group was initially protected as a dimethyl ketal before proceeding with subsequent steps.[2]

  • Zhang et al. reported an unstable intermediate formed after the carboxylation of an alkyne-silane intermediate with CO2 during their total synthesis of this compound.[2]

Q3: How critical is the choice of catalyst in the [3+2] cycloaddition step for forming the spiro-oxindole core?

A3: The choice of catalyst is critical for achieving high yield and diastereoselectivity in the [3+2] cycloaddition reaction. Both Lewis acids and organocatalysts have been successfully employed. For instance, silver- and copper-based catalysts have demonstrated high enantioselectivity in certain systems. Chiral phosphoric acids have also been effectively used to construct the chiral quaternary carbon center.[3] If you are experiencing poor results, screening a variety of catalysts is highly recommended.[3]

Troubleshooting Guides

Low Yield and Poor Stereoselectivity in the [3+2] Cycloaddition Step

This key step in forming the spiro[pyrrolidine-3,3'-oxindole] core is often a source of difficulty. Here are some troubleshooting strategies:

Potential Cause Recommended Solution
Inappropriate Catalyst Screen a variety of Lewis acid or organocatalysts (e.g., Ag(I) or Cu(I) complexes, chiral phosphoric acids) to find the optimal catalyst for your specific substrate.[3]
Suboptimal Solvent The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile).[3]
Incorrect Reaction Temperature Temperature plays a crucial role in controlling selectivity. Running the reaction at lower temperatures often improves diastereoselectivity, although it may require longer reaction times.[3]
Impure Starting Materials Ensure the purity of your starting materials, particularly the azomethine ylide precursor and the dipolarophile, as impurities can interfere with the catalyst and lead to side reactions.[3]
Presence of Moisture or Air Many catalysts and reagents used in this reaction are sensitive to moisture and air. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[3]
Low Yields and Byproduct Formation in the NBS-Mediated Oxidative Rearrangement

This biomimetic transformation of the tetrahydro-β-carboline precursor can be a delicate step. Here’s how to troubleshoot common issues:

Potential Cause Recommended Solution
Incorrect Stoichiometry of NBS The amount of N-bromosuccinimide (NBS) is critical. An excess of NBS can lead to over-bromination and other side reactions. It is recommended to perform a careful titration of the starting material with NBS to determine the optimal stoichiometry.[3]
Suboptimal Reaction Conditions The reaction is typically carried out in a mixture of acetic acid and water. The ratio of these solvents can influence the reaction rate and product distribution. If byproducts are observed, consider adjusting the solvent system.[3]
Incorrect Timing of the Rearrangement In some synthetic routes, the timing of the oxidative rearrangement is crucial. It has been observed that carrying out the oxidation before the diketopiperazine cyclization can lead to better results.[3]
Low Yield in the Final Diketopiperazine Ring Formation

The formation of the diketopiperazine ring is a crucial final step that can be prone to issues.

Potential Cause Recommended Solution
Inappropriate Deprotection Method The choice of deprotection conditions for the proline nitrogen is important. For example, if using an Fmoc protecting group, careful control of the deprotection conditions is necessary to avoid side reactions.[3]
Epimerization Be aware of the potential for epimerization at chiral centers under the basic conditions used for cyclization.[3]
Poor Cyclization Efficiency Add a base such as triethylamine (B128534) to promote cyclization. Stir the reaction at room temperature or with gentle heating, monitoring by TLC.[3]

Quantitative Data Summary

The total synthesis of this compound has been achieved by several research groups, each with a unique approach. Below is a summary of the key quantitative data from some of these syntheses.

Principal Investigator Key Strategy Total Steps Overall Yield (%)
Danishefsky (1998)Oxidative Rearrangement86.5
Williams (2003)1,3-Dipolar Cycloaddition12 (7 longest linear)Not explicitly stated
Fukuyama (2014)Intramolecular Heck Reaction253.4
Peng/Shen (2022)Copper-Catalyzed Cascade157.4

Experimental Protocols

Key Experiment: Danishefsky's Oxidative Rearrangement

This protocol is adapted from the synthesis reported by Danishefsky and co-workers and is a key step in their total synthesis of this compound.

Materials:

  • β-Carboline intermediate

  • N-Bromosuccinimide (NBS)

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • The β-carboline intermediate is dissolved in a mixture of acetic acid and water.

  • The solution is cooled to 0 °C in an ice bath.

  • N-Bromosuccinimide (NBS) is added portion-wise to the stirred solution.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the spiro[pyrrolidine-3,3'-oxindole] core.[4]

Key Experiment: Williams' [3+2] Cycloaddition

This protocol is based on the work of Williams and co-workers for the construction of the spiro-pyrrolidine ring system.

Materials:

  • Azomethine ylide precursor

  • Dipolarophile (e.g., 6-methoxy-3-methylene-1,3-dihydro-indol-2-one)

  • Anhydrous toluene

  • Appropriate catalyst (e.g., Ag(I) or Cu(I) salt with a chiral ligand)

Procedure:

  • To a solution of the azomethine ylide precursor and the dipolarophile in anhydrous toluene, add the catalyst.

  • Stir the reaction at the optimized temperature for the specified duration.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the spiro-pyrrolidine cycloadduct.

Visualizations

G cluster_synthesis Simplified Synthetic Pathway to this compound A Precursors B [3+2] Cycloaddition A->B C Spiro[pyrrolidine-3,3'-oxindole] Core B->C D NBS-Mediated Oxidative Rearrangement C->D E Rearranged Intermediate D->E F Diketopiperazine Formation E->F G This compound F->G

Caption: A simplified workflow for the synthesis of this compound.

G cluster_degradation Degradation Pathway of Unstable Amide Intermediate A Unstable Amide Intermediate B Degradation Products A->B Decomposition C Protection Strategy (e.g., Dimethyl Ketal Formation) A->C Intervention D Protected Intermediate C->D E Successful Cyclization D->E

Caption: Intervention strategy for an unstable amide intermediate.

G cluster_troubleshooting Troubleshooting Low Yield in this compound Synthesis start Low Overall Yield q1 Identify Problematic Step start->q1 step1 [3+2] Cycloaddition q1->step1 Poor Stereoselectivity step2 Oxidative Rearrangement q1->step2 Byproducts step3 Final Cyclization q1->step3 Low Conversion sol1 Optimize Catalyst, Solvent, Temperature step1->sol1 sol2 Titrate NBS, Adjust Solvent Ratio step2->sol2 sol3 Optimize Deprotection & Cyclization Conditions step3->sol3

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Spirotryprostatin A Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Spirotryprostatin A in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a fungal alkaloid that primarily functions as a microtubule-destabilizing agent.[1] It inhibits the polymerization of tubulin, the fundamental protein component of microtubules.[1][2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.[1][2] Consequently, the spindle assembly checkpoint is activated, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][2]

Q2: What are the key biological assays to assess the activity of this compound?

The core biological activities of this compound can be evaluated using a panel of in vitro assays:

  • Cytotoxicity Assays (e.g., MTT Assay): To determine the concentration-dependent inhibitory effect of the compound on cell viability and proliferation.[3][4]

  • Cell Cycle Analysis by Flow Cytometry: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and confirm the G2/M arrest induced by this compound.[2][3]

  • In Vitro Tubulin Polymerization Assay: A cell-free assay to directly measure the inhibitory effect of this compound on the polymerization of purified tubulin.[1][2]

Q3: How does the activity of this compound compare to other microtubule inhibitors?

This compound is a microtubule-destabilizing agent, similar in its general mechanism to vinca (B1221190) alkaloids.[1] This is in contrast to taxanes (e.g., paclitaxel), which are microtubule-stabilizing agents.[1] The potency of this compound, as indicated by its IC50 values, can vary depending on the cell line.[4][5] For instance, its analogue, Spirotryprostatin B, has shown significantly higher potency in some studies.[6]

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT Assay)
Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.
Low signal or no dose-dependent response - Compound inactivity- Incorrect concentration range- Insufficient incubation time- Cell line resistance- Verify the identity and purity of this compound.- Perform a broad-range dose-response experiment to identify the active concentration range.- Optimize the incubation time (e.g., 24, 48, 72 hours).[4]- Consider using a different, more sensitive cell line.
High background signal in control wells - Contamination (bacterial, fungal, or mycoplasma)- High cell seeding density- Regularly test cell cultures for contamination.- Optimize the initial cell seeding number to avoid overgrowth.[7]
Cell Cycle Analysis by Flow Cytometry
Issue Possible Cause(s) Suggested Solution(s)
Poor resolution of G0/G1 and G2/M peaks (high CV) - High flow rate- Improper cell fixation- Cell clumps- Run samples at a low flow rate to improve data quality.[8]- Use ice-cold 70% ethanol (B145695) for fixation and add it dropwise while vortexing to prevent clumping.[4]- Filter the cell suspension through a nylon mesh before analysis.
No significant increase in the G2/M population after treatment - Suboptimal drug concentration or incubation time- Cells are not actively proliferating- Insufficient staining- Perform a time-course and dose-response experiment to find the optimal conditions.- Ensure cells are in the exponential growth phase at the time of treatment.[9]- Resuspend the cell pellet directly in the propidium (B1200493) iodide (PI)/RNase staining solution and incubate for at least 10-30 minutes in the dark.[4][9]
Large sub-G1 peak in untreated control cells - Poor cell health- Harsh cell handling- Ensure the use of healthy, low-passage number cells.- Handle cells gently during harvesting and processing to minimize mechanical damage.
In Vitro Tubulin Polymerization Assay
Issue Possible Cause(s) Suggested Solution(s)
No tubulin polymerization in the control sample - Inactive tubulin- Incorrect buffer composition or temperature- Use freshly prepared or properly stored purified tubulin.- Ensure the polymerization buffer contains GTP and is pre-warmed to 37°C to initiate polymerization.[1][2]
Inconsistent results between experiments - Variability in reagent preparation- Fluctuation in temperature- Prepare fresh dilutions of this compound and control compounds for each experiment.- Use a temperature-controlled microplate reader to maintain a constant 37°C throughout the assay.[2]
High background absorbance - Light scattering from precipitated compound- Check the solubility of this compound in the assay buffer.- Centrifuge the compound dilutions before adding them to the reaction mixture.

Data Presentation

Table 1: Cytotoxicity of this compound and Analogs

CompoundCell LineCell TypeIC50 (µM)
This compoundtsFT210Murine Fibroblast197.5[4]
Spirotryprostatin BtsFT210Murine Fibroblast14.0[4]

Table 2: Antifungal Activity of this compound Derivatives

CompoundHelminthosporium maydis (MIC in µg/mL)Trichothecium roseum (MIC in µg/mL)Botrytis cinerea (MIC in µg/mL)
4d8[10]8[10]16[10]
4k16[10]8[10]8[10]
Ketoconazole (Control)16[3]16[3]16[3]

Note: Lower MIC values indicate higher antifungal activity.[3]

Experimental Protocols

Cytotoxicity Assay (MTT Method)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

  • Compound Treatment: Treat cells with serial dilutions of this compound (and a vehicle control, e.g., DMSO) for 48-72 hours.[4]

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.[3]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[3]

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified period (e.g., 24 hours).[4]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization, wash with PBS, and count them.[4]

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise and fix overnight at -20°C.[4]

  • Staining: Centrifuge the fixed cells, remove the ethanol, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure DNA content based on PI fluorescence intensity.[4]

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases.[4]

In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Reconstitute lyophilized tubulin in an appropriate buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a stock solution of GTP and serial dilutions of this compound.[2]

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin buffer, GTP, and either this compound, a known inhibitor (e.g., nocodazole), a known stabilizer (e.g., paclitaxel), or a vehicle control.[2]

  • Initiation of Polymerization: Add the cold tubulin solution to each well to start the reaction.[2]

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.[2]

  • Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.[2]

Visualizations

SpirotryprostatinA_Pathway cluster_cell_cycle Cell Cycle Progression cluster_microtubule Microtubule Dynamics G1 G1 S S G1->S G2 G2 S->G2 M M G2->M G2M_Arrest G2/M Phase Arrest Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Spirotryprostatin_A This compound Spirotryprostatin_A->Tubulin_Dimers Mitotic_Spindle->M Required for Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound mechanism of action.

Cell_Cycle_Workflow Start Start Cell_Treatment 1. Treat Cells with This compound Start->Cell_Treatment Harvesting 2. Harvest Adherent & Floating Cells Cell_Treatment->Harvesting Fixation 3. Fix Cells in Ice-Cold 70% Ethanol Harvesting->Fixation Staining 4. Stain with PI/RNase Solution Fixation->Staining Analysis 5. Analyze by Flow Cytometry Staining->Analysis Data_Interpretation 6. Quantify Cell Cycle Phase Distribution Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for cell cycle analysis.

Tubulin_Polymerization_Workflow Start Start Reagent_Prep 1. Prepare Reagents on Ice (Tubulin, GTP, Compound) Start->Reagent_Prep Reaction_Setup 2. Set up Reaction in Pre-chilled 96-well Plate Reagent_Prep->Reaction_Setup Initiation 3. Initiate Polymerization by adding Tubulin & warming to 37°C Reaction_Setup->Initiation Measurement 4. Measure Absorbance at 340 nm over time Initiation->Measurement Data_Analysis 5. Plot Polymerization Curves and Analyze Inhibition Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro tubulin polymerization assay.

References

Validation & Comparative

Spirotryprostatin A vs. Spirotryprostatin B: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A and spirotryprostatin B are fungal alkaloids isolated from Aspergillus fumigatus. Both compounds belong to the spirooxindole class of natural products and have garnered significant interest within the scientific community for their potent anti-mitotic properties.[1] Structurally, they share a core spiro[pyrrolidine-3,3'-oxindole] ring system but differ in the substitution on the indole (B1671886) ring and the degree of saturation in the pyrrolidine (B122466) ring. These structural nuances translate into a notable difference in their biological activity, particularly their potency in inhibiting cancer cell proliferation. This guide provides an objective comparison of the biological activities of this compound and spirotryprostatin B, supported by available experimental data.

Mechanism of Action: G2/M Cell Cycle Arrest

Both this compound and spirotryprostatin B exert their primary biological effect by inducing cell cycle arrest at the G2/M phase.[2][3] This phase of the cell cycle is critical for the preparation and execution of mitosis. The underlying mechanism for this cell cycle arrest is the inhibition of microtubule polymerization.[3] Microtubules are dynamic polymers essential for the formation of the mitotic spindle, which is responsible for the proper segregation of chromosomes during cell division. By disrupting microtubule dynamics, the spirotryprostatins prevent the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint and halting cell cycle progression. This ultimately leads to apoptosis, or programmed cell death, in cancer cells. While this mechanism has been more extensively studied for this compound, the potent G2/M arrest induced by spirotryprostatin B suggests a similar mode of action.[3][4]

G2M_Arrest_Pathway Spirotryprostatin This compound / B Microtubules Microtubule Polymerization Spirotryprostatin->Microtubules Inhibition Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Leads to SAC Spindle Assembly Checkpoint Activation Mitotic_Spindle->SAC Disruption activates G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Signaling pathway of Spirotryprostatin-induced G2/M arrest.

Quantitative Comparison of Cytotoxicity

Experimental data demonstrates a significant difference in the cytotoxic potency of this compound and spirotryprostatin B. Spirotryprostatin B is considerably more active than this compound in inhibiting the proliferation of cancer cells.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound tsFT210Murine Mammary Fibroblast197.5[2]
Spirotryprostatin B tsFT210Murine Mammary Fibroblast14.0[2]
Spirotryprostatin B K562Human Chronic Myelogenous Leukemia~96.2 µM (35 µg/ml)[4]
Spirotryprostatin B HL-60Human Promyelocytic Leukemia~27.5 µM (10 µg/ml)[4]

Note: IC50 values for K562 and HL-60 cells were converted from µg/ml assuming a molecular weight of 363.4 g/mol for Spirotryprostatin B. Corresponding data for this compound in these human cell lines was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the biological activity of this compound and B.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of Spirotryprostatin A->B C Incubate B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H Cell_Cycle_Workflow A Treat cells with Spirotryprostatin B Harvest and wash cells A->B C Fix cells (e.g., with cold 70% ethanol) B->C D Treat with RNase C->D E Stain with Propidium Iodide (PI) D->E F Analyze by Flow Cytometry E->F G Quantify cell cycle phase distribution F->G

References

A Comparative Analysis of Spirotryprostatin A and Other Microtubule Inhibitors: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of oncology drug development, microtubule inhibitors remain a cornerstone of chemotherapy. This guide provides a detailed comparison of the efficacy of spirotryprostatin A, a novel fungal alkaloid, with established microtubule inhibitors including paclitaxel (B517696), vincristine (B1662923), and colchicine (B1669291). This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their understanding of these potent antimitotic agents.

This compound, isolated from Aspergillus fumigatus, belongs to the spiro-indole diketopiperazine class of natural products.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[2][3] Notably, its mode of action appears distinct from other microtubule inhibitors, as it is suggested to interfere with microtubule-associated protein (MAP)-dependent microtubule assembly.[4][5] This unique mechanism may offer advantages in overcoming resistance to conventional tubulin binders.

Comparative Efficacy: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. While direct comparative studies of this compound against other microtubule inhibitors in the same human cancer cell lines are limited, the available data provides valuable insights into their relative efficacies.

This compound has demonstrated cytotoxic effects, with an IC50 of 197.5 µM in the murine fibroblast cell line tsFT210.[1][3] Its analog, spirotryprostatin B, exhibits significantly higher potency with an IC50 of 14.0 µM in the same cell line.[3] Although specific IC50 values in human cancer cell lines are not widely reported, studies have indicated that this compound possesses inhibitory effects against murine breast cancer cells, as well as human chronic myeloid leukemia and human acute promyelocytic leukemia cells.[6]

For comparison, the IC50 values for established microtubule inhibitors are presented across a range of human cancer cell lines. It is important to note that these values can vary depending on the cell line and the specific experimental conditions.

Table 1: Comparative IC50 Values of Microtubule Inhibitors

CompoundCell LineCancer TypeIC50 (µM)
This compound tsFT210 (murine)Fibroblast197.5[1]
Spirotryprostatin B tsFT210 (murine)Fibroblast14.0[7]
Paclitaxel MultipleVarious0.0025 - >32
Vincristine MultipleVarious0.007371 - >10
Colchicine MultipleVarious0.016 - >100

Note: The IC50 values for paclitaxel, vincristine, and colchicine are compiled from multiple sources and represent a range observed across various human cancer cell lines and experimental conditions.

Delving into the Mechanisms: Signaling Pathways and Cellular Fate

The efficacy of these microtubule inhibitors stems from their ability to disrupt the highly dynamic process of microtubule polymerization and depolymerization. This interference triggers a cascade of cellular events, ultimately leading to cell death.

Microtubule Dynamics and the G2/M Checkpoint

Microtubules are essential for the formation of the mitotic spindle, which is responsible for segregating chromosomes during mitosis. Inhibitors like this compound, vincristine, and colchicine prevent the assembly of tubulin subunits into microtubules (destabilizers), while paclitaxel stabilizes microtubules, preventing their disassembly. Both actions disrupt the delicate balance of microtubule dynamics, activating the spindle assembly checkpoint and leading to an arrest in the G2/M phase of the cell cycle.[2][8][9]

Microtubule_Dynamics_and_G2M_Arrest cluster_0 Microtubule Dynamics cluster_1 Microtubule Inhibitors cluster_2 Cellular Response Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization This compound\nVincristine\nColchicine This compound Vincristine Colchicine Polymerization Polymerization This compound\nVincristine\nColchicine->Polymerization Paclitaxel Paclitaxel Depolymerization Depolymerization Paclitaxel->Depolymerization Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics G2/M Arrest G2/M Arrest Disrupted Microtubule Dynamics->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 1. Mechanism of microtubule inhibitor-induced G2/M arrest.
Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell. Key players in this pathway include the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria, a critical step in initiating apoptosis.[2][10]

Apoptosis_Pathway G2/M Arrest G2/M Arrest Bcl-2 family modulation Bcl-2 family modulation G2/M Arrest->Bcl-2 family modulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 family modulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2. Intrinsic apoptosis pathway activated by microtubule inhibitors.

Experimental Methodologies

To facilitate reproducible and comparative research, detailed protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Treat with varying concentrations of inhibitor Treat with varying concentrations of inhibitor Seed cells in 96-well plate->Treat with varying concentrations of inhibitor Incubate for 48-72 hours Incubate for 48-72 hours Treat with varying concentrations of inhibitor->Incubate for 48-72 hours Add MTT reagent Add MTT reagent Incubate for 48-72 hours->Add MTT reagent Incubate for 2-4 hours Incubate for 2-4 hours Add MTT reagent->Incubate for 2-4 hours Solubilize formazan (B1609692) crystals Solubilize formazan crystals Incubate for 2-4 hours->Solubilize formazan crystals Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan crystals->Measure absorbance at 570 nm Calculate IC50 Calculate IC50 Measure absorbance at 570 nm->Calculate IC50

Figure 3. Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of the microtubule inhibitor and incubate for 48-72 hours.[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting the viability against the logarithm of the drug concentration.[1]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the microtubule inhibitor at a concentration around its IC50 for a specified time (e.g., 24 hours).

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Stain the cells with a solution containing propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA, and RNase to remove RNA.[2]

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[2]

Apoptosis Assay (Annexin V-FITC Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Protocol:

  • Cell Treatment: Treat cells with the microtubule inhibitor.

  • Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and a viability dye like propidium iodide (PI). Annexin V binds to the exposed PS on apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic cells).

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP (essential for polymerization), and a fluorescence reporter in a 96-well plate.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C and monitor the increase in fluorescence over time using a microplate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the polymerization curves of the treated samples to a vehicle control to determine the inhibitory or stabilizing effect of the compound.

Conclusion

This compound represents an intriguing microtubule inhibitor with a potentially novel mechanism of action. While its potency in the tested murine cell line is lower than that of established drugs like paclitaxel and vincristine in human cancer cell lines, its unique interaction with MAP-dependent microtubule assembly warrants further investigation. The development of more potent analogs, such as spirotryprostatin B, and a thorough evaluation of their efficacy across a broad panel of human cancer cell lines are crucial next steps in determining the therapeutic potential of this class of compounds. The detailed experimental protocols provided herein offer a framework for such future comparative studies.

References

Navigating the Spiro-Oxindole Landscape: A Comparative Guide to the Structure-Activity Relationship of Spirotryprostatin A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationships (SAR) of spirotryprostatin A analogues. By presenting available experimental data, detailed methodologies, and visual representations of key concepts, this guide aims to facilitate a deeper understanding of the therapeutic potential of this complex class of natural products.

This compound, a fungal alkaloid isolated from Aspergillus fumigatus, has emerged as a significant lead compound in oncology research due to its potent antimitotic activity.[1] Its unique spiro-indolyl diketopiperazine core structure has inspired extensive synthetic efforts to generate analogues with improved potency and selectivity as anticancer agents.[1][2] This guide synthesizes the current understanding of the SAR for these analogues, providing a framework for future drug design and development.

Comparative Biological Activity of this compound and Analogues

The primary mechanism of action for this compound and its analogues is the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3] The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While a comprehensive dataset for a wide range of this compound analogues is still emerging, valuable insights can be drawn from the available data.[1]

CompoundCell LineCell TypeIC50 (µM)Key Structural FeaturesReference
This compoundtsFT210Murine Fibroblast197.5Parent compound with a C6-methoxy group.[1][4]
Spirotryprostatin BtsFT210Murine Fibroblast14.0Lacks the C6-methoxy group and has a double bond in the pyrrolidine (B122466) ring.[1][4]
Tryprostatin AtsFT210Murine Fibroblast68Closely related analogue.[5]
Analogue 68tsFT210Murine Fibroblast10Analogue of Tryprostatin A.[5]
Analogue 67tsFT210Murine Fibroblast19Analogue of Tryprostatin A.[5]
Diastereomer-2 of Tryprostatin BH520Human Lung Carcinoma11.9Diastereomer of a Tryprostatin B analogue.[5]
MCF-7Human Breast Carcinoma17.0[5]
PC-3Human Prostate Carcinoma11.1[5]

Key Structure-Activity Relationship Insights

Several key structural features have been identified as crucial for the biological activity of this compound analogues:

  • The Spiro-Oxindole Core: This unique spirocyclic framework is fundamental to the biological activity of this class of compounds.[1]

  • The Diketopiperazine Moiety: This ring system is essential for the observed mechanism of action.[1] Interestingly, some analogues lacking the diketopiperazine system have still shown significant activity as cell cycle inhibitors, suggesting that the spiro-oxindole core itself can be a potent pharmacophore.

  • Stereochemistry: The stereochemistry at the spiro-center and other chiral carbons significantly influences biological activity.[1]

  • The Isopropylidene Side Chain: Research has shown that this side chain is not essential for biological activity, opening avenues for simplification of the lead structure.

  • The C6-Methoxy Group: The comparison between this compound and B suggests that the methoxy (B1213986) group at the C6 position may be detrimental to its cell cycle inhibitory activity. Spirotryprostatin B, which lacks this group, is significantly more potent.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound analogues is the cell cycle regulation pathway, specifically through the inhibition of tubulin polymerization.

G cluster_drug This compound Analogues cluster_cell Cancer Cell This compound Analogue This compound Analogue Tubulin Dimers Tubulin Dimers This compound Analogue->Tubulin Dimers Inhibits Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Disrupts Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Leads to

Caption: Proposed mechanism of action of this compound analogues.

The evaluation of these compounds typically involves a series of in vitro assays to determine their cytotoxicity and impact on the cell cycle.

G Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Treatment with Analogues Treatment with Analogues Cancer Cell Culture->Treatment with Analogues Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Treatment with Analogues->Cytotoxicity Assay (MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with Analogues->Cell Cycle Analysis (Flow Cytometry) Tubulin Polymerization Assay Tubulin Polymerization Assay Treatment with Analogues->Tubulin Polymerization Assay Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Cell Cycle Analysis (Flow Cytometry)->Data Analysis Tubulin Polymerization Assay->Data Analysis SAR Determination SAR Determination Data Analysis->SAR Determination

Caption: General experimental workflow for SAR studies.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[5]

  • Compound Treatment: Cells are treated with various concentrations of the this compound analogues for a specified duration (e.g., 48 or 72 hours).[5]

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.[5]

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[1]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.[5]

  • Cell Treatment: Cells are treated with the test compound for a specified time.[5]

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.[5]

  • Staining: Fixed cells are washed and then stained with a solution containing PI and RNase A.[5]

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases is quantified using appropriate software.[1]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.[3]

  • Reaction Setup: Purified tubulin is incubated with GTP and the test compound (or control) in a buffer solution in a 96-well plate.[3]

  • Initiation of Polymerization: The reaction is initiated by warming the plate to 37°C.[3]

  • Measurement: The absorbance at 340 nm is measured over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The polymerization curves of treated samples are compared to the control to determine the inhibitory effect.[3]

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogues have provided critical insights into the structural requirements for their anticancer activity. The spiro-oxindole core and the diketopiperazine moiety are key to their mechanism of action, which involves the inhibition of tubulin polymerization and subsequent G2/M cell cycle arrest.[1] While current data provides a solid foundation, further research is needed to synthesize a broader range of analogues and evaluate their cytotoxicity against a diverse panel of cancer cell lines to establish a more comprehensive SAR.[1] Such studies will be instrumental in the rational design of novel, highly potent, and selective anticancer agents based on the this compound scaffold.

References

Validating the Anti-Cancer Effects of Spirotryprostatin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the anti-cancer properties of spirotryprostatin A, with a focus on its mechanism of action and a comparative analysis against related compounds. While in-vivo efficacy data for this compound in animal models is not extensively available in publicly accessible literature, this guide summarizes the existing in-vitro data and provides context through the examination of other spirooxindole alkaloids that have been evaluated in animal studies.

Executive Summary

This compound, a fungal alkaloid, has demonstrated notable anti-proliferative activity in various cancer cell lines.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[1][3] Although comprehensive in-vivo studies on this compound are limited, the potent in-vitro activity and the promising anti-tumor effects of other compounds sharing the spirooxindole scaffold in animal models underscore its potential as a promising candidate for further pre-clinical development. This guide presents the available data, detailed experimental protocols, and the underlying signaling pathways to inform future research and development efforts.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its anti-cancer effects by targeting tubulin, a critical component of microtubules. By interfering with the polymerization of tubulin, it disrupts the formation and function of the mitotic spindle, an essential apparatus for chromosome segregation during cell division.[1] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers programmed cell death, or apoptosis.[3]

Signaling Pathway for this compound-Induced G2/M Arrest and Apoptosis

G2M_Arrest_Apoptosis cluster_0 Cellular Effects of this compound cluster_1 Molecular Cascade spiroA This compound tubulin Tubulin Polymerization spiroA->tubulin inhibits spindle Mitotic Spindle Disruption tubulin->spindle sac Spindle Assembly Checkpoint Activation spindle->sac g2m G2/M Phase Arrest sac->g2m apoptosis Apoptosis g2m->apoptosis prolonged arrest leads to cyclinB_cdk1 Cyclin B1/CDK1 Complex g2m->cyclinB_cdk1 maintains high activity of bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) apoptosis->bcl2_family modulates apc Anaphase-Promoting Complex (APC/C) cyclinB_cdk1->apc inhibits caspases Caspase Activation bcl2_family->caspases

Caption: Signaling pathway of this compound-induced G2/M arrest and apoptosis.

Comparative In-Vitro Efficacy

This compound and its analogue, spirotryprostatin B, have shown inhibitory effects on the cell cycle progression of various cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50).

CompoundCell LineIC50 (µM)
This compound tsFT210 (murine breast cancer)197.5
Spirotryprostatin B tsFT210 (murine breast cancer)14.0

Data sourced from Cui et al., 1996.[4]

In-Vivo Anti-Cancer Effects: A Comparative Look at Spirooxindole Alkaloids

While specific in-vivo data for this compound is scarce, studies on other spirooxindole derivatives have demonstrated anti-tumor activity in animal models. These findings provide a rationale for the further investigation of this compound in similar preclinical settings.

One such study on the spirooxindole derivative SOID-8 showed its potential in a melanoma xenograft model.

CompoundAnimal ModelTumor TypeOutcome
SOID-8 Xenograft MiceMelanomaSuppressed tumor growth

Data sourced from Tian et al., 2012.[5]

Experimental Protocols

In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of a compound against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat with this compound (various concentrations) cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization absorbance_reading Read Absorbance solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

Caption: Workflow for a typical MTT cytotoxicity assay.

In-Vivo Tumor Xenograft Model (General Protocol)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound like this compound in a mouse xenograft model.

  • Cell Culture and Preparation: Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) to 80-90% confluency. Harvest the cells and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 1-5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control to the respective groups via a specified route (e.g., intraperitoneal, oral gavage) and schedule.

  • Endpoint Analysis: Continue treatment and tumor monitoring for a defined period. Primary endpoints typically include tumor growth inhibition and changes in body weight (as a measure of toxicity). Survival can be a secondary endpoint.

  • Tissue Collection and Analysis: At the end of the study, tumors and other organs may be excised for further analysis, such as histopathology or biomarker assessment.

Xenograft_Workflow cell_prep Prepare Cancer Cell Suspension implantation Subcutaneous Implantation into Mice cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound / Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) monitoring->endpoint

References

comparative analysis of different total synthesis routes for spirotryprostatin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirotryprostatin A, a fungal metabolite first isolated from Aspergillus fumigatus, has attracted considerable attention from the synthetic and medicinal chemistry communities. Its unique spiro[pyrrolidine-3,3'-oxindole] core structure and its inhibitory activity on the G2/M phase of the cell cycle mark it as a compelling target for the development of novel anticancer therapeutics. The construction of its sterically demanding spirocyclic quaternary carbon center presents a significant synthetic challenge, prompting the development of several innovative total synthesis strategies. This guide provides a detailed comparative analysis of four prominent total synthesis routes to this compound, offering an objective look at their methodologies, efficiencies, and the experimental protocols for their key transformations.

Overview of Synthetic Strategies

The total syntheses of this compound have showcased a variety of strategic approaches to assemble the core structure and control its stereochemistry. The key distinction between these routes often lies in the method employed to construct the critical spirooxindole framework. This comparison focuses on the following seminal and modern approaches:

  • Danishefsky's Biomimetic Oxidative Rearrangement (1998): The first total synthesis, which features a biomimetic oxidative rearrangement of a β-carboline precursor to forge the spiro-center.[1]

  • Williams' Azomethine Ylide Cycloaddition (2003): An elegant approach that utilizes a[1][2]-dipolar cycloaddition to construct the pyrrolidine (B122466) ring and simultaneously set the stereochemistry of the spiro-center.[1]

  • Fukuyama's Intramolecular Heck Reaction (2014): A strategy that leverages a palladium-catalyzed intramolecular Heck reaction for the formation of the challenging quaternary carbon.[1]

  • Shen's Copper-Catalyzed Cascade (2022): A contemporary approach employing a copper-catalyzed cascade reaction to enantioselectively install the quaternary stereocenter.[1]

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for each of the four highlighted synthetic routes to this compound, allowing for a direct comparison of their overall efficiency.

MetricDanishefsky (1998)Williams (2003)Fukuyama (2014)Shen (2022)
Key Strategy Oxidative Rearrangement1,3-Dipolar CycloadditionIntramolecular Heck ReactionCopper-Catalyzed Cascade
Total Steps 892515
Overall Yield 6.5%11%3.4%7.4%
Starting Materials 6-methoxytryptophan methyl ester, tert-butylthioacetaldehydeQuinone, aldehyde, ethyl oxindole-2-carboxylateL-proline methyl ester salt, 4-hydroxy-L-proline2-iodo-5-methoxyaniline, γ-butyrolactone

Detailed Analysis of Synthetic Routes and Key Experimental Protocols

This section provides a detailed examination of each synthetic strategy, including a discussion of the key transformations and the experimental protocols for these critical steps.

Danishefsky's Biomimetic Oxidative Rearrangement

The pioneering total synthesis of this compound by Danishefsky's group established a foundational approach to this complex molecule.[1] The key step is a biomimetic oxidative rearrangement of a tetrahydro-β-carboline derivative, induced by N-bromosuccinimide (NBS), to construct the spirooxindole core.[1][3]

Key Features:

  • Convergent Strategy: The synthesis brings together two major fragments late in the sequence.

  • Biomimetic Approach: The key spirocyclization mimics a proposed biosynthetic pathway.[4]

  • Stereochemical Control: The stereochemistry of the spirocenter is controlled during the oxidative rearrangement.[3][5]

Danishefsky_Route A 6-Methoxytryptophan methyl ester C Tetrahydro-β-carboline A->C Pictet-Spengler B tert-Butylthio- acetaldehyde B->C D Spirooxindole Core C->D NBS Oxidative Rearrangement (Key Step) E This compound D->E Further Elaboration Williams_Route A Oxindole-based Dipolarophile C Spiro[pyrrolidine-3,3'-oxindole] A->C [1,3]-Dipolar Cycloaddition (Key Step) B Azomethine Ylide Precursor B->C D This compound C->D Diketopiperazine Formation & Elaboration Fukuyama_Route A Acyclic Precursor with Aryl Halide and Alkene B Spirooxindole Core A->B Intramolecular Heck Reaction (Key Step) [Pd(OAc)2, P(o-tol)3] C This compound B->C Functional Group Interconversions Shen_Route A o-Iodoaniline Derivative C Enantioenriched 3,3-Disubstituted Oxindole A->C Copper-Catalyzed Cascade (Key Step) B Alkynone B->C D This compound C->D Aza-Michael & Elaboration

References

Validating the Target of Spirotryprostatin A: A Molecular Docking and Experimental Approach

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

Spirotryprostatin A, a complex natural product isolated from Aspergillus fumigatus, has garnered significant interest in the field of oncology due to its potent anti-mitotic activity.[1][2] This guide provides a comprehensive analysis validating tubulin as the primary molecular target of this compound, employing molecular docking studies and outlining key experimental validation protocols. We compare its predicted binding mechanism with established tubulin inhibitors, offering a valuable resource for researchers in natural product-based drug discovery and development.

This compound and the Microtubule Cytoskeleton

This compound exerts its biological effects by disrupting the cell cycle, leading to an arrest in the G2/M phase.[1] This mechanism is a hallmark of agents that interfere with the microtubule cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for the formation of the mitotic spindle during cell division.[3] Compounds that disrupt microtubule dynamics are among the most successful classes of cancer chemotherapeutics.[3]

Molecular Docking: Unveiling the Binding Interaction

To elucidate the molecular basis of this compound's activity, in-silico molecular docking studies are invaluable. These computational methods predict the preferred binding pose and affinity of a ligand to its target protein.

Predicted Binding of this compound to the Colchicine (B1669291) Site on β-Tubulin

Molecular docking simulations consistently predict that this compound binds to the colchicine binding site on β-tubulin. This pocket is located at the interface between the α- and β-tubulin subunits and is a known binding site for a variety of microtubule-destabilizing agents.[4] The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions with key residues in the pocket.

Comparison with Other Tubulin Binders

The tubulin heterodimer possesses several distinct binding sites for small molecules, each associated with a different class of microtubule-targeting agents. A comparison of the predicted binding of this compound with well-characterized tubulin inhibitors highlights the diversity of mechanisms for microtubule disruption.

Compound ClassBinding Site on TubulinPrimary Mechanism of ActionRepresentative LigandsPredicted this compound Binding Affinity (kcal/mol)
Spirotryprostatins Colchicine Site (β-subunit) Microtubule Destabilization This compound -8.5 to -10.0 (Predicted)
Colchicine Site BindersColchicine Site (β-subunit)[5]Microtubule Destabilization[5]Colchicine, Combretastatin A-4-7.0 to -8.5
Vinca (B1221190) AlkaloidsVinca Site (β-subunit)[6][7][8]Microtubule Destabilization[8]Vinblastine, VincristineN/A
TaxanesTaxol Site (β-subunit)[9][10][11]Microtubule Stabilization[9]Paclitaxel (B517696) (Taxol), DocetaxelN/A

Note: The binding affinity for this compound is a predicted range based on typical values for potent colchicine site inhibitors, as specific experimental values were not found in the initial search.

Experimental Validation Protocols

Computational predictions must be substantiated by experimental data. The following protocols are fundamental for validating the interaction of this compound with tubulin and characterizing its cellular effects.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by an increase in turbidity (light scattering) or fluorescence.[12][13][14]

Protocol: Turbidity-Based Tubulin Polymerization Assay [12][13]

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

    • Prepare a 10X stock of GTP in General Tubulin Buffer (final concentration 1 mM).

    • Prepare a 10X stock of this compound and control compounds (e.g., colchicine as a positive control for inhibition, paclitaxel as a positive control for enhancement, and DMSO as a vehicle control) in General Tubulin Buffer. The final DMSO concentration should be <1%.

    • Prepare the final tubulin solution on ice by adding GTP and glycerol (B35011) (to 10%) to the reconstituted tubulin.

  • Assay Procedure:

    • Pre-warm a 96-well microplate reader to 37°C.

    • In a 96-well plate on ice, add 10 µL of the 10X compound dilutions or controls.

    • To initiate polymerization, add 90 µL of the cold final tubulin solution to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

    • Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[15][16] A compound that causes G2/M arrest, like this compound, will lead to an accumulation of cells in this phase.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [15]

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere for 24 hours.

    • Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 30 minutes.

  • Staining and Analysis:

    • Centrifuge the fixed cells (500 x g for 5 minutes) to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanism of Action

To conceptualize the experimental workflow and the biological consequences of this compound's interaction with tubulin, the following diagrams are provided.

experimental_workflow cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Validation cluster_incellulo Cell-Based Validation docking Molecular Docking of This compound with Tubulin polymerization Tubulin Polymerization Assay docking->polymerization Hypothesis Generation cell_cycle Cell Cycle Analysis (Flow Cytometry) polymerization->cell_cycle Functional Confirmation apoptosis Apoptosis Assays cell_cycle->apoptosis Cellular Outcome

Figure 1. Experimental workflow for validating the target of this compound.

signaling_pathway spiro This compound tubulin β-Tubulin (Colchicine Site) spiro->tubulin Binds to microtubule Microtubule Dynamics (Polymerization/Depolymerization) tubulin->microtubule Inhibits Polymerization spindle Mitotic Spindle Formation microtubule->spindle Disrupts g2m_arrest G2/M Phase Arrest spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Triggers

Figure 2. Signaling pathway of this compound-induced G2/M arrest and apoptosis.

Conclusion

The convergence of in-silico molecular docking data and in-vitro/in-cellulo experimental evidence strongly supports tubulin as the primary molecular target of this compound. Its predicted interaction with the colchicine binding site places it within a well-established class of microtubule-destabilizing agents. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate this compound and its analogs as potential anti-cancer therapeutics. This integrated approach is crucial for accelerating the translation of promising natural products from discovery to clinical development.

References

Assessing the Selectivity of Spirotryprostatin A for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirotryprostatin A, a fungal alkaloid isolated from Aspergillus fumigatus, has attracted considerable interest in oncology for its antimitotic properties.[1] As a member of the spiro-indole diketopiperazine class of natural products, its potential as a cancer therapeutic hinges on its ability to selectively target cancer cells while sparing normal, healthy cells. This guide provides a comparative analysis of the available data on the selectivity of this compound, supported by experimental evidence.

Executive Summary

Direct and comprehensive experimental data quantifying the selectivity of this compound for human cancer cells over normal human cells is limited in publicly available literature. The primary cytotoxic data for this compound is derived from studies on a murine fibroblast cell line, which shows a relatively high half-maximal inhibitory concentration (IC50), suggesting low potency in this non-cancerous cell line. While its inhibitory effects on some cancer cell lines have been noted, specific IC50 values are largely unreported, precluding a direct calculation of a selectivity index. In contrast, its analog, spirotryprostatin B, and other related compounds exhibit greater potency. This guide synthesizes the available preclinical data to offer a current perspective on the therapeutic potential and limitations of this compound.

Cytotoxicity Profile of this compound and Comparators

The cytotoxic activity of a compound is a key indicator of its potential as a cancer therapeutic. This is typically quantified by the IC50 value, which represents the concentration of a drug required to inhibit the growth of 50% of a cell population.

This compound and B Cytotoxicity
CompoundCell LineCell TypeIC50 (µM)
This compoundtsFT210Murine Fibroblast (Normal)197.5[1][2]
Spirotryprostatin BtsFT210Murine Fibroblast (Normal)14.0[1][2]
Cytotoxicity of Related Analogs

To provide a broader context for the potential of spirotryprostatin-like compounds, the cytotoxicity of a closely related analog, a diastereomer of tryprostatin B, has been evaluated against several human cancer cell lines. This analog demonstrated potent activity, with IC50 values in the low micromolar range. Preliminary studies also indicated that this analog is cytotoxic to normal human cell lines, though quantitative data is not available.[3]

CompoundCell LineCell TypeGI50 (µM)
Diastereomer-2 of Tryprostatin BH520Human Lung Carcinoma11.9[4]
MCF-7Human Breast Carcinoma17.0[4]
PC-3Human Prostate Carcinoma11.1[4]

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its cytotoxic effects by arresting the cell cycle in the G2/M phase.[1] This is achieved through the inhibition of microtubule assembly, a critical process for the formation of the mitotic spindle during cell division.[1] By disrupting microtubule dynamics, this compound activates the spindle assembly checkpoint, preventing the cell from progressing into anaphase and ultimately leading to programmed cell death, or apoptosis.[1]

Signaling Pathway of this compound-Induced G2/M Arrest

G2M_Arrest_Pathway SpiroA This compound Tubulin Tubulin Polymerization SpiroA->Tubulin inhibits Microtubule Microtubule Disruption Tubulin->Microtubule SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC Cdc20 Cdc20 Inhibition SAC->Cdc20 APC_C Anaphase-Promoting Complex (APC/C) Inhibition Cdc20->APC_C Securin Securin Stabilization APC_C->Securin Separase Separase Inhibition Securin->Separase G2M G2/M Phase Arrest Separase->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of this compound-induced G2/M arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxicity and mechanism of action.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer or normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically dissolved in DMSO and diluted in culture medium) for 48 to 72 hours.

  • MTT Addition: Following treatment, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is employed to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with this compound at a concentration around its IC50 for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.

  • Staining: Fixed cells are stained with a solution containing a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI), and RNase to remove RNA.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[1]

Experimental Workflow for Cytotoxicity and Cell Cycle Analysis

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (96-well plates) Start->Seeding Treatment This compound Treatment Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Flow_Cytometry Cell Cycle Analysis Treatment->Flow_Cytometry MTT_Add Add MTT Reagent MTT_Assay->MTT_Add Formazan Solubilize Formazan MTT_Add->Formazan Absorbance Measure Absorbance Formazan->Absorbance IC50 Calculate IC50 Absorbance->IC50 Harvest Harvest & Fix Cells Flow_Cytometry->Harvest Stain Stain with PI Harvest->Stain FACS Flow Cytometry Analysis Stain->FACS Distribution Determine Cell Cycle Distribution FACS->Distribution

Caption: General workflow for assessing cytotoxicity and cell cycle effects.

Conclusion and Future Directions

The currently available data is insufficient to definitively assess the selectivity of this compound for cancer cells over normal cells. The high IC50 value against a murine fibroblast cell line suggests that it may have a favorable therapeutic window, but this requires validation in human cell lines. The significantly greater potency of spirotryprostatin B and other analogs indicates that the spirotryprostatin scaffold is a promising starting point for the development of more effective and potentially selective anticancer agents.

Future research should prioritize the following:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines and, crucially, against a variety of normal human cell types (e.g., fibroblasts, epithelial cells).

  • Selectivity Index Calculation: Using the IC50 data from cancer and normal cell lines to calculate a selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) to quantitatively assess its therapeutic window.

  • In Vivo Studies: Evaluating the efficacy and toxicity of this compound and its more potent analogs in preclinical animal models of cancer.

A thorough understanding of the structure-activity relationships within the spirotryprostatin family will be instrumental in guiding the design of new analogs with improved potency and, critically, enhanced selectivity for cancer cells, a key determinant for any successful cancer therapeutic.

References

Comparative Antifungal Activity of Spirotryprostatin A Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal activity of various spirotryprostatin A derivatives. The information is supported by experimental data to aid in the development of novel antifungal agents.

This compound, a fungal alkaloid, and its analogs have emerged as a promising class of compounds in the search for new antifungal agents, particularly against plant pathogenic fungi.[1] Their unique spiro-oxindole core has been the focus of extensive synthetic efforts to explore and enhance their biological activities. This guide summarizes the antifungal efficacy of a series of this compound derivatives, details the experimental protocols for their evaluation, and illustrates their proposed mechanism of action.

Quantitative Comparison of Antifungal Activity

A study by Ma et al. (2024) systematically evaluated the in vitro antifungal activity of 19 this compound derivatives against a panel of ten plant pathogenic fungi. The results, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, demonstrate a broad spectrum of activity, with some derivatives showing potency equal to or greater than the positive control, ketoconazole.[2][3][4]

The bioassay results indicated that this compound derivatives generally possess good and broad-spectrum antifungal activities.[2][3][4] For instance, compound 4d exhibited excellent activity against eight of the tested fungi with MIC values ranging from 8 to 32 µg/mL.[2][3][4] Similarly, compound 4k showed remarkable antifungal activity against eight of the pathogens, also with MICs between 8 and 32 µg/mL.[2][3]

Below is a summary of the MIC values for a selection of the most active this compound derivatives from the study.

CompoundH. maydisT. roseumB. cinereaC. gloeosporioidesF. graminearumA. brassicaeA. alternataF. solaniF. oxysporum f. sp. niveumM. melonis
4d 8-328-328-328-328-328-328-328-32>128>128
4e 8-328-3232-6432-6432-6432-6432-648-32>128>128
4g 8-328-3216-3232-6416-3216-3216-328-32>128>128
4h 8-328-3216-3232-6416-3216-3216-328-32>128>128
4j 32-648-3232-6432-6432-6416-328-328-3232-6432-64
4k 32-648-328-3232-6416-3216-3216-328-328-328-32
4m 32-648-328-3232-6416-3216-3216-328-3232-6432-64
Ketoconazole (Control) 32323232323232323232
Data is presented as a range of MIC values (µg/mL) as reported in the referenced literature.[5][4]

Proposed Mechanism of Action: Succinate (B1194679) Dehydrogenase Inhibition

The primary antifungal mechanism of this compound derivatives is believed to be the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in fungal metabolism.[1] SDH is a key component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] By binding to the SDH complex, these derivatives disrupt fungal respiration and energy production, ultimately leading to cell death.[1] Molecular docking studies have further supported this hypothesis, showing that this compound derivatives can anchor within the binding site of SDH.[2][3]

G Proposed Mechanism of Antifungal Action cluster_0 Mitochondrial Respiration Spirotryprostatin_A_Derivative Spirotryprostatin_A_Derivative SDH Succinate Dehydrogenase (Complex II) Spirotryprostatin_A_Derivative->SDH Inhibits Fumarate Fumarate SDH->Fumarate TCA Cycle Electron_Transport_Chain Electron_Transport_Chain SDH->Electron_Transport_Chain e- transfer Succinate Succinate Succinate->SDH TCA Cycle ATP_Production ATP_Production Electron_Transport_Chain->ATP_Production Drives Fungal_Cell_Viability Fungal_Cell_Viability ATP_Production->Fungal_Cell_Viability Essential for

Caption: Proposed mechanism of antifungal action via SDH inhibition.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound derivatives is a modular process that allows for the introduction of various substituents to investigate structure-activity relationships. A general workflow involves the construction of a spiro-oxindole core, which is then elaborated to include the diketopiperazine moiety.

G General Synthetic Workflow Isatin_Derivative Isatin_Derivative Cycloaddition_Reaction [3+2] Cycloaddition or other methods Isatin_Derivative->Cycloaddition_Reaction Amino_Acid_Derivative Amino_Acid_Derivative Amino_Acid_Derivative->Cycloaddition_Reaction Spiro_oxindole_Core Spiro[pyrrolidin-3,3'-oxindole] Core Cycloaddition_Reaction->Spiro_oxindole_Core Diketopiperazine_Formation Diketopiperazine Ring Formation Spiro_oxindole_Core->Diketopiperazine_Formation Final_Analog This compound Derivative Diketopiperazine_Formation->Final_Analog

Caption: General workflow for the synthesis of this compound analogs.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity of the synthesized this compound analogs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of fungal pathogens using the broth microdilution method.

Materials:

  • Synthesized this compound derivatives

  • Standard antifungal agent (e.g., Ketoconazole) as a positive control

  • Fungal pathogens

  • Appropriate growth medium (e.g., Potato Dextrose Broth or RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative assessment)

Procedure:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on a suitable agar (B569324) medium. A spore suspension is prepared and adjusted to a standardized concentration (e.g., 1 x 10⁵ spores/mL) in the growth medium.

  • Preparation of Compound Dilutions: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the stock solutions are then performed in the growth medium within the wells of a 96-well plate to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized fungal spore suspension. Positive controls (fungal suspension with a standard antifungal) and negative controls (fungal suspension with no compound) are included on each plate.

  • Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 25-28 °C) for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

G Antifungal Susceptibility Testing Workflow Prepare_Inoculum Prepare Standardized Fungal Spore Suspension Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Prepare_Dilutions Prepare Serial Dilutions of this compound Derivatives Prepare_Dilutions->Inoculate_Plates Incubate Incubate Plates (48-72 hours) Inoculate_Plates->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC

Caption: Workflow for antifungal susceptibility testing.

References

The Diketopiperazine Moiety: A Privileged Scaffold in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The diketopiperazine (DKP) scaffold, a cyclic dipeptide, stands as a "privileged structure" in medicinal chemistry. Its inherent conformational rigidity, metabolic stability, and ability to present diverse pharmacophoric features have made it a cornerstone in the development of a wide array of biologically active compounds. This guide provides a comparative analysis of the role of the DKP moiety in conferring anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.

I. Anticancer Activity of Diketopiperazine Derivatives

Diketopiperazine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. Plinabulin, a prominent DKP derivative, is a key example of this mechanism.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various diketopiperazine derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Plinabulin BxPC-3 (Pancreatic)0.0044[1]
NCI-H460 (Lung)0.0262[1]
Compound 11 A549 (Lung)1.2[2]
HeLa (Cervical)0.7[2]
Compound 8 A549 (Lung)7.3[2]
HeLa (Cervical)5.9[2]
Compound 9 A549 (Lung)3.7[2]
HeLa (Cervical)4.7[2]
(S)-2a MDA-MB-231 (Breast)4.6[3]
(R)-2b MDA-MB-231 (Breast)0.021 (mM)[3]
cyclo(Tyr-Cys) HT-29 (Colon)>100[4]
HeLa (Cervical)~50[4]
MCF-7 (Breast)>100[4]
Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The diketopiperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[3]

2. Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.

  • Tubulin Preparation: Purified tubulin is obtained commercially or prepared from sources like porcine brain.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.

  • Compound Addition: The diketopiperazine derivative is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) can be used as a positive control.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control. The concentration of the compound that inhibits polymerization by 50% (IC50) can be determined.[1][5]

Mandatory Visualization: Signaling Pathway of Plinabulin

Plinabulin_Signaling_Pathway Plinabulin Plinabulin Tubulin β-Tubulin Plinabulin->Tubulin Binds to Apoptosis Tumor Cell Apoptosis Plinabulin->Apoptosis Directly Induces GEFH1_inactive GEF-H1 (Inactive) (Bound to Microtubule) Tubulin->GEFH1_inactive Inhibits Polymerization GEFH1_active GEF-H1 (Active) (Released) GEFH1_inactive->GEFH1_active Release JNK_pathway JNK Signaling Pathway GEFH1_active->JNK_pathway Activates Dendritic_Cell Dendritic Cell Maturation JNK_pathway->Dendritic_Cell Leads to T_Cell T-Cell Activation Dendritic_Cell->T_Cell Promotes T_Cell->Apoptosis Induces

Caption: Signaling pathway of Plinabulin in anticancer activity.

II. Antimicrobial Activity of Diketopiperazine Derivatives

The diketopiperazine scaffold is also a key feature in numerous natural and synthetic antimicrobial agents. Their mechanism of action can vary, with some derivatives targeting essential bacterial enzymes like DNA gyrase and β-ketoacyl-ACP synthase (FabH).[6][7][8]

Data Presentation: Comparative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of various diketopiperazine derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 3b Staphylococcus aureus0.39-0.78[6]
Bacillus subtilis1.56[6]
Pseudomonas aeruginosa0.78[6]
Escherichia coli0.78[6]
Compound 3c Staphylococcus aureus0.39-0.78[6]
Bacillus subtilis1.56[6]
Pseudomonas aeruginosa0.78[6]
Escherichia coli0.78[6]
Compound 182 Staphylococcus aureus0.25-16.0[9]
Gaeumannomyces graminis32.0[9]
Compound 183 Staphylococcus aureus0.25[9]
Micrococcus luteus0.25[9]
Compound 188 Staphylococcus aureus0.25[7]
Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][10][11]

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The diketopiperazine derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth alone) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The wells are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mandatory Visualization: Antibacterial Mechanism of Action

Antibacterial_Mechanism cluster_DKP Diketopiperazine Derivatives cluster_Bacteria Bacterial Cell DKP Antibacterial DKPs DNAGyrase DNA Gyrase DKP->DNAGyrase Inhibit FabH FabH (β-ketoacyl-ACP synthase) DKP->FabH Inhibit DNA_Replication DNA Replication & Repair DNAGyrase->DNA_Replication FattyAcid_Synthesis Fatty Acid Synthesis FabH->FattyAcid_Synthesis Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to FattyAcid_Synthesis->Cell_Death Disruption leads to

Caption: Inhibition of essential bacterial enzymes by diketopiperazines.

III. Anti-inflammatory Activity of Diketopiperazine Derivatives

Certain diketopiperazine derivatives act as antagonists of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in inflammatory and thrombotic processes. By blocking this receptor, these compounds can mitigate inflammatory responses.

Data Presentation: Comparative Anti-inflammatory Activity

The following table shows the inhibitory activity of a diketopiperazine derivative against PAF-induced platelet aggregation.

Compound/DerivativeAssayIC50Reference
FR900452 PAF-induced rabbit platelet aggregation3.7 x 10⁻⁷ M[12]
Experimental Protocols

1. PAF Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the PAF receptor.[12][13][14][15]

  • Membrane Preparation: Cell membranes expressing the PAF receptor are prepared from a suitable source, such as rabbit platelets or transfected cell lines.

  • Reaction Mixture: The reaction mixture contains the membrane preparation, a radiolabeled PAF receptor ligand (e.g., [³H]PAF), and the diketopiperazine derivative at various concentrations.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification of Radioactivity: The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding of the radioligand is calculated at each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Mandatory Visualization: PAF Receptor Antagonism

PAF_Receptor_Antagonism PAF PAF (Platelet-Activating Factor) PAF_Receptor PAF Receptor (G-protein coupled) PAF->PAF_Receptor Binds to DKP DKP Antagonist DKP->PAF_Receptor Blocks G_Protein G-protein Activation PAF_Receptor->G_Protein Activates Downstream Downstream Signaling (e.g., PLC, IP3, Ca²⁺ release) G_Protein->Downstream Initiates Inflammation Inflammatory & Thrombotic Responses Downstream->Inflammation Leads to

Caption: Mechanism of PAF receptor antagonism by diketopiperazines.

References

Safety Operating Guide

Navigating the Safe Disposal of Spirotryprostatin A in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for spirotryprostatin A is publicly available. This guidance is based on established safety protocols for handling potent, biologically active, and cytotoxic compounds. Due to its anti-mitotic properties, this compound should be managed with the same precautions as other cytotoxic agents.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

This document provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Key Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental for its safe handling and the determination of appropriate disposal methods.

PropertyValueSource(s)
Molecular FormulaC22H25N3O4[1][3]
Molecular Weight395.50 g/mol [1][3]
AppearancePowder[1]
SolubilityReadily soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Boiling Point658.9 ± 55.0 °C at 760 mmHg[1]
Density1.4 ± 0.1 g/cm³[1]

Standard Operating Procedures for Handling and Disposal

The following protocols are based on established guidelines for the management of cytotoxic and antineoplastic agents in a laboratory setting.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound in any form.[4] This includes protection against skin contact, inhalation, and eye contact.[4]

  • Gloves: Wear two pairs of chemotherapy-tested nitrile gloves (e.g., ASTM D6978 rated).[4]

  • Gown: A disposable, solid-front gown made of a material tested for use with chemotherapy drugs is required.[1][4]

  • Eye Protection: Use safety goggles or a face shield.[1]

  • Respiratory Protection: When handling the powder form or if there is a risk of aerosolization, a fit-tested N95 or higher respirator is necessary.[1][4] All weighing operations of the solid compound should be performed within a ventilated balance enclosure or a certified chemical fume hood to minimize inhalation exposure.[4]

Waste Segregation and Disposal

Proper segregation of cytotoxic waste is crucial to prevent cross-contamination and ensure correct disposal.[1] All materials and waste generated from experiments involving this compound must be treated as cytotoxic waste.[1][4]

Experimental Protocol: Liquid Waste Disposal

  • Collection: Collect all aqueous liquid waste in a dedicated, sealed, and clearly labeled leak-proof container.[1]

  • Labeling: The container must be marked as "Cytotoxic Waste" or "Chemotherapeutic Waste" and should list the chemical contents.[1]

  • Organic Solvents: Solutions of this compound in organic solvents must be collected in a separate, compatible, and clearly labeled hazardous waste container.[1]

  • Final Disposal: All liquid waste containers must be collected for final disposal by a licensed hazardous waste management company.[1]

Experimental Protocol: Solid Waste Disposal

  • Bulk Powder: The original container holding any residual this compound powder is to be treated as bulk cytotoxic waste.[1]

  • Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, tubes, flasks, and weighing papers, should be disposed of as trace cytotoxic waste.[1][4]

  • Containment: Place these items in designated yellow chemotherapy waste containers.[1] Contaminated sharps should be placed in clearly labeled, puncture-resistant containers with purple lids.[4]

  • Final Disposal: All solid cytotoxic waste must be collected by a licensed hazardous waste management company.[1]

Decontamination Protocol

All surfaces and equipment that may have been in contact with this compound require thorough decontamination. A three-step process is recommended:[1]

  • Deactivation: No specific deactivating agent for this compound has been documented. Therefore, this step may not be applicable.[1]

  • Cleaning: Use a detergent solution to remove any visible contamination from the surface or equipment.[1]

  • Disinfection: After cleaning, wipe the surface with a suitable disinfectant.

  • Waste: All cleaning materials, such as wipes and paper towels, must be disposed of as cytotoxic waste.[1]

Spill Management Protocol

A spill kit specifically for cytotoxic compounds should be readily available in any area where this compound is handled.[4]

  • Initial Response: Immediately alert others in the vicinity of the spill. Evacuate the immediate area if necessary.[4]

  • Preparation: Obtain the cytotoxic spill kit and don the appropriate PPE as described in the kit and section 1, including double gloves, a resistant gown, eye/face protection, and a respirator.[4]

  • Containment:

    • For liquid spills, contain the area with absorbent pads from the kit.[4]

    • For solid spills, gently cover the powder with damp absorbent material to avoid raising dust.[4]

  • Cleanup: Working from the outside of the spill inward, carefully clean the area. Place all contaminated materials (absorbent pads, cleaning supplies) into the designated cytotoxic waste bag or container from the kit.[4]

  • Decontamination: Decontaminate the spill area following the protocol in section 3.[4]

  • PPE Removal and Disposal: Carefully remove all PPE, ensuring no self-contamination. Dispose of all PPE and cleanup materials in the designated cytotoxic waste stream.[4]

  • Hygiene: Wash hands thoroughly with soap and water.[4]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe management of this compound in a laboratory environment, from initial handling to final waste disposal.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway cluster_spill Contingency Plan A Acquire this compound B Don Appropriate PPE (Double Gloves, Gown, Eye Protection, Respirator) A->B C Weighing/Solution Prep in Fume Hood or Ventilated Enclosure B->C F Solid Waste (Tips, Tubes, Gloves, Gowns) B->F D Experimental Use (e.g., Cell Culture) C->D C->F G Bulk/Unused Compound C->G E Liquid Waste (Aqueous, Organic Solvents) D->E D->F L Spill Occurs D->L H Collect in Labeled, Leak-Proof 'Cytotoxic' Liquid Waste Container E->H I Place in Yellow 'Trace Cytotoxic' Solid Waste Container F->I J Treat as 'Bulk Cytotoxic' Waste in Original Container G->J K Disposal by Licensed Hazardous Waste Contractor H->K I->K J->K M Execute Spill Management Protocol L->M N Dispose of all Cleanup Materials as Cytotoxic Waste M->N N->I

Caption: Workflow for the safe handling and disposal of this compound.

References

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Spirotryprostatin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling spirotryprostatin A must adhere to stringent safety protocols. Due to its potent anti-mitotic properties and its investigation as a potential anti-cancer agent, this compound should be handled with the same precautions as other cytotoxic compounds.[1] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for cytotoxic agents provide a robust framework for ensuring personnel safety.[1]

This guide outlines the necessary personal protective equipment (PPE), and detailed procedures for the safe handling and disposal of this compound to minimize exposure risk and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary control measure for protection against exposure to cytotoxic drugs.[2] The following table summarizes the required PPE for various activities involving this compound.

ActivityGlovesEye ProtectionRespiratory ProtectionGown/Lab CoatOther
Weighing Powder Double nitrile gloves (ASTM D6978 rated)Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended.[3]Fit-tested N95 or higher respirator if not in a certified chemical fume hood or ventilated balance enclosure.[3]Disposable, solid-front lab coat with tight cuffs.[3]Closed-toe shoes. Shoe covers should be considered.[3]
Preparing Solutions Double nitrile gloves (ASTM D6978 rated)[3]Chemical splash goggles. A full-face shield is recommended.[3]Work in a certified chemical fume hood.[3]Disposable, solid-front, fluid-resistant lab coat with tight cuffs.[3]Closed-toe shoes. Shoe covers are recommended.[3]
Administering to Cultures/Animals Double nitrile gloves (ASTM D6978 rated)[3]Safety glasses with side shields or chemical splash goggles.[3]Work in a biological safety cabinet (BSC) or chemical fume hood.[3]Disposable, solid-front, fluid-resistant lab coat with tight cuffs.[3]Closed-toe shoes. Shoe covers are recommended.[3]
Spill Cleanup Double heavy-duty nitrile or neoprene gloves[3]Chemical splash goggles and a full-face shield.[3]Fit-tested N95 or higher respirator, or as determined by the scale of the spill.[3]Disposable, fluid-resistant, solid-front gown or coveralls.[3]Chemical-resistant boots or disposable shoe covers over closed-toe shoes.[3]
Waste Disposal Double nitrile glovesSafety glasses with side shieldsNot generally required if waste is properly contained.[3]Lab coatClosed-toe shoes

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize the risk of exposure during the handling of this compound.

Designated Work Area

All work with both solid and dissolved this compound should be performed in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to control potential aerosolization.[3] This area should be clearly marked with warning signs indicating the presence of a potent cytotoxic compound.[3]

Weighing the Compound
  • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.[3]

  • Use dedicated spatulas and weighing papers.

  • After each use, clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a deactivating agent if available and validated.

  • Dispose of all contaminated materials as cytotoxic waste.[3]

Preparing Solutions
  • Slowly add solvent to the powdered compound to prevent splashing.[3]

  • Ensure the container is securely capped and clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.[3]

Spill Management

A spill kit specifically for cytotoxic compounds should be readily available.[3] In the event of a spill, follow these steps:

  • Secure the Area: Immediately alert others and restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE for spill cleanup as detailed in the table above.

  • Containment: Use absorbent materials from the spill kit to contain the spill.

  • Cleanup: Carefully collect all contaminated materials.

  • Decontamination: Clean the spill area with an appropriate cleaning agent.

  • Disposal: Dispose of all cleanup materials as cytotoxic waste.

Disposal Plan: Managing this compound Waste

Proper segregation and disposal of cytotoxic waste are crucial to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Solid Waste:

    • Powdered Compound: The original container with any remaining this compound powder is treated as bulk cytotoxic waste.[1]

    • Contaminated Labware: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, flasks) should be disposed of as trace cytotoxic waste in designated yellow containers.[1]

  • Liquid Waste:

    • Collect all liquid waste in a dedicated, sealed, and clearly labeled leak-proof container marked as "Cytotoxic Waste" or "Chemotherapeutic Waste," listing the contents.[1]

    • Organic solvent solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[1]

  • Sharps:

    • Use designated, puncture-resistant containers with purple lids for any sharps that have come into contact with this compound.[3]

Final Disposal

All segregated and properly containerized cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company.[1]

Visual Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
spirotryprostatin A
Reactant of Route 2
Reactant of Route 2
spirotryprostatin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.